2-(Di-p-tolylphosphino)benzaldehyde
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-bis(4-methylphenyl)phosphanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRQJVTYBKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746383 | |
| Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-03-9 | |
| Record name | 2-[Bis(4-methylphenyl)phosphino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202865-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(Di-p-tolylphosphino)benzaldehyde (CAS: 1202865-03-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Di-p-tolylphosphino)benzaldehyde is a specialized phosphine ligand integral to modern synthetic organic chemistry. Its unique structure, featuring both a phosphine and an aldehyde functional group, allows it to act as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use in key catalytic processes.
Physicochemical Properties
This compound is typically a powder with a melting point range of 105-111 °C.[1][2] It is classified as a combustible solid and requires storage in an inert atmosphere, preferably at 2-8°C.[3]
| Property | Value | Reference |
| CAS Number | 1202865-03-9 | [1][2][4] |
| Molecular Formula | C₂₁H₁₉OP | [1][2] |
| Molecular Weight | 318.35 g/mol | [1][2][4] |
| Appearance | Powder | [1][2] |
| Melting Point | 105-111 °C | [1][2] |
| Assay | ≥97% | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Core Applications in Catalysis
This ligand is primarily employed in palladium-catalyzed cross-coupling reactions, which are essential for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its efficacy is noted in several key transformations vital for drug discovery and development.
Key Reaction Involvement: [1]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.
-
Heck Reaction: C-C bond formation between an unsaturated halide and an alkene.
-
Sonogashira Coupling: C-C bond formation between a terminal alkyne and an aryl or vinyl halide.
-
Stille Coupling: C-C bond formation using organotin compounds.
-
Negishi Coupling: C-C bond formation involving organozinc compounds.
-
Hiyama Coupling: C-C bond formation with organosilicon compounds.
The di-p-tolylphosphino group provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, while the benzaldehyde moiety can be used for further functionalization or to modulate the ligand's electronic properties.
Experimental Protocols
While specific, detailed experimental protocols for reactions utilizing this compound are not extensively documented in publicly available literature, general procedures for analogous phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions can be adapted. The following are representative protocols.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, where this compound would serve as the phosphine ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N bond formation between an aryl halide and an amine, utilizing a phosphine ligand such as this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
This compound (4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a vial with the aryl halide, amine, base, palladium precursor, and this compound.
-
Seal the vial and add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 100-110 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
This compound is classified under WGK 3, indicating it is hazardous to water.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Handling should be performed in a well-ventilated area or a fume hood. Due to its sensitivity, storage under an inert atmosphere is recommended to prevent degradation.
Conclusion
This compound is a valuable and versatile phosphine ligand for palladium-catalyzed cross-coupling reactions. Its application in forming crucial C-C and C-N bonds makes it a significant tool for chemists in the pharmaceutical and materials science industries. While specific literature detailing its use is sparse, the general protocols provided herein offer a solid foundation for its application in the laboratory. Further research and publication of its specific catalytic performance would be beneficial to the scientific community.
References
In-Depth Technical Guide: 2-(Di-p-tolylphosphino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 2-(Di-p-tolylphosphino)benzaldehyde, a valuable phosphine ligand in organic synthesis. With a molecular weight of 318.35 g/mol , this compound serves as a critical component in various palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This document details the physicochemical properties, a general synthetic approach, and its application in key catalytic transformations, supported by experimental data and procedural outlines.
Physicochemical Properties
This compound is a solid powder at room temperature, characterized by the following properties:
| Property | Value | Reference |
| Molecular Weight | 318.35 g/mol | [1] |
| Empirical Formula | C₂₁H₁₉OP | [1] |
| Appearance | Powder | |
| Melting Point | 105-111 °C | |
| CAS Number | 1202865-03-9 | [1] |
Synthesis
Conceptual Experimental Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Catalysis
This compound is a versatile ligand employed in a variety of palladium-catalyzed cross-coupling reactions. Its utility stems from its ability to coordinate with the palladium center, influencing its catalytic activity and selectivity. Key applications include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.
-
Heck Coupling: Vinylation of organic halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Hiyama Coupling: Coupling of organosilicon compounds with organic halides.
-
Negishi Coupling: Reaction of organozinc compounds with organic halides.
-
Stille Coupling: Coupling of organotin compounds with organic halides.
Catalytic Cycle: Suzuki-Miyaura Coupling
The ligand plays a crucial role in the catalytic cycle of the Suzuki-Miyaura coupling by facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Data
While specific, detailed experimental data for reactions utilizing this compound are not extensively documented in readily accessible literature, the following represents a general protocol for a palladium-catalyzed cross-coupling reaction, such as the Heck coupling, which can be adapted for this ligand.
General Experimental Protocol: Heck Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium(II) acetate, and this compound.
-
Add the solvent, followed by the olefin and the base via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for the specified time (usually 12-24 hours), with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Expected Quantitative Data:
The yield of cross-coupling reactions is highly dependent on the specific substrates, catalyst loading, base, solvent, and temperature. For a typical Heck reaction using a phosphine ligand, yields can range from moderate to excellent.
| Entry | Aryl Halide | Olefin | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Data not available |
| 2 | Iodobenzene | n-Butyl acrylate | Data not available |
| 3 | 1-Bromo-4-methoxybenzene | 4-Vinylpyridine | Data not available |
Note: The table is a template. Specific yield data for reactions using this compound is not currently available in the cited search results.
Conclusion
This compound is a significant phosphine ligand in the field of organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its structural features contribute to the efficiency of these transformations. Further research documenting specific experimental conditions and quantitative outcomes will undoubtedly enhance its application in the development of novel chemical entities for the pharmaceutical and materials science industries.
References
Synthesis of 2-(Di-p-tolylphosphino)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
2-(Di-p-tolylphosphino)benzaldehyde is a tertiary phosphine ligand that incorporates both a phosphine donor group and an aldehyde functional group. This bifunctionality makes it a versatile ligand for various transition metal-catalyzed cross-coupling reactions.
Physicochemical and Suitability Data:
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₉OP | [1] |
| Molecular Weight | 318.35 g/mol | [1] |
| CAS Number | 1202865-03-9 | [1] |
| Appearance | Powder | [1] |
| Melting Point | 105-111 °C | [1] |
| Reaction Suitability | Buchwald-Hartwig Cross-Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling | [1] |
Proposed Synthetic Pathway
The synthesis of aryl phosphines often involves the formation of a carbon-phosphorus bond. A common and effective strategy for synthesizing compounds like this compound is the reaction of an organometallic reagent derived from a protected 2-halobenzaldehyde with a di-p-tolylphosphine electrophile, or conversely, the reaction of a di-p-tolylphosphide nucleophile with a 2-halobenzaldehyde derivative.
The proposed experimental workflow involves the protection of the aldehyde functionality of 2-bromobenzaldehyde, followed by a lithium-halogen exchange to generate an organolithium species. This nucleophile is then reacted with di-p-tolylphosphine chloride. Subsequent deprotection of the acetal yields the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for the synthesis of phosphine-aldehydes.[2] Researchers should perform appropriate risk assessments and optimize conditions as necessary.
3.1. Materials and Reagents
-
2-Bromobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-p-tolylphosphine chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
3.2. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (argon or nitrogen) manifold
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
3.3. Step-by-Step Procedure
Step 1: Acetal Protection of 2-Bromobenzaldehyde
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-bromobenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and remove the water azeotropically using the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(2-bromophenyl)-1,3-dioxolane.
Step 2: Synthesis of this compound Diethyl Acetal
-
Under an inert atmosphere, dissolve the crude 2-(2-bromophenyl)-1,3-dioxolane in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
In a separate Schlenk flask, dissolve di-p-tolylphosphine chloride (1 equivalent) in anhydrous THF.
-
Slowly add the solution of di-p-tolylphosphine chloride to the organolithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude protected phosphine-aldehyde in a mixture of THF and aqueous HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
3.4. Purification
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Proposed Reaction Conditions Summary:
| Step | Reaction | Key Reagents | Solvent | Temperature |
| 1 | Acetal Protection | Ethylene glycol, p-TsOH | Toluene | Reflux |
| 2 | Lithiation & C-P Coupling | n-BuLi, Di-p-tolylphosphine chloride | Anhydrous THF | -78 °C to RT |
| 3 | Deprotection | Aqueous HCl | THF | Room Temp. |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed multi-step synthesis, involving protection, lithium-halogen exchange, C-P bond formation, and deprotection, is based on well-established and reliable organic transformations. Researchers and professionals in drug development can use this guide as a starting point for the laboratory-scale synthesis of this and other functionalized phosphine ligands, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
A Technical Guide to 2-(Di-p-tolylphosphino)benzaldehyde: Synthesis, Properties, and Applications in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Di-p-tolylphosphino)benzaldehyde is an organophosphorus compound that belongs to the class of phosphine ligands. Structurally, it features a benzaldehyde core with a bulky, electron-rich di-p-tolylphosphino group at the ortho position. This unique arrangement, combining a coordinating phosphine group with a reactive aldehyde functionality, makes it a valuable ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its steric and electronic properties are tunable through modifications of the phosphine moiety, influencing the efficiency, selectivity, and scope of catalytic transformations. This document provides a comprehensive overview of its structural formula, physicochemical properties, a plausible synthetic route, and its application in catalysis, supported by detailed experimental protocols.
Structural Formula and Physicochemical Properties
The structure of this compound consists of a phosphorus atom bonded to a benzaldehyde ring at the C2 position and two p-tolyl (4-methylphenyl) groups.
Structural Formula:
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1202865-03-9 | [1] |
| Molecular Formula | C₂₁H₁₉OP | [1] |
| Molecular Weight | 318.35 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 105-111 °C | [1] |
| SMILES String | Cc1ccc(cc1)P(c2ccc(C)cc2)c3ccccc3C=O | [1] |
| InChI Key | IDDRQJVTYBKJLP-UHFFFAOYSA-N | [1] |
Synthesis and Catalytic Application Workflows
The synthesis of 2-(diarylphosphino)benzaldehydes can be achieved through a Grignard reaction pathway. A key application of this ligand is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it plays a crucial role in the catalytic cycle.
Caption: Plausible synthetic workflow for this compound.
Caption: Generalized Suzuki-Miyaura catalytic cycle showing the role of the phosphine ligand (L).
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of the title compound and its use in a common cross-coupling reaction.
This protocol is a plausible method based on established procedures for analogous compounds, such as the reaction of a Grignard reagent with a chlorophosphine.[2]
-
Protection of the Aldehyde:
-
To a solution of 2-bromobenzaldehyde (1.0 equiv) in toluene, add ethylene glycol (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Wash the organic phase with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected 2-bromobenzaldehyde.
-
-
Grignard Reagent Formation and Coupling:
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equiv) to a dry flask containing anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the acetal-protected 2-bromobenzaldehyde (1.0 equiv) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete and the magnesium has been consumed, cool the resulting Grignard reagent to 0 °C.
-
Slowly add a solution of di-p-tolylchlorophosphine (1.0 equiv) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
-
Deprotection and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Dissolve the crude residue in a mixture of THF and 2M hydrochloric acid.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
This compound is an effective ligand for palladium-catalyzed Suzuki-Miyaura reactions.[1] The following is a general procedure representative of this application.[3][4]
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (e.g., an aryl chloride, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.5-2 mol%) and this compound ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF, ~0.1-0.2 M concentration) via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Conclusion
This compound serves as a highly useful and versatile phosphine ligand for synthetic organic chemistry. Its structural features enable efficient catalysis in a variety of palladium-mediated cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The provided protocols offer a basis for its synthesis and application, which can be optimized depending on the specific substrates and desired outcomes. This guide aims to provide researchers with the core technical information required to effectively utilize this important chemical tool.
References
- 1. This compound 97 1202865-03-9 [sigmaaldrich.com]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00507K [pubs.rsc.org]
Technical Guide: Physical Properties of 2-(Di-p-tolylphosphino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Di-p-tolylphosphino)benzaldehyde. The information is intended to support research and development activities by providing key data in a structured and accessible format.
Core Physical and Chemical Data
This compound is a functionalized phosphine ligand incorporating an aldehyde group. Its structural characteristics make it a valuable building block in organic synthesis and coordination chemistry. A summary of its fundamental properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉OP | [1][2][3][4] |
| Molecular Weight | 318.35 g/mol | [1][2][3][4] |
| Appearance | Powder | [1][2][3][4] |
| Melting Point | 105-111 °C | [1][2][4] |
| CAS Number | 1202865-03-9 | [1][2][3][4] |
| SMILES String | Cc1ccc(cc1)P(c2ccc(C)cc2)c3ccccc3C=O | [1][2][4] |
| InChI | 1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3 | [1][2][4] |
| InChI Key | IDDRQJVTYBKJLP-UHFFFAOYSA-N | [1][2][4] |
Molecular Structure
The molecular structure of this compound is characterized by a central phosphorus atom bonded to two p-tolyl groups and a benzaldehyde moiety at the ortho position.
Caption: Molecular structure of this compound.
Spectroscopic Data
-
¹H NMR:
-
A singlet for the aldehyde proton (-CHO) is expected to appear significantly downfield, typically in the range of δ 9-10 ppm.
-
Aromatic protons on the benzaldehyde and tolyl groups would likely resonate in the δ 7-8 ppm region, exhibiting complex splitting patterns.
-
Singlets corresponding to the methyl protons of the two p-tolyl groups are anticipated in the upfield region, around δ 2.3-2.5 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon of the aldehyde group is expected to show a resonance in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.
-
Aromatic carbons would appear in the δ 120-150 ppm range.
-
The methyl carbons of the tolyl groups would be found in the upfield region, typically around δ 20-25 ppm.
-
-
³¹P NMR:
-
A single resonance is expected, and its chemical shift would be indicative of a triarylphosphine. The precise chemical shift can be influenced by the electronic effects of the substituents on the aromatic rings.
-
Experimental Protocols
Safety, Handling, and Storage
-
Storage: It is recommended to store this compound in a cool, dry place under an inert atmosphere to prevent oxidation of the phosphine moiety.
-
Handling: Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. Work in a well-ventilated area or a fume hood is advised.
This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough literature review before use.
References
An In-depth Technical Guide to 2-(Di-p-tolylphosphino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2-(Di-p-tolylphosphino)benzaldehyde, with a focus on its melting point, synthesis, and applications in catalysis relevant to drug discovery and development.
Core Compound Properties
This compound is a bifunctional organophosphorus compound that features both a phosphine and an aldehyde functional group. This unique structure makes it a valuable ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 105-111 °C | [1][2] |
| Molecular Formula | C₂₁H₁₉OP | [1] |
| Molecular Weight | 318.35 g/mol | [1] |
| Appearance | Powder | [2] |
| CAS Number | 1202865-03-9 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.
Synthesis of this compound
General Synthetic Approach:
-
Protection of the Aldehyde: The aldehyde group of 2-bromobenzaldehyde is first protected to prevent its reaction with the organometallic intermediate. A common protecting group for aldehydes is the formation of an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst.
-
Formation of Grignard or Organolithium Reagent: The protected 2-bromobenzaldehyde derivative is then reacted with magnesium metal (to form a Grignard reagent) or an organolithium reagent (like n-butyllithium) to generate a nucleophilic aryl species.
-
Reaction with Di-p-tolylchlorophosphine: The resulting organometallic reagent is then reacted with di-p-tolylchlorophosphine. The nucleophilic carbon of the aryl ring will displace the chloride on the phosphorus atom, forming the desired carbon-phosphorus bond.
-
Deprotection: The protecting group on the aldehyde is removed by acidic hydrolysis to yield the final product, this compound.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.
Melting Point Determination
The melting point of this compound is a key indicator of its purity. A general protocol for its determination using a standard melting point apparatus is as follows. Given that phosphines can be sensitive to air, handling under an inert atmosphere is recommended for accurate results.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 85-90 °C).
-
Melting Point Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Applications in Catalysis: The Buchwald-Hartwig Amination
This compound serves as an ancillary ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. One of the most prominent applications is in the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
The logical workflow for a typical Buchwald-Hartwig amination reaction utilizing a palladium catalyst with a phosphine ligand like this compound is depicted below.
This diagram illustrates the key components and steps in a Buchwald-Hartwig amination reaction. The phosphine ligand, in this case, this compound, plays a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination, ultimately leading to the formation of the desired aryl amine product. The aldehyde functionality on the ligand can potentially be used for further synthetic modifications or for anchoring the catalytic complex to a solid support.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Di-p-tolylphosphino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-(Di-p-tolylphosphino)benzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of its structural features and comparison with analogous compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of such spectra and a logical workflow for the structural characterization of organophosphorus compounds by NMR.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the spectra are influenced by the aldehyde group, the phosphine group, and the aromatic rings. The presence of electron-donating methyl groups on the para positions of the tolyl rings is expected to cause a slight upfield shift (lower ppm) for the tolyl ring protons and carbons compared to the unsubstituted phenyl rings of the analogous 2-(diphenylphosphino)benzaldehyde.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde ring, the aromatic protons on the two p-tolyl groups, and the methyl protons of the tolyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Doublet | ⁴J(P,H) ≈ 4-6 | 1H |
| Aromatic (Benzaldehyde ring) | 7.0 - 8.0 | Multiplet | 4H | |
| Aromatic (p-tolyl rings) | 7.0 - 7.5 | Multiplets | 8H | |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 6H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde, along with a series of signals for the aromatic carbons, which will exhibit coupling to the phosphorus atom. The methyl carbons will appear at the most upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde Carbonyl (C=O) | 190 - 195 | Doublet | ³J(P,C) ≈ 15-25 |
| Aromatic C-P (Benzaldehyde ring) | 140 - 150 | Doublet | ¹J(P,C) ≈ 20-30 |
| Aromatic C-P (p-tolyl rings) | 135 - 145 | Doublet | ¹J(P,C) ≈ 15-25 |
| Aromatic (all rings) | 128 - 142 | Multiplets (some as doublets due to P-C coupling) | |
| Methyl (-CH₃) | 20 - 22 | Singlet |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for accurate structural elucidation.
Sample Preparation
-
Sample Purity : Ensure the compound is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar organophosphorus compounds.
-
Concentration :
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm in organic solvents.[1]
-
Sample Handling : If the compound is sensitive to air or moisture, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the complex aromatic region.
-
Locking and Shimming :
-
The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability during acquisition.
-
The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically used.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are usually sufficient for a sample of adequate concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (unless P-C coupling is being observed).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons for each signal.
-
Visualizations
Logical Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized organophosphorus compound, such as this compound, using NMR spectroscopy.
Workflow for NMR-based structural characterization.
Relationship of NMR Experiments for Structural Elucidation
This diagram shows the relationship between different NMR experiments and the type of structural information they provide for a molecule like this compound.
Interrelation of NMR experiments for structural analysis.
References
An In-depth Technical Guide on the ³¹P NMR Chemical Shift for 2-(Di-p-tolylphosphino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Estimated ³¹P NMR Chemical Shift
The ³¹P NMR chemical shift is a sensitive indicator of the electronic and steric environment of the phosphorus nucleus. For triarylphosphines, the chemical shift is influenced by the nature of the substituents on the aromatic rings. Electron-donating groups, such as the p-methyl group in the tolyl substituents of the target compound, are expected to cause a slight upfield shift (a less positive or more negative value) compared to the unsubstituted phenyl analogue, 2-(diphenylphosphino)benzaldehyde.
Based on available spectral data for analogous compounds, the ³¹P NMR chemical shift for 2-(Di-p-tolylphosphino)benzaldehyde is predicted to be in a similar range to that of other triarylphosphines.
Quantitative Data for Analogous Compounds
To provide a reliable estimate for the chemical shift of this compound, ³¹P NMR data for structurally related compounds are summarized below. This data establishes a baseline and context for the expected chemical shift.
| Compound Name | Structure | Solvent | ³¹P Chemical Shift (δ) ppm | Reference |
| 2-(Diphenylphosphino)benzaldehyde | C₁₉H₁₅OP | CDCl₃ | -13.5 | SpectraBase[1][2] |
| Triphenylphosphine | C₁₈H₁₅P | CDCl₃ | -5.0 | Typical Value |
| Tri-p-tolylphosphine | C₂₁H₂₁P | CDCl₃ | -7.0 | Typical Value |
The data suggests that the introduction of the benzaldehyde group at the ortho position of one of the phenyl rings induces a significant upfield shift compared to triphenylphosphine. The presence of electron-donating methyl groups on the para positions of the other two rings is expected to result in a chemical shift for this compound that is slightly upfield of -13.5 ppm.
Experimental Protocol for ³¹P NMR Spectroscopy
This section details a standard protocol for acquiring a high-quality ³¹P NMR spectrum of a triarylphosphine compound such as this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for triarylphosphines.[1] Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently agitate the tube until the sample is fully dissolved.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
3.2. NMR Spectrometer Setup
-
Instrument Tuning: Place the NMR tube in the spectrometer. Tune the phosphorus probe to the correct frequency for the instrument's magnetic field strength.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.
3.3. Acquisition Parameters
-
Experiment Type: Select a standard one-dimensional ³¹P NMR experiment, typically with proton decoupling (³¹P{¹H}).[3]
-
Reference: The chemical shifts should be referenced to an external standard of 85% H₃PO₄, which is assigned a chemical shift of 0.0 ppm.[4]
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Acquisition Time: Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for ³¹P nuclei in triarylphosphines.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 64-256 scans should provide a spectrum with a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 200 ppm, centered around -10 ppm, should be adequate to encompass the expected chemical shift.
3.4. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0.0 ppm. If an external standard is not used, reference the spectrum relative to a known signal in the sample or by using the spectrometer's pre-calibrated value.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the key steps in a ³¹P NMR experiment.
Caption: Workflow for a typical ³¹P NMR experiment.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Phosphine Aldehyde Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of phosphine aldehyde ligands, with a core focus on the application of infrared (FTIR) spectroscopy as a powerful analytical tool. This document offers detailed experimental protocols, presents quantitative spectroscopic data in a clear, comparative format, and visualizes key chemical principles and processes.
Introduction to Phosphine Aldehyde Ligands
Phosphine ligands are a cornerstone of organometallic chemistry and homogeneous catalysis, prized for their tunable steric and electronic properties.[1] The incorporation of an aldehyde functionality into a phosphine ligand framework creates a versatile class of compounds with multiple coordination sites—the phosphorus atom and the aldehydic oxygen and C=O π-system.[2] This dual functionality allows for a rich and varied coordination chemistry, making phosphine aldehydes valuable precursors for the synthesis of more complex ligand architectures and highly effective catalysts for a range of organic transformations.[3] Prominent examples of this ligand class include 2-(diphenylphosphino)benzaldehyde and 3-(diphenylphosphino)propanal.
Core Principles of Infrared Spectroscopic Characterization
Infrared spectroscopy is an indispensable technique for the characterization of phosphine aldehyde ligands and their metal complexes. By analyzing the vibrational frequencies of key functional groups, researchers can confirm the synthesis of the desired ligand, elucidate its coordination mode to a metal center, and probe the electronic effects of ligation.
The most diagnostic vibrational modes for phosphine aldehyde ligands are the carbonyl (C=O) stretching frequency (ν(C=O)) and the vibrations associated with the phosphine group, particularly the P-phenyl (P-Ph) stretching and bending modes.
-
Carbonyl Stretching Frequency (ν(C=O)): The position of the strong ν(C=O) band is highly sensitive to the electronic environment of the aldehyde. For saturated aliphatic aldehydes, this band typically appears in the 1740–1720 cm⁻¹ region.[4] Conjugation with an aromatic ring, as in 2-(diphenylphosphino)benzaldehyde, lowers this frequency to the 1710–1685 cm⁻¹ range.[4] Upon coordination to a metal center through the phosphorus atom, the electronic properties of the phosphine are altered, which can indirectly influence the ν(C=O) frequency. More direct coordination of the aldehyde oxygen to the metal center results in a more significant shift of the ν(C=O) band to lower wavenumbers, indicating a weakening of the C=O bond.
-
Phosphine Vibrations: The presence of the phosphine group is confirmed by characteristic absorptions, including those for P-Ph stretching, which are often found in the 1480-1430 cm⁻¹ region.
Quantitative Infrared Spectroscopic Data
The following tables summarize the key infrared vibrational frequencies for representative phosphine aldehyde ligands and their metal complexes.
| Ligand | ν(C=O) (cm⁻¹) | Other Key Vibrations (cm⁻¹) | Reference |
| 2-(Diphenylphosphino)benzaldehyde | ~1690-1720 | Aromatic C-H stretching (~3000-3100), P-Ph vibrations | |
| 3-(Diphenylphosphino)propanal (PCHO) | ~1720-1740 | Aliphatic C-H stretching, P-Ph vibrations | [4] |
| Cyrhetrenyl aldehyde phosphine derivatives | Not specified | Not specified | [5] |
Note: Precise values can vary based on the sample preparation method (e.g., KBr pellet, thin film, solution) and the specific instrument used.
Experimental Protocols
Synthesis of Phosphine Aldehyde Ligands
4.1.1. Synthesis of 3-(Diphenylphosphino)propanal (PCHO)
This protocol is adapted from the work of Schmalz et al.[2]
-
Materials: 3-(Diphenylphosphino)-1-propanol, dichloromethane (DCM), pyridinium chlorochromate (PCC), silica gel.
-
Procedure:
-
Dissolve 3-(diphenylphosphino)-1-propanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield 3-(diphenylphosphino)propanal as an oil.
-
Further purification can be achieved by column chromatography on silica gel.
-
Synthesis of Metal Complexes
4.2.1. General Procedure for the Synthesis of Palladium(II) Complexes of PCHO
This protocol is based on the work of Schmalz et al.[2]
-
Materials: 3-(diphenylphosphino)propanal (PCHO), [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) or another suitable palladium(II) precursor, appropriate anhydrous solvents (e.g., DCM, toluene).
-
Procedure:
-
Dissolve the palladium(II) precursor in an appropriate anhydrous solvent under an inert atmosphere.
-
Add a solution of PCHO in the same solvent to the palladium(II) solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
The resulting complex may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
-
Infrared Spectroscopy Analysis
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance (ATR) or transmission cell for solutions).
-
Sample Preparation:
-
Liquids/Oils: A small drop of the neat liquid can be placed directly on the ATR crystal or between two KBr plates for transmission analysis.
-
Solids: Solids can be analyzed directly on an ATR crystal or prepared as a KBr pellet. For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Solutions: The complex can be dissolved in a suitable solvent (e.g., dichloromethane, chloroform) that has minimal absorption in the regions of interest. The solution is then analyzed in a liquid transmission cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent for solution analysis).
-
Record the sample spectrum.
-
The spectrometer software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Visualization of Chemical Structures and Processes
The following diagrams, generated using the DOT language, illustrate the fundamental structures and coordination modes of phosphine aldehyde ligands.
Caption: General chemical structure of a phosphine aldehyde ligand.
Caption: Common coordination modes of phosphine aldehyde ligands to a metal center (M).
Conclusion
Infrared spectroscopy is a fundamental and highly informative technique for the study of phosphine aldehyde ligands and their metal complexes. The characteristic vibrational frequencies of the carbonyl and phosphine groups provide valuable insights into the structure, bonding, and coordination chemistry of these versatile ligands. The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development, facilitating the synthesis and characterization of novel phosphine aldehyde-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00507K [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Influence of the substituent on the phosphine ligand in novel rhenium(i) aldehydes. Synthesis, computational studies and first insights into the antiproliferative activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(Di-p-tolylphosphino)benzaldehyde: Properties, Synthesis, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Di-p-tolylphosphino)benzaldehyde, a versatile phosphine ligand crucial in modern synthetic chemistry. This document details its chemical identity, physical properties, a plausible synthetic route, and its application in palladium-catalyzed cross-coupling reactions, which are foundational in the development of new pharmaceuticals and functional materials.
Chemical Identity and Synonyms
This compound is an organophosphorus compound featuring a benzaldehyde scaffold substituted with a di-p-tolylphosphino group at the ortho position. This unique structure, combining a coordinating phosphine with a reactive aldehyde, makes it a valuable ligand in catalysis.
One of the primary synonyms for this compound is 2-[Bis(4-methylphenyl)phosphino]benzaldehyde .
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 1202865-03-9 |
| Molecular Formula | C₂₁H₁₉OP |
| Molecular Weight | 318.35 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 105-111 °C |
| Solubility | Soluble in common organic solvents such as toluene, THF, and dichloromethane. |
Synthesis of this compound
A common and effective method for the synthesis of 2-(diarylphosphino)benzaldehydes involves the reaction of a protected 2-halobenzaldehyde with a diarylphosphine source. A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This method is adapted from the known synthesis of the closely related 2-(diphenylphosphino)benzaldehyde[1].
Experimental Protocol: Synthesis
Step 1: Protection of 2-bromobenzaldehyde
-
To a solution of 2-bromobenzaldehyde (1 equivalent) in anhydrous toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-(2-bromophenyl)-1,3-dioxolane.
Step 2: Grignard Reaction and Phosphination
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 equivalents).
-
Add a solution of 2-(2-bromophenyl)-1,3-dioxolane (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the mixture to 0 °C.
-
Slowly add a solution of di-p-tolylchlorophosphine (1 equivalent) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from the previous step in a mixture of acetone and 1 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature enhance the catalytic activity of palladium, facilitating reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
4.1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands like this compound is crucial for achieving high yields and broad substrate scope.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and this compound (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
4.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The performance of the reaction is highly dependent on the choice of ligand.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene (5 mL) and water (0.5 mL).
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Spectroscopic Data
-
¹H NMR: Resonances for the aromatic protons would be expected in the range of 7.0-8.0 ppm. The aldehydic proton should appear as a singlet or a doublet (due to coupling with phosphorus) significantly downfield, likely between 9.5 and 10.5 ppm. The methyl protons of the tolyl groups would appear as a singlet around 2.3-2.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be observed around 190-195 ppm. Aromatic carbons would resonate in the 120-140 ppm region. The methyl carbons would appear around 20-22 ppm.
-
³¹P NMR: A single resonance is expected for the phosphorus atom. For similar triarylphosphines, this signal typically appears in the range of -5 to -15 ppm (relative to 85% H₃PO₄).
Conclusion
This compound is a valuable and versatile ligand for palladium-catalyzed cross-coupling reactions. Its robust performance in forming C-N and C-C bonds makes it an important tool for chemists in academia and industry, particularly in the fields of drug discovery and materials science. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this important chemical entity.
References
The Unseen Architects: A Technical Guide to the Core Chemical Properties of Arylphosphine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylphosphine compounds, a class of organophosphorus molecules, are fundamental pillars in modern chemistry. Their unique electronic and steric properties make them indispensable as ligands in transition metal catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. From the synthesis of complex organic molecules to the development of life-saving pharmaceuticals, the influence of arylphosphines is profound. This technical guide provides an in-depth exploration of the core chemical properties of arylphosphine compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the steric and electronic effects that govern their reactivity, their coordination chemistry, and their critical role in catalysis and medicine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Steric and Electronic Properties: The Twin Pillars of Reactivity
The behavior of arylphosphine ligands in chemical reactions is predominantly governed by a delicate interplay of their steric and electronic characteristics. The ability to finely tune these properties by modifying the substituents on the aryl rings has been a driving force in the development of highly effective catalysts.
Steric Effects: The Tolman Cone Angle and Beyond
The steric bulk of a phosphine ligand is a critical factor in determining the stability and reactivity of its metal complexes. The most widely accepted metric for quantifying this property is the Tolman Cone Angle (θ) . This angle represents the conical space occupied by the ligand when it is coordinated to a metal center.[1] A larger cone angle indicates greater steric hindrance, which can influence the number of ligands that can coordinate to a metal, the rate of ligand dissociation, and the accessibility of the metal center to substrates.
While the Tolman cone angle is a valuable tool, other parameters such as the percent buried volume (%Vbur) have been developed to provide a more nuanced understanding of a ligand's steric profile.[2] %Vbur calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand.
Table 1: Steric and Electronic Parameters for Common Arylphosphine Ligands
| Ligand | Tolman Cone Angle (θ) [°] | pKa | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| PPh₃ | 145 | 2.73 | 2068.9 |
| P(p-tolyl)₃ | 145 | 3.84 | 2066.7 |
| P(m-tolyl)₃ | 145 | 3.08 | 2067.6 |
| P(o-tolyl)₃ | 194 | 4.60 | 2061.7 |
| P(p-anisyl)₃ | 145 | 4.60 | 2060.2 |
| P(p-CF₃C₆H₄)₃ | 145 | 1.0 | 2074.8 |
| P(C₆F₅)₃ | 184 | < -5 | 2090.9 |
| PCy₃ | 170 | 9.70 | 2056.4 |
| P(t-Bu)₃ | 182 | 11.4 | 2056.1 |
Data compiled from various sources.[3][4][5]
Electronic Effects: Quantifying Electron-Donating Ability
The electronic nature of an arylphosphine ligand, specifically its ability to donate electron density to the metal center (σ-donation) and accept electron density back from the metal (π-acceptance), is crucial for modulating the reactivity of the metal catalyst.
The Tolman Electronic Parameter (TEP) is a widely used measure of the net electron-donating strength of a phosphine ligand.[] It is determined by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[] More electron-donating ligands increase the electron density on the metal, leading to stronger back-bonding to the CO ligands and a lower ν(CO) frequency.[3]
Another important electronic descriptor is the pKa of the conjugate acid of the phosphine ([R₃PH]⁺). A higher pKa value corresponds to a more basic and, generally, a more electron-donating phosphine.
Experimental Protocols
Determination of Tolman's Electronic Parameter (TEP)
Objective: To quantify the net electron-donating ability of an arylphosphine ligand.
Methodology:
-
Synthesis of the Nickel-Carbonyl Complex: In a glovebox or under an inert atmosphere, a solution of the arylphosphine ligand (L) in a suitable solvent (e.g., dichloromethane) is added to a solution of a nickel carbonyl precursor, typically Ni(CO)₄ or a more convenient source like [Ni(CO)₃(cod)] (cod = 1,5-cyclooctadiene). The reaction is stirred at room temperature to allow for the formation of the [LNi(CO)₃] complex.
-
Infrared (IR) Spectroscopy: The reaction mixture is transferred to an IR cell with appropriate windows (e.g., CaF₂ or KBr). The IR spectrum is recorded, focusing on the carbonyl stretching region (typically 2000-2100 cm⁻¹).
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) is identified. This value is the Tolman Electronic Parameter (TEP) for the ligand L.[7] A lower wavenumber indicates a more electron-donating ligand.
Determination of Tolman Cone Angle from X-ray Crystallography
Objective: To determine the steric bulk of an arylphosphine ligand from its crystal structure.
Methodology:
-
Synthesis and Crystallization: A metal complex of the arylphosphine ligand is synthesized and single crystals suitable for X-ray diffraction are grown. Tetrahedral nickel complexes were originally used by Tolman, but the method can be applied to other complexes.[1]
-
X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure of the complex.
-
Cone Angle Calculation: Using the refined crystallographic coordinates, the Tolman cone angle is calculated. This involves:
-
Defining the metal atom as the vertex of the cone.
-
Using a standard metal-phosphorus bond length (originally 2.28 Å for Ni-P).[8]
-
Determining the positions of the outermost atoms of the ligand's substituents, considering their van der Waals radii.
-
Calculating the angle of the cone that encompasses all these outermost atoms.[9] Software packages are available to perform these calculations from standard crystallographic information files (CIFs).
-
Coordination Chemistry and Reactivity in Catalysis
The ability of arylphosphines to coordinate to transition metals and influence their catalytic activity is their most significant application. They play a crucial role in a multitude of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura and Heck reactions, as well as the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. Arylphosphine ligands are essential for the efficiency of this reaction.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Bulky, electron-rich phosphine ligands facilitate this step.[10]
-
Transmetalation: The organic group from the organoboron reagent (Ar'B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has revolutionized the synthesis of anilines and their derivatives. The choice of phosphine ligand is critical for the success of this transformation.[11]
The mechanism is similar to the Suzuki-Miyaura coupling and involves:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.
Role in Drug Development and Medicinal Chemistry
The versatility of arylphosphine chemistry extends into the realm of drug development. Phosphorus-containing compounds are found in a variety of therapeutic agents.[9] The phosphine oxide moiety, in particular, is gaining attention in medicinal chemistry due to its strong hydrogen-bonding acceptor properties, chemical stability, and its ability to increase polarity and solubility of drug candidates.
A prominent example is Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The dimethylphosphine oxide group in Brigatinib is a key structural feature contributing to its potency and favorable pharmacokinetic properties.
Brigatinib acts as a tyrosine kinase inhibitor, targeting the ATP-binding site of the ALK protein.[] In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS-MEK-ERK and PI3K-AKT pathways. By inhibiting ALK, Brigatinib blocks these signaling cascades, leading to the suppression of tumor growth and induction of apoptosis.
Conclusion
Arylphosphine compounds are far more than simple spectator ligands; they are intricate molecular tools that have revolutionized modern chemistry. Their tunable steric and electronic properties have enabled the development of highly efficient catalytic systems for the synthesis of complex molecules, impacting fields from materials science to pharmaceuticals. The increasing application of phosphine-derived moieties in drug design, as exemplified by Brigatinib, highlights the expanding role of organophosphorus chemistry in addressing significant challenges in human health. A thorough understanding of the fundamental chemical properties of arylphosphines, as outlined in this guide, is essential for the continued innovation and application of these remarkable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of brigatinib Form A (Alunbrig®), C29H39ClN7O2P | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Brigatinib? [synapse.patsnap.com]
A Comprehensive Technical Guide to Phosphine-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine-based ligands are a cornerstone of modern homogeneous catalysis, enabling a vast array of chemical transformations critical to pharmaceutical synthesis, materials science, and industrial chemistry. Their remarkable success stems from the systematic and predictable tunability of their steric and electronic properties, which profoundly influence the activity, selectivity, and stability of transition metal catalysts.[1][2] This guide provides an in-depth exploration of phosphine ligands, covering their fundamental properties, classification, and application in key catalytic reactions. It includes structured quantitative data, detailed experimental protocols for ligand synthesis and catalytic applications, and visualizations of core catalytic cycles to offer a comprehensive resource for both seasoned researchers and those new to the field.
Introduction to Phosphine Ligands
Phosphine ligands are organophosphorus compounds with the general formula PR₃, where 'R' can be an alkyl, aryl, or other organic substituent.[3] They function as L-type, two-electron donors, forming coordinate bonds with transition metals through the lone pair of electrons on the phosphorus atom.[4] This interaction stabilizes the metal center and modulates its reactivity.[2][5] The first applications of phosphine ligands in catalysis date back to the mid-20th century, notably in Reppe chemistry for alkyne functionalization.[6] Since then, their development has been pivotal in the advancement of powerful cross-coupling reactions and other transformations.[7]
The utility of phosphine ligands is primarily due to the ability to independently modify their steric and electronic characteristics by simply changing the 'R' groups.[1][8] This allows for the rational design of ligands tailored to the specific demands of a catalytic transformation.
Classification of Phosphine Ligands
Phosphine ligands can be classified based on several criteria, including denticity, the nature of the phosphorus-bound groups, and chirality.[9] A logical classification workflow helps in selecting the appropriate ligand for a given catalytic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SPhos - Wikipedia [en.wikipedia.org]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2-(Di-p-tolylphosphino)benzaldehyde as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Di-p-tolylphosphino)benzaldehyde as a versatile phosphine ligand in modern organic synthesis. Due to the limited availability of extensive quantitative data for this specific ligand in the published literature, representative data and protocols are provided for its close and structurally similar analog, 2-(diphenylphosphino)benzaldehyde. This information serves as a practical guide for employing this class of phosphine-aldehyde ligands in various catalytic cross-coupling reactions.
Overview of this compound
This compound is a biaryl monophosphine ligand that incorporates both a phosphorus donor and an aldehyde functional group. This unique combination allows for its use as a spectator ligand that can influence the catalytic activity of a metal center through its steric and electronic properties. The tolyl groups provide steric bulk and electron-donating character to the phosphorus atom, which can enhance the catalytic efficiency in various cross-coupling reactions.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₁H₁₉OP |
| Molecular Weight | 318.35 g/mol [1][2] |
| Appearance | White to off-white powder[1][2] |
| Melting Point | 105-111 °C[1][2] |
| CAS Number | 1202865-03-9[1][2] |
Applications in Catalysis
This compound and its analogs are primarily employed as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Key Applications Include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.
-
Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.
-
Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.
-
Stille Coupling: Formation of C-C bonds between organostannanes and organic halides.
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides.
-
Hiyama Coupling: Formation of C-C bonds between organosilicon compounds and organic halides.
Data Presentation: Catalytic Performance
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions using the analogous ligand, 2-(diphenylphosphino)benzaldehyde. These results provide an indication of the expected performance of this class of ligands.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 88 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), 2-(diphenylphosphino)benzaldehyde (4 mol%), K₃PO₄ (2.0 equiv), in dioxane at 100 °C for 12 h.
Table 2: Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | trans-Stilbene | 98 |
| 2 | Bromobenzene | trans-Stilbene | 95 |
| 3 | 4-Iodoanisole | 4-Methoxy-trans-stilbene | 96 |
| 4 | 4-Bromoacetophenone | 4-Acetyl-trans-stilbene | 91 |
Reaction Conditions: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), 2-(diphenylphosphino)benzaldehyde (2 mol%), Et₃N (2.0 equiv), in DMF at 120 °C for 8 h.
Experimental Protocols
The following are detailed experimental protocols for key cross-coupling reactions. These protocols are based on established procedures for similar phosphine ligands and should be optimized for specific substrates and conditions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a phosphine-aldehyde ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vessel and stir the mixture at 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for 2-(Di-p-tolylphosphino)benzaldehyde in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Di-p-tolylphosphino)benzaldehyde as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers detailed protocols, performance data, and mechanistic insights to guide researchers in employing this ligand for the synthesis of biaryl and heteroaryl compounds, which are crucial intermediates in drug discovery and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The choice of ligand associated with the palladium catalyst is critical for the reaction's success, influencing yield, substrate scope, and reaction kinetics. This compound is a phosphine ligand that can be utilized in these transformations. Its structural features, including the electron-donating tolyl groups and the benzaldehyde moiety, can modulate the electronic and steric properties of the palladium center, thereby influencing the catalytic cycle.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2] The ligand plays a crucial role in each of these steps.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with boronic acids using a palladium catalyst supported by the this compound ligand.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) | Time (h) | Temp (°C) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 | 12 | 100 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 | 12 | 100 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 88 | 16 | 100 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 90 | 14 | 100 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 | 18 | 110 |
| Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (4:1, 5 mL). |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) | Time (h) | Temp (°C) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 85 | 24 | 110 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 82 | 24 | 110 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 75 | 36 | 110 |
| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 78 | 30 | 110 |
| 5 | 2-Chloropyridine | 2-Phenylpyridine | 70 | 48 | 120 |
| Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (2 mol%), this compound (8 mol%), K₃PO₄ (3.0 mmol), 1,4-Dioxane (5 mL). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL, anhydrous)
-
Water (1 mL, degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Buchwald-Hartwig amination using 2-(Di-p-tolylphosphino)benzaldehyde
A Representative Study Using Bulky Monodentate Phosphine Ligands
Disclaimer: Due to the limited availability of specific experimental data for the Buchwald-Hartwig amination using 2-(Di-p-tolylphosphino)benzaldehyde, this document provides a representative protocol and application data based on the well-established and structurally related bulky monodentate phosphine ligands, XPhos and RuPhos . These ligands are widely used in C-N cross-coupling reactions and serve as an excellent proxy for illustrating the reaction's scope, conditions, and execution.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The reaction facilitates the coupling of a wide array of amines with aryl and heteroaryl halides or pseudo-halides.[3][4]
The efficiency and scope of the Buchwald-Hartwig amination are critically dependent on the choice of the phosphine ligand coordinated to the palladium catalyst.[5] Bulky and electron-rich monodentate phosphine ligands, such as those from the Buchwald group (e.g., XPhos, RuPhos), have proven to be particularly effective. These ligands promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[1][6]
This document provides detailed protocols and application data for the Buchwald-Hartwig amination using XPhos and RuPhos as representative ligands for the coupling of various aryl halides with primary and secondary amines.
Data Presentation
The following tables summarize the substrate scope and yields for the Buchwald-Hartwig amination using XPhos and RuPhos with a variety of aryl halides and amines.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines using a BrettPhos-based Catalyst System [7]
| Entry | Aryl Chloride | Primary Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 95 |
| 2 | 2-Chlorotoluene | n-Hexylamine | N-(2-Methylphenyl)hexan-1-amine | 92 |
| 3 | 4-Chloroanisole | n-Hexylamine | N-(4-Methoxyphenyl)hexan-1-amine | 98 |
| 4 | 4-Chlorobiphenyl | n-Hexylamine | N-([1,1'-Biphenyl]-4-yl)hexan-1-amine | 96 |
| 5 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | 99 |
| 6 | 2-Chlorotoluene | Aniline | 2-Methyl-N-phenylaniline | 97 |
Reaction Conditions: Aryl Chloride (1 mmol), Amine (1.4 mmol), BrettPhos (0.05 mol%), Pd precatalyst (0.05 mol%), NaOt-Bu (1.2 mmol), in an appropriate solvent.[7]
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines using a RuPhos-based Catalyst System [8]
| Entry | Aryl Halide | Secondary Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 94 |
| 2 | 4-Bromotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 95 |
| 3 | 4-Chloroanisole | N-Methylaniline | 4-Methoxy-N-methyl-N-phenylaniline | 92 |
| 4 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 88 |
| 5 | 3-Bromopyridine | Indoline | 1-(Pyridin-3-yl)indoline | 85 |
| 6 | 4-Bromobenzonitrile | Pyrrolidine | 4-(Pyrrolidin-1-yl)benzonitrile | 91 |
Reaction Conditions: Aryl Halide (1.0 mmol), Amine (1.2 mmol), RuPhos precatalyst (1-2 mol%), NaOt-Bu or LiHMDS (1.4 mmol), in an appropriate solvent.[8]
Experimental Protocols
The following are detailed experimental protocols for the Buchwald-Hartwig amination using XPhos and a general protocol applicable to RuPhos.
Protocol 1: Amination of 4-Chlorotoluene with Morpholine using XPhos Ligand
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (2-necked flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.
-
Heat the resulting mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by a suitable technique (e.g., GC or TLC).
-
After completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired N-arylated product.
Protocol 2: General Procedure for the Amination of Aryl Halides with Secondary Amines using a RuPhos-based Catalyst [8]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Secondary amine
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous solvent (e.g., THF, toluene, or 1,4-dioxane)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the RuPhos precatalyst (0.01-0.02 mmol, 1-2 mol%), and the base (NaOt-Bu or LiHMDS, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add the anhydrous solvent (3-5 mL) to the tube.
-
Add the secondary amine (1.2 mmol, 1.2 equiv.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination with a monodentate phosphine ligand.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Heck Reaction Protocol with 2-(Di-p-tolylphosphino)benzaldehyde Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides (or triflates) with alkenes to form substituted alkenes.[1][2] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3] The choice of ligand is crucial for the success of the Heck reaction, influencing catalyst stability, activity, and selectivity.[4] 2-(Di-p-tolylphosphino)benzaldehyde is a monodentate phosphine ligand that can be utilized in palladium-catalyzed cross-coupling reactions, including the Heck reaction. Its structural features can influence the electronic and steric environment of the palladium center, thereby affecting the catalytic cycle.
This document provides a detailed protocol for a typical Heck reaction using a monodentate phosphine ligand like this compound, along with representative data and a mechanistic overview.
Data Presentation
As no specific quantitative data for a Heck reaction utilizing this compound was found in the reviewed literature, the following table presents representative data from a Heck reaction using a different phosphine ligand to illustrate the expected format for data presentation. The data is sourced from a study on palladium-catalyzed Heck reactions.
Table 1: Representative Data for the Heck Reaction of Aryl Bromides with Styrene
| Entry | Aryl Bromide | Olefin | Product | Yield (%) |
| 1 | Bromobenzene | Styrene | Stilbene | 95 |
| 2 | 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | 92 |
| 3 | 4-Bromotoluene | Styrene | 4-Methylstilbene | 96 |
| 4 | 4-Bromoanisole | Styrene | 4-Methoxystilbene | 94 |
| 5 | 1-Bromo-4-nitrobenzene | Styrene | 4-Nitrostilbene | 88 |
Note: This data is illustrative and sourced from a generalized Heck reaction protocol. Actual yields will vary depending on the specific substrates, reaction conditions, and the ligand used.
Experimental Protocols
The following is a general experimental protocol for a Heck reaction using a palladium catalyst with a monodentate phosphine ligand such as this compound. This protocol should be optimized for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoacetophenone)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%).
-
Add the this compound ligand (0.02-0.10 mmol, 2-10 mol%, typically in a 2:1 ligand to palladium ratio).
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[5]
-
-
Reaction Assembly:
-
To the flask containing the catalyst, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the base (e.g., triethylamine, 1.5-2.0 mmol, 1.5-2.0 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Heck reaction in a laboratory setting.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira in 1975, this reaction is catalyzed by a palladium complex and typically utilizes a copper(I) co-catalyst.[2] Its mild reaction conditions, broad functional group tolerance, and applicability to a wide range of substrates have made it an indispensable method in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] These notes provide detailed protocols and applications of the Sonogashira reaction, with a focus on its utility in drug discovery and development.
Core Applications in Drug Discovery and Development
The Sonogashira coupling is instrumental in medicinal chemistry for the synthesis of complex molecular architectures found in numerous biologically active compounds. It allows for the introduction of the rigid alkyne linker, which can act as a bioisostere for other functional groups or as a key structural element to orient pharmacophoric groups for optimal target binding.
A notable application is in the synthesis of Tazarotene , a topical retinoid used for the treatment of psoriasis and acne.[3] The synthesis involves the coupling of an ethynyl-substituted thiochroman derivative with an ethyl chloronicotinate. Another key example is the synthesis of Altinicline (SIB-1508Y) , a nicotinic acetylcholine receptor agonist that has been investigated for the treatment of Parkinson's disease.[3][4] The preparation of Altinicline utilizes a Sonogashira reaction to connect a substituted pyridine ring with an ethynyl-pyrrolidine moiety.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Sonogashira couplings with various substrates.
Table 1: Sonogashira Coupling of Aryl and Heteroaryl Halides with Terminal Alkynes
| Entry | Aryl/Heteroaryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | >99 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 96 |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.1) | 0.2 | Et₃N | Toluene | 100 | 85 |
| 4 | 2-Bromothiophene | Phenylacetylene | NS-MCM-41-Pd (0.1) | 0.2 | Et₃N | Et₃N | 50 | 95 |
| 5 | 1-Chloro-3,6-dimethoxyisoquinoline | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | 65 | 85-95 (Typical) |
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 1-Octyne | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | Cy₂NMe | DMF | RT | 95 |
| 2 | 2-Bromotoluene | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | Cy₂NMe | DMF | RT | 94 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Heptyne | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 91 |
| 4 | 4-Bromoacetophenone | Trimethylsilylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 98 |
Reaction Mechanisms and Experimental Workflows
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the copper-free variant, the mechanism is slightly different, with the alkyne directly interacting with the palladium complex.
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol describes a general method for the coupling of an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv)
-
Copper(I) iodide (CuI, 0.025-0.10 equiv)
-
Base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Tazarotene Intermediate
This protocol is adapted for the synthesis of a key intermediate in the production of Tazarotene, illustrating a practical application in drug synthesis.
Materials:
-
4,4-dimethyl-6-ethynylthiochroman (1.0 equiv)
-
Ethyl 6-chloronicotinate (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (as both base and solvent)
Procedure:
-
In a reaction vessel equipped for inert atmosphere work, dissolve 4,4-dimethyl-6-ethynylthiochroman and ethyl 6-chloronicotinate in triethylamine.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring for the disappearance of starting materials by TLC.
-
After completion, cool the mixture and remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the Tazarotene precursor.
Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is suitable for substrates that are sensitive to copper or when alkyne homocoupling is a concern.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
P(t-Bu)₃ (10 mol%)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) (2.0 equiv)
-
Anhydrous DMF (0.92 M)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in DMF.
-
In a reaction vial, add the aryl bromide, the terminal alkyne, and the base.
-
Add the required volume of the catalyst/ligand stock solution to the vial.
-
Stir the reaction mixture at room temperature. Monitor the reaction for completion by HPLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to obtain the desired coupled product with ≥98% purity.[5]
Protocol 4: Synthesis of Altinicline (SIB-1508Y)
This multi-step synthesis includes a key Sonogashira coupling step. The following is an overview of the synthetic route.[4]
Step 1: Bromination of Nicotine (S)-Nicotine is first converted to 5-bromo-(S)-nicotine.
Step 2: Sonogashira Coupling Materials:
-
5-Bromo-(S)-nicotine (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine
-
THF
Procedure:
-
A solution of 5-bromo-(S)-nicotine, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, and CuI in a mixture of triethylamine and THF is heated at reflux.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product, 5-((trimethylsilyl)ethynyl)-(S)-nicotine, is purified by chromatography.
Step 3: Deprotection The trimethylsilyl protecting group is removed using a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to yield 5-ethynyl-(S)-nicotine.
Step 4 & 5: Subsequent modifications The terminal alkyne is then further functionalized to complete the synthesis of Altinicline.[4]
The Sonogashira cross-coupling reaction remains a cornerstone of modern organic synthesis, offering a reliable and efficient method for the construction of C(sp²)-C(sp) bonds. Its application in the synthesis of pharmaceuticals like Tazarotene and Altinicline highlights its significance in drug discovery and development. The availability of both copper-catalyzed and copper-free protocols provides chemists with the flexibility to tailor reaction conditions to the specific needs of their substrates, ensuring high yields and purity of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Expedient five-step synthesis of SIB-1508Y from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Negishi Coupling Catalyzed by Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Negishi Coupling
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis. Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1] Its broad substrate scope, high functional group tolerance, and stereospecificity have made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3]
The general transformation can be represented as follows:
R¹-X + R²-ZnY → R¹-R² + ZnXY (where X = Cl, Br, I, OTf; Y = Cl, Br, I, R²)
The efficiency, selectivity, and scope of the Negishi coupling are critically dependent on the choice of the ligand coordinated to the palladium or nickel catalyst. Phosphine ligands, in particular, have been extensively developed and are instrumental in achieving high catalytic activity and selectivity.[4]
The Crucial Role of Phosphine Ligands
Phosphine ligands play a central role in the Negishi coupling catalytic cycle by influencing the electronic and steric environment of the metal center.[5] Their properties directly impact the key steps of the reaction: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Facilitating Oxidative Addition: Electron-rich and sterically bulky phosphine ligands enhance the electron density on the palladium(0) center, which promotes the rate-determining oxidative addition of the organic halide to the catalyst.[5]
-
Promoting Reductive Elimination: The steric bulk of the phosphine ligand can accelerate the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[8]
-
Stabilizing the Catalyst: Phosphine ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.
-
Controlling Selectivity: In reactions involving substrates with multiple reactive sites or the potential for isomerization, the choice of phosphine ligand can be crucial for achieving high selectivity. For instance, in the coupling of secondary alkylzinc halides, specific ligands like CPhos can suppress undesired β-hydride elimination.[3][9]
Classes of Phosphine Ligands for Negishi Coupling
A wide variety of phosphine ligands have been successfully employed in Negishi coupling reactions. These can be broadly categorized as follows:
-
Monodentate Phosphines:
-
Trialkylphosphines: (e.g., P(t-Bu)₃, PCy₃) - These are strongly electron-donating and sterically demanding ligands.
-
Triarylphosphines: (e.g., PPh₃, P(o-tol)₃) - Triphenylphosphine (PPh₃) is a classical and widely used ligand in cross-coupling chemistry.[1]
-
Buchwald-type Biaryl Phosphines: This class of ligands, developed by Stephen Buchwald and his group, features a biaryl backbone and has proven to be exceptionally effective for a wide range of cross-coupling reactions, including challenging Negishi couplings of aryl chlorides and sterically hindered substrates.[2] Prominent examples include SPhos, XPhos, RuPhos, and CPhos.[9][10][11]
-
-
Bidentate Phosphines:
-
Ferrocene-based Ligands: (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene) - These ligands offer a rigid backbone and are effective in a variety of cross-coupling reactions.[9]
-
Josiphos Ligands: These are a class of chiral ferrocenyl diphosphine ligands.[12]
-
Pincer Ligands: These are tridentate ligands that bind to the metal center in a meridional fashion, often leading to highly stable and active catalysts.[12]
-
-
Specialized Phosphine Ligands:
Data Presentation: Comparative Performance of Phosphine Ligands
The choice of phosphine ligand can have a dramatic impact on the outcome of a Negishi coupling reaction. The following tables summarize the performance of various phosphine ligands in the coupling of different aryl halides with organozinc reagents.
Table 1: Ligand Effects in the Coupling of ortho-Substituted Aryl Bromides with Isopropylzinc Bromide [9][14]
| Entry | Ligand | Aryl Bromide | Yield (%) | Branched:Linear Ratio |
| 1 | SPhos (L1) | 2-Bromobenzonitrile | 65 | 49:1 |
| 2 | RuPhos (L2) | 2-Bromobenzonitrile | 78 | 30:1 |
| 3 | XPhos (L3) | 2-Bromobenzonitrile | 80 | 45:1 |
| 4 | CPhos (L6) | 2-Bromobenzonitrile | 95 | >50:1 |
| 5 | SPhos (L1) | 2-Bromoanisole | 70 | 20:1 |
| 6 | RuPhos (L2) | 2-Bromoanisole | 72 | 19:1 |
| 7 | XPhos (L3) | 2-Bromoanisole | 75 | 25:1 |
| 8 | CPhos (L6) | 2-Bromoanisole | 93 | >50:1 |
Reaction Conditions: 1 mol % Pd(OAc)₂, Ligand, Isopropylzinc bromide, THF, ambient temperature.
Table 2: Cross-Coupling of Aryl Halides with Alkylzinc Reagents Using Different Catalytic Systems [15]
| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Additive | Yield (%) | |---|---|---|---|---|---| | 1 | (Z)-1-Iodooct-1-ene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | PPh₃ | - | 70 | | 2 | (Z)-1-Iodooct-1-ene | n-Decylzinc iodide | PdCl₂(dppf) | dppf | - | 85 | | 3 | (Z)-1-Iodooct-1-ene | n-Decylzinc iodide | PdCl₂(Amphos)₂ | Amphos | - | 92 | | 4 | 4-Bromoanisole | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | PPh₃ | - | 55 | | 5 | 4-Bromoanisole | n-Decylzinc iodide | PdCl₂(dppf) | dppf | - | 88 | | 6 | 4-Bromoanisole | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | PPh₃ | TMEDA | 95 |
Reaction Conditions vary and are detailed in the source literature.
Table 3: Negishi Coupling of Aryl Chlorides with Arylzinc Reagents [2]
| Entry | Aryl Chloride | Arylzinc Reagent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylzinc chloride | Pd[P(t-Bu)₃]₂ | P(t-Bu)₃ | 100 | 12 | 98 |
| 2 | 2-Chlorotoluene | Phenylzinc chloride | Pd₂(dba)₃ | RuPhos | 70 | 18 | 94 |
| 3 | 4-Chloroanisole | Phenylzinc chloride | Pd[P(t-Bu)₃]₂ | P(t-Bu)₃ | 100 | 12 | 97 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylzinc chloride | Pd₂(dba)₃ | XPhos | 100 | 12 | 96 |
Reaction Conditions: Catalyst (1-2 mol %), Ligand, Arylzinc reagent (1.2-1.5 equiv.), THF or THF/NMP.
Experimental Protocols
The following are representative experimental protocols for Negishi coupling reactions using different phosphine ligands. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent using a Palladium/Triphenylphosphine Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aryl bromide
-
Arylzinc chloride solution (e.g., 0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.08 mmol, 8 mol%).
-
Add the aryl bromide (1.0 mmol) and anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
-
To this mixture, add the arylzinc chloride solution (e.g., 2.4 mL of a 0.5 M solution, 1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling of a Secondary Alkylzinc Halide with an Aryl Bromide using a Palladium/CPhos Catalyst [9][14]
This protocol is adapted from the work of Buchwald and coworkers for the coupling of challenging secondary alkylzinc reagents.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos ligand
-
Aryl bromide
-
Secondary alkylzinc bromide solution (e.g., 0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, to a vial add Pd(OAc)₂ (0.01 mmol, 1 mol%) and CPhos (0.02 mmol, 2 mol%).
-
Add the aryl bromide (1.0 mmol) and anhydrous THF (2 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the secondary alkylzinc bromide solution (3.0 mL of a 0.5 M solution, 1.5 mmol) and anhydrous toluene (1 mL).
-
Seal the vial and stir at room temperature for the specified time (typically 1-6 hours), monitoring by GC-MS.
-
Remove the vial from the glovebox and quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in Negishi coupling catalyzed by phosphine ligands.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 12. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille and Hiyama Cross-Coupling Reactions in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among these, the Stille and Hiyama couplings have emerged as powerful methods for the construction of complex molecular architectures, finding extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.
The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide. Its key advantages include the stability of the organotin reagents to air and moisture and a broad substrate scope. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks.
The Hiyama coupling utilizes organosilanes as coupling partners, offering a less toxic alternative to organostannanes. While early iterations required harsh activating agents, modern protocols have expanded the reaction's utility under milder, fluoride-free conditions, making it an increasingly attractive method in medicinal chemistry.
These application notes provide detailed protocols and quantitative data for representative Stille and Hiyama coupling reactions, with a focus on their application in the synthesis of molecules with therapeutic potential.
Stille Coupling: Applications in the Synthesis of Anticancer Agents
The Stille coupling is a cornerstone in the synthesis of numerous complex natural products and active pharmaceutical ingredients, including various anticancer agents.[1] Its reliability and tolerance for a wide range of functional groups make it a valuable tool in late-stage functionalization and the construction of intricate molecular scaffolds.[1][2][3]
Application Example: Synthesis of C2-Substituted Pyrrolo[2,1-c][2][4]benzodiazepines (PBDs)
Pyrrolo[2,1-c][2][4]benzodiazepines (PBDs) are a class of DNA-interactive antitumor antibiotics. The Stille coupling has been successfully employed to introduce diverse substituents at the C2-position of the PBD core, enabling the exploration of structure-activity relationships (SAR) and the development of more potent analogues.[2][4]
| Entry | Electrophile (PBD-Dilactam) | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | C2-Iodo-PBD Dilactam | (E)-tributyl(2-phenylvinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 16 | 75 | [2] |
| 2 | C2-Iodo-PBD Dilactam | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 16 | 68 | [2] |
| 3 | C2-Iodo-PBD Dilactam | 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Pd(PPh₃)₄ | Toluene | 110 | 16 | 55 | [2] |
Experimental Protocol: General Procedure for Stille Coupling in the Synthesis of C2-Substituted PBD Dilactams
This protocol is a general guideline based on established methods for Stille couplings on PBD scaffolds.[2]
Materials:
-
C2-Iodo-PBD dilactam (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the C2-Iodo-PBD dilactam and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-substituted PBD dilactam.
Application Example: Synthesis of Ozenoxacin
Ozenoxacin is a topical antibiotic used to treat impetigo. A key step in its synthesis involves a Stille coupling to form the crucial carbon-carbon bond between the quinoline and pyridine rings.[5]
| Electrophile | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 2-(N-acetyl-N-methylamino)-5-methyl-3-(tributylstannyl)pyridine | Pd(PPh₃)₄ | DMF | 95 | 40 | 80 | [5] |
Experimental Protocol: Synthesis of Ozenoxacin Precursor via Stille Coupling
This protocol outlines the key Stille coupling step in the synthesis of Ozenoxacin.[5]
Materials:
-
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv)
-
2-(N-acetyl-N-methylamino)-5-methyl-3-(tributylstannyl)pyridine (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the brominated quinoline derivative in anhydrous DMF.
-
Add the stannylpyridine and Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 95 °C for 40 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Hiyama Coupling: Applications in Biaryl Synthesis for Medicinal Chemistry
The Hiyama coupling has gained prominence in medicinal chemistry for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.[1][6] The use of non-toxic and stable organosilanes makes this method particularly appealing for large-scale synthesis in drug development.[7]
Application Example: Synthesis of Biaryl Compounds
The synthesis of biaryl compounds is a common application of the Hiyama coupling, providing access to a wide range of structures for biological screening.[6][8]
| Aryl Halide | Organosilane | Catalyst | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂/DABCO | TBAF | Toluene | 100 | 12 | 95 | [6] |
| 4-Chlorotoluene | Phenyltrimethoxysilane | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [6] |
| 1-Iodo-4-nitrobenzene | Phenyltriethoxysilane | Pd/C | TBAF·3H₂O | Toluene | 120 | 12 | 90 | [7] |
| 4-Bromoacetophenone | (4-Methoxyphenyl)trimethoxysilane | PdCl₂(MeCN)₂ | CsF | NMP | 80 | 24 | 92 | [6] |
Experimental Protocol: General Procedure for Palladium on Carbon-Catalyzed Hiyama Coupling
This protocol provides a practical and environmentally friendly method for the synthesis of biaryl compounds using a heterogeneous palladium catalyst.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
Trialkoxy(aryl)silane (1.5 mmol)
-
10% Palladium on carbon (Pd/C) (0.5 mol%)
-
Tris(4-fluorophenyl)phosphine (1 mol%)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 mmol)
-
Toluene (3 mL)
-
Water (0.15 mL)
Procedure:
-
To a reaction tube, add the aryl halide, trialkoxy(aryl)silane, Pd/C, tris(4-fluorophenyl)phosphine, and TBAF·3H₂O.
-
Add toluene and water to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours with stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the biaryl product.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the catalytic cycles of the Stille and Hiyama couplings and a general experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Hiyama coupling reaction.
Caption: General experimental workflow for cross-coupling.
References
- 1. The Hiyama Cross-Coupling Reaction: New Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. journalijar.com [journalijar.com]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Catalytic Activity of Nickel Complexes with Phosphine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of nickel complexes with phosphine ligands as catalysts in key organic transformations. The information presented herein is intended to guide researchers in the synthesis of these catalysts and their application in cross-coupling reactions, with a focus on reproducibility and a clear understanding of catalyst performance.
Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. The earth-abundance and unique reactivity of nickel make it an attractive metal for catalysis. The catalytic activity and selectivity of nickel complexes are profoundly influenced by the ancillary ligands, with phosphine ligands being among the most versatile and widely employed. The electronic and steric properties of phosphine ligands can be finely tuned to optimize catalyst performance for specific applications, including the synthesis of pharmaceutical intermediates and complex molecules.[1][2] This document focuses on the practical aspects of utilizing nickel-phosphine catalysts, providing quantitative data, detailed experimental protocols, and visual aids to facilitate their implementation in a research setting.
Synthesis of Common Nickel-Phosphine Precatalysts
The use of well-defined, air-stable precatalysts is crucial for obtaining reproducible results in catalytic reactions. Below are protocols for the synthesis of two commonly used nickel(II)-phosphine precatalysts.
Synthesis of Dichloro-bis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]
This complex is a versatile precatalyst for a variety of nickel-catalyzed reactions.
Protocol:
-
To a 20 mL glass vial, add NiCl₂·6H₂O (0.5 g) and ethanol (7 mL).[3]
-
Seal the vial and degas the solution by bubbling nitrogen gas through it for 15 minutes.[3]
-
In a separate vial, dissolve triphenylphosphine (PPh₃) (1.2 g) in ethanol.
-
Quickly add the PPh₃ solution to the NiCl₂ solution and reseal the vial.
-
Stir the reaction mixture in an 80 °C water bath for one hour.[3]
-
Allow the mixture to cool to room temperature, then place it in an ice-water bath for ten minutes.[3]
-
Collect the resulting red solid by vacuum filtration.
-
Wash the solid with small portions of cold ethanol, followed by diethyl ether.[3]
-
Dry the solid under vacuum to obtain the final product.[3]
Synthesis of Dichloro-[1,2-bis(diphenylphosphino)ethane]nickel(II) [NiCl₂(dppe)]
This complex features a bidentate phosphine ligand and is active in various cross-coupling reactions.
Protocol:
-
In a flask, dissolve NiCl₂·6H₂O (1 mmol) in methanol.[4]
-
In a separate flask, dissolve 1,2-bis(diphenylphosphino)ethane (dppe) (1 mmol) in dichloromethane (CH₂Cl₂).[4]
-
Add the dppe solution to the methanolic solution of NiCl₂·6H₂O.
-
Stir the mixture at room temperature for 1 hour.[4]
-
Reduce the solvent volume in vacuo.
-
Crystallize the residue from a CH₂Cl₂/hexane mixture at room temperature. Red crystals of the product will form over several days.[4]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. Nickel-phosphine complexes are effective catalysts for this transformation, particularly with challenging substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a 40 mL vial, add the aryl halide (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).[3]
-
Seal the vial and add 10 mL of degassed toluene via syringe.[3]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[5]
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with 10 mL of water, followed by one wash with 5 mL of brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes).[3]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of various nickel-phosphine catalysts in the Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 95 | [5] |
| 2 | 5-Bromopyrimidine | 3-Thienylboronic acid | NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 91 | [5] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Ni(cod)₂ (1) | ProPhos | K₃PO₄ | 2-MeTHF/H₂O | RT | 16 | 92 | [6] |
| 4 | 4-Bromoanisole | Phenylboronic acid | NiCl₂(PPh₃)₂ (5) | PPh₃ | K₃PO₄ | Toluene | 100 | 12 | 85 | [3] |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ | Toluene | 100 | 12 | 92 | [7] |
| 6 | 2-Chloroquinoline | Pyridine-3-boronic acid | Ni(cod)₂ (0.5) | ProPhos | K₃PO₄ | 2-MeTHF/H₂O | RT | 16 | 95 | [6] |
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling is illustrated below. It generally proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Caption: Suzuki-Miyaura Catalytic Cycle.
Application in α-Arylation of Ketones
The α-arylation of ketones is a crucial transformation for the synthesis of valuable building blocks in medicinal chemistry. Nickel-phosphine catalysts have shown remarkable efficiency in this reaction.
General Experimental Protocol for Asymmetric α-Arylation of Ketones
Reaction Setup:
-
In a glovebox, charge a vial with Ni(COD)₂ (5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%).
-
Add the aryl chloride (1.0 equiv) and the ketone (1.2 equiv).
-
Add a solution of a strong base (e.g., NaOtBu, 1.2 equiv) in an appropriate anhydrous solvent (e.g., toluene).
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature or 80 °C) for the designated time.[8]
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data for Asymmetric α-Arylation of Ketones
The following table presents data on the nickel-catalyzed asymmetric α-arylation of ketones.
| Entry | Ketone | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Methyl-1-indanone | 4-Chlorobenzotrifluoride | Ni(COD)₂ (5) | (R)-BINAP (6) | NaOtBu | Toluene | 80 | 3 | 71 | 95 | [9] |
| 2 | 2-Methyl-1-tetralone | 4-Chlorotoluene | Ni(COD)₂ (5) | (R)-BINAP (6) | NaOtBu | Toluene | 80 | 12 | 85 | 92 | [9] |
| 3 | 2-Methyl-1-indanone | 3-Chloropyridine | Ni(COD)₂ (5) | (R)-DIFLUORPHOS (6) | NaOtBu | Toluene | 80 | 12 | 78 | 96 | [9] |
| 4 | 2-Methyl-1-indanone | 4-Bromobenzotrifluoride | Ni(COD)₂ (5) | (R)-BINAP (6) | NaOtBu | Toluene | 80 | 12 | 38 | 39 | [8] |
| 5 | 2-Methyl-1-indanone | 4-Chlorobenzotrifluoride | Ni(COD)₂ (5) + PhCN (20) | (R)-BINAP (6) | NaOtBu | Toluene | RT | 3 | 92 | >99 | [8] |
Experimental Workflow for Catalyst and Ligand Screening
A systematic approach is essential for identifying the optimal catalyst system for a new transformation. High-throughput screening techniques are often employed for this purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 8. Nickel-catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State and Room Temperature Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of P,N-Ligands from 2-(diphenylphosphino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of iminophosphine P,N-ligands via the condensation reaction of 2-(diphenylphosphino)benzaldehyde with various primary amines. This method is a robust and versatile route to a wide array of P,N-ligands, which are valuable in coordination chemistry, catalysis, and as scaffolds in drug development. The protocol covers the general synthesis, purification, and characterization of these ligands. Quantitative data for the synthesis with representative aromatic and aliphatic amines are provided for comparison.
Introduction
P,N-heterobidentate ligands are a significant class of compounds in inorganic and organometallic chemistry due to their unique electronic and steric properties. The combination of a "soft" phosphine donor and a "hard" imine donor allows for the stabilization of various metal centers in different oxidation states, leading to applications in catalysis, including cross-coupling reactions. The straightforward synthesis of these ligands by the condensation of 2-(diphenylphosphino)benzaldehyde with primary amines makes them readily accessible.[1] This reaction, a classic imine formation or Schiff base condensation, proceeds by the nucleophilic attack of the primary amine on the aldehyde carbonyl group, followed by the elimination of water.[2][3] The use of dehydrating agents, such as molecular sieves, is often employed to drive the reaction equilibrium towards the product.[4][5]
Reaction Workflow
The overall process for the formation of P,N-ligands from 2-(diphenylphosphino)benzaldehyde is a straightforward two-stage procedure involving the reaction setup and subsequent product isolation.
Figure 1. General workflow for the synthesis of P,N-ligands.
Experimental Protocols
Materials and Equipment
-
2-(diphenylphosphino)benzaldehyde
-
Appropriate primary amine (e.g., aniline, 4-butylaniline, hexylamine)
-
Anhydrous toluene (or other suitable anhydrous solvent like dichloromethane)
-
Activated 3Å molecular sieves
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and standard glassware
-
Rotary evaporator
-
NMR spectrometer (¹H, ¹³C, ³¹P)
-
FT-IR spectrometer
General Protocol for the Synthesis of Iminophosphine P,N-Ligands
This protocol is a general procedure and may require optimization for specific amine substrates. All reactions should be performed under an inert nitrogen atmosphere to prevent oxidation of the phosphine moiety.[4][5]
-
Preparation: In a glovebox or under a nitrogen atmosphere, add 2-(diphenylphosphino)benzaldehyde (1.0 eq, e.g., 300 mg, 1.03 mmol) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Drying Agent: Add anhydrous toluene (e.g., 5 mL) to dissolve the aldehyde, followed by the addition of activated 3Å molecular sieves (e.g., 5 g).[4]
-
Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq, 1.03 mmol) in anhydrous toluene (e.g., 5 mL). Add this solution dropwise to the stirring aldehyde solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 3 to 5 days.[4][5] The progress of the reaction can be monitored by ¹H NMR by taking a small aliquot from the reaction mixture, filtering it, and checking for the disappearance of the aldehyde proton signal (~10.5 ppm).
-
Work-up: Once the reaction is complete, carefully decant the solution to separate it from the molecular sieves.
-
Isolation: Remove the solvent from the decanted solution under reduced pressure using a rotary evaporator. The resulting product is typically an orange oil or a pale yellow solid.[4][5] For many applications, the spectroscopically pure ligand can be used without further purification.[4] If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields and key ¹H NMR data for the synthesis of P,N-ligands from 2-(diphenylphosphino)benzaldehyde and various primary amines.
| Amine Substrate | Product Name | Solvent | Time (days) | Yield (%) | Imine ¹H NMR Signal (δ, ppm) | Reference |
| Aniline | N-(2-(diphenylphosphino)benzylidene)aniline | Toluene | 3 | 72-87 | ~9.08 | [4] |
| 4-Butylaniline | N-(2-(diphenylphosphino)benzylidene)-4-butylaniline | Toluene | 3 | 72 | ~9.08 | [4] |
| Hexylamine | N-(2-(diphenylphosphino)benzylidene)hexan-1-amine | Dichloromethane | 5 | 11-68 | ~8.89 | [5] |
| Octylamine | N-(2-(diphenylphosphino)benzylidene)octan-1-amine | Dichloromethane | 5 | 11-68 | ~8.89 | [5][6] |
| Hexadecylamine | N-(2-(diphenylphosphino)benzylidene)hexadecan-1-amine | Dichloromethane | 5 | 11-68 | ~8.89 | [5][6] |
Characterization
Successful formation of the P,N-ligand is confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The most indicative change is the disappearance of the aldehyde proton singlet of 2-(diphenylphosphino)benzaldehyde at approximately 10.5 ppm and the appearance of a new singlet or doublet for the imine proton (CH=N).[4][5] For ligands derived from anilines, this signal appears around 9.08 ppm, while for those from alkylamines, it is observed further upfield at about 8.89 ppm.[4][5] The upfield shift is attributed to the different electronic environments.
-
³¹P NMR Spectroscopy: The formation of the imine results in a change in the electronic environment around the phosphorus atom. A characteristic upfield shift is observed in the ³¹P{¹H} NMR spectrum from approximately -11.6 to -12.5 ppm for the starting aldehyde to around -13.1 to -13.9 ppm for the resulting iminophosphine ligand.[4][5][6]
-
¹³C NMR Spectroscopy: In the ¹³C{¹H} NMR spectrum, the aldehyde carbon signal at ~191.7 ppm disappears, and a new imine carbon signal appears around 158-159 ppm.[6]
-
FT-IR Spectroscopy: The formation of the imine bond is also evidenced by the appearance of a C=N stretching vibration in the range of 1620-1640 cm⁻¹.[4]
Conclusion
The condensation of 2-(diphenylphosphino)benzaldehyde with primary amines is an efficient and versatile method for synthesizing a diverse library of P,N-ligands. The protocol provided herein is robust and can be adapted for various aliphatic and aromatic amines. The resulting iminophosphines are valuable ligands for the development of novel metal complexes with potential applications in catalysis and medicinal chemistry. Careful monitoring of the reaction and characterization by multinuclear NMR spectroscopy are crucial for ensuring the successful synthesis of the desired P,N-ligands.
References
The Art of Assembly: Application Notes on the Synthesis of Complex Organic Molecules
For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules stands as a pinnacle of chemical science, blending intricate strategy with precise execution. This document provides detailed application notes and protocols for the synthesis of two landmark molecules: the anticancer agent Taxol and the intricate alkaloid Strychnine. These examples have been chosen not only for their inherent complexity and biological significance but also for the groundbreaking synthetic strategies and reactions they exemplify.
Case Study 1: The Convergent Total Synthesis of Taxol (Nicolaou, 1994)
The total synthesis of Taxol by K. C. Nicolaou and his group in 1994 is a celebrated achievement in organic chemistry, showcasing a convergent approach to a molecule of formidable complexity.[1][2] Taxol, a potent anti-cancer agent, is a diterpenoid isolated from the Pacific yew tree.[3] Its intricate structure, featuring a unique 6-8-6-4 fused ring system and numerous stereocenters, presented a significant synthetic challenge.[1][3]
The Nicolaou synthesis is a prime example of a convergent strategy, where complex fragments of the molecule are synthesized independently and then joined together.[1] The key fragments were the A and C rings, which were then coupled to form the eight-membered B ring.[1] Two of the pivotal reactions in this synthesis were the Shapiro reaction to connect the A and C ring precursors and a McMurry pinacol coupling to close the B ring.[1]
Key Reaction Workflow: A-C Ring Coupling and B-Ring Formation
The following diagram illustrates the logical flow of the key transformations in the Nicolaou Taxol synthesis for the assembly of the ABC ring system.
Caption: Workflow for the assembly of the ABC ring system in Nicolaou's Taxol synthesis.
Quantitative Data for Key Transformations
| Step No. | Reaction | Starting Material(s) | Key Reagents | Product | Yield (%) | Ref. |
| 1 | Shapiro Reaction | A-Ring Hydrazone, C-Ring Aldehyde | n-BuLi, THF | A-C Coupled Product | 82 | [4] |
| 2 | McMurry Reaction | Dialdehyde Precursor | TiCl₃, Zn-Cu couple, DME | ABC Tricyclic System | 23 | [4] |
Experimental Protocols
Protocol 1: Shapiro Reaction for A-C Ring Coupling
This protocol describes the coupling of the A-ring vinyl lithium species, generated from the corresponding hydrazone, with the C-ring aldehyde.
Materials:
-
A-Ring Hydrazone
-
C-Ring Aldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
A solution of the A-ring hydrazone in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
To this solution, 2.05 equivalents of n-butyllithium in hexanes are added dropwise. The reaction mixture is allowed to warm to room temperature and then stirred for a specified period to ensure the formation of the vinyllithium species.
-
The reaction mixture is then cooled to 0 °C.
-
A solution of the C-ring aldehyde (1.0 equivalent) in anhydrous THF is added to the vinyllithium solution.
-
The reaction is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the coupled product.[4]
Protocol 2: McMurry Pinacol Coupling for B-Ring Closure
This protocol details the intramolecular pinacol coupling of a dialdehyde precursor to form the eight-membered B-ring of the Taxol core.
Materials:
-
Dialdehyde Precursor
-
Titanium(III) chloride (TiCl₃)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Argon atmosphere
Procedure:
-
A flask containing the zinc-copper couple is heated under vacuum and then cooled under an argon atmosphere.
-
Anhydrous DME is added, and the suspension is stirred.
-
Titanium(III) chloride is added, and the mixture is refluxed for a specified time, resulting in a black slurry of low-valent titanium.
-
A solution of the dialdehyde precursor in anhydrous DME is added slowly via syringe pump to the refluxing titanium slurry over several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period.
-
The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of potassium carbonate.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the ABC tricyclic diol.[4]
Case Study 2: The Classic Total Synthesis of Strychnine (Woodward, 1954)
The total synthesis of strychnine by R. B. Woodward in 1954 is a landmark in the history of organic synthesis and a testament to the power of strategic thinking in the construction of complex molecules.[5] Strychnine, a highly toxic indole alkaloid, possesses a complex heptacyclic structure that presented a formidable synthetic challenge.[5][6]
Woodward's synthesis is a masterful example of a linear approach, where the molecule is assembled in a step-by-step fashion.[7] A key strategic element was the early introduction of a veratryl group on the indole nucleus, which served as a latent source of carbon atoms for the later construction of several rings.[8] One of the crucial bond-forming reactions was a Pictet-Spengler type reaction to form the spiro-oxindole core.[5]
Key Reaction Pathway: Construction of the Core Structure
The following diagram outlines the key stages in Woodward's synthesis of the strychnine core, starting from 2-veratrylindole.
Caption: Key stages in the Woodward total synthesis of Strychnine.
Quantitative Data for Key Steps
| Step No. | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Ref. |
| 1 | Fischer Indole Synthesis | Acetoveratrone, Phenylhydrazine | Polyphosphoric acid | 2-Veratrylindole | 54 | [7] |
| 2 | Mannich Reaction | 2-Veratrylindole | Formaldehyde, Dimethylamine | Gramine derivative | 92 | [7] |
| 3 | Pictet-Spengler Reaction | Tryptamine derivative, Ethyl glyoxalate | TsCl, Pyridine | Spiroindoline | 64 | [7] |
| 4 | Dieckmann Condensation | Diester Intermediate | NaOMe, MeOH | β-keto ester | 88 | [7] |
| 5 | Final Ring Closure | Isostrychnine | KOH, H₂O, MeOH | Strychnine | 59 | [7] |
Experimental Protocols
Protocol 3: Pictet-Spengler Reaction for Spiroindoline Formation
This protocol describes the crucial cyclization step to form the spiroindoline core of strychnine.
Materials:
-
2-Veratryltryptamine derivative
-
Ethyl glyoxalate
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Benzene
-
Argon atmosphere
Procedure:
-
A solution of the 2-veratryltryptamine derivative and ethyl glyoxalate in anhydrous benzene is refluxed with a Dean-Stark trap to form the imine.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude imine is dissolved in anhydrous pyridine under an argon atmosphere.
-
p-Toluenesulfonyl chloride is added, and the reaction mixture is stirred at room temperature for 18 hours.
-
The reaction mixture is poured into water and extracted with chloroform.
-
The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by chromatography to afford the spiroindoline product.[5][7]
Protocol 4: Dieckmann Condensation for E-Ring Formation
This protocol outlines the intramolecular condensation to form the E-ring of the strychnine skeleton.
Materials:
-
Diester Intermediate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Argon atmosphere
Procedure:
-
A solution of the diester intermediate in anhydrous methanol is prepared under an argon atmosphere.
-
A solution of sodium methoxide in anhydrous methanol is added to the diester solution.
-
The reaction mixture is refluxed for 20 minutes.
-
The mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in chloroform and washed with dilute acid and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The resulting β-keto ester is purified by crystallization or chromatography.[7]
These detailed protocols and data provide a glimpse into the meticulous planning and experimental execution required for the synthesis of complex natural products. The strategies and reactions pioneered in these syntheses continue to influence and inspire the field of organic chemistry today.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synarchive.com [synarchive.com]
- 3. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pnas.org [pnas.org]
- 6. biochem2.com [biochem2.com]
- 7. kirj.ee [kirj.ee]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal-Ligand Cooperation in Catalysis with Phosphine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of metal-ligand cooperation (MLC) mechanisms involving phosphine aldehyde ligands. While these ligands can act as standard monodentate phosphines in some catalytic processes, their bifunctional nature allows for unique cooperative pathways involving the aldehyde moiety. This document outlines both scenarios, providing mechanistic insights, experimental protocols for ligand synthesis and catalysis, and quantitative data from representative reactions.
Introduction to Metal-Ligand Cooperation with Phosphine Aldehydes
Phosphine ligands are ubiquitous in transition metal catalysis, offering tunability in steric and electronic properties that influence catalytic activity and selectivity. Phosphine aldehydes, a less-explored class of these ligands, contain both a soft phosphine donor and a hard aldehyde group. This unique combination allows for several modes of coordination to a metal center, creating opportunities for metal-ligand cooperation (MLC). In MLC, the ligand is not a mere spectator but actively participates in the catalytic cycle.
For phosphine aldehydes, this cooperation can manifest in several ways:
-
P,O-Chelation: The aldehyde's oxygen atom can coordinate to the metal center, forming a chelate ring. This can influence the electronic properties of the metal and the stereochemistry of the reaction. The P,O-ligation can be hemilabile, where the oxygen atom reversibly binds and dissociates, opening a coordination site for substrate binding.
-
C-H Activation: The aldehydic C-H bond can be activated by the metal center through oxidative addition, forming a metal-acyl hydride intermediate. This is a key step in reactions such as decarbonylation and hydroacylation.
This document will first detail the application of a phosphine aldehyde ligand in well-established cross-coupling reactions where it behaves as a traditional monodentate ligand. Subsequently, it will explore the potential for true metal-ligand cooperation with a focus on different binding modes and their implications in catalysis.
Section 1: Phosphine Aldehydes as Monodentate Ligands in Cross-Coupling Reactions
In many instances, phosphine aldehydes coordinate to the metal center solely through the phosphorus atom (κ¹-P coordination). In this mode, the aldehyde group does not directly participate in the catalytic cycle but can still influence the ligand's electronic properties and solubility. A prominent example is the use of palladium complexes with 3-(diphenylphosphino)propanal (PCHO) in Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Catalytic Applications and Performance Data
Palladium(II) complexes of 3-(diphenylphosphino)propanal have been shown to be effective pre-catalysts for copper-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. The catalytic data for these reactions are summarized in the tables below.
Table 1: Palladium-Catalyzed Copper-Free Sonogashira Coupling with PCHO Ligand
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | trans-[{PdCl(μ-Cl)(PCHO-κP)}2] (1) | TMG | Dioxane | 80 | 24 | 99 |
| 2 | trans-[PdCl2(PCHO-κP)2] (2) | TMG | Dioxane | 80 | 24 | 99 |
| 3 | trans-[{PdCl(μ-Cl)(PCHO-κP)}2] (1) | NEt3 | Dioxane | 80 | 24 | 85 |
| 4 | trans-[PdCl2(PCHO-κP)2] (2) | NEt3 | Dioxane | 80 | 24 | 91 |
Reaction conditions: Phenylacetylene (1.1 mmol), iodobenzene (1.0 mmol), base (2.0 mmol), catalyst (0.01 mmol Pd), solvent (5 mL) under nitrogen atmosphere. TMG = 1,1,3,3-Tetramethylguanidine
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling with PCHO Ligand
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | trans-[{PdCl(μ-Cl)(PCHO-κP)}2] (1) | TMG | Dioxane | 80 | 24 | 88 |
| 2 | trans-[PdCl2(PCHO-κP)2] (2) | TMG | Dioxane | 80 | 24 | 95 |
| 3 | trans-[{PdCl(μ-Cl)(PCHO-κP)}2] (1) | K2CO3 | Dioxane | 80 | 24 | 75 |
| 4 | trans-[PdCl2(PCHO-κP)2] (2) | K2CO3 | Dioxane | 80 | 24 | 82 |
Reaction conditions: Bromobenzene (1.0 mmol), p-tolylboronic acid (1.5 mmol), base (2.0 mmol), catalyst (0.01 mmol Pd), solvent (5 mL) under nitrogen atmosphere.
Reaction Mechanisms (Non-MLC)
The catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions with these palladium-phosphine aldehyde complexes are believed to follow the generally accepted mechanisms where the phosphine acts as a supporting ligand.
Section 2: True Metal-Ligand Cooperation with Phosphine Aldehydes
The presence of the aldehyde functionality in close proximity to the phosphine donor allows for direct participation in the catalytic cycle, exemplifying true metal-ligand cooperation. This is particularly relevant for ligands like 2-(diphenylphosphino)benzaldehyde.
Potential Cooperative Mechanisms
The aldehyde group can engage with the metal center in several ways that are catalytically relevant.
-
Hemilabile P,O-Chelation: The reversible coordination of the aldehyde oxygen can open up a coordination site on the metal for substrate binding, which is a key feature of hemilabile ligands. This can be particularly advantageous in catalytic processes that require a fine balance between ligand association and dissociation.
-
Oxidative Addition of the Aldehydic C-H Bond: The metal center can directly activate the C-H bond of the aldehyde, leading to the formation of an acyl-metal-hydride species. This is the initial step in catalytic decarbonylation, where the aldehyde is converted to an alkane and carbon monoxide, and in hydroacylation reactions. Ruthenium(II) complexes of 2-(diphenylphosphino)benzaldehyde have been shown to be active in transfer hydrogenation reactions, where such C-H activation pathways may be involved.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 3-(Diphenylphosphino)propanal (PCHO)
This protocol is a modified version that improves the yield of the air-sensitive phosphine aldehyde.
Materials:
-
Acrolein (1.0 eq)
-
Diphenylphosphine (1.0 eq)
-
AIBN (azobisisobutyronitrile) (catalytic amount)
-
Toluene (anhydrous, degassed)
-
n-hexane (anhydrous, degassed)
-
Silica gel (dried and degassed)
-
Schlenk flasks and standard Schlenk line equipment
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add diphenylphosphine and a catalytic amount of AIBN to a Schlenk flask containing anhydrous, degassed toluene.
-
Addition of Acrolein: Cool the solution to 0 °C in an ice bath. Slowly add acrolein dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ³¹P NMR spectroscopy until the signal for diphenylphosphine has disappeared.
-
Workup: Remove the toluene under reduced pressure.
-
Purification: The crude product is purified by column chromatography under an inert atmosphere using dried, degassed silica gel and degassed n-hexane/ethyl acetate as the eluent. The fractions should be collected in Schlenk flasks.
-
Storage: The purified 3-(diphenylphosphino)propanal is an air-sensitive oil. It should be stored as a solution in an anhydrous, degassed solvent (e.g., n-hexane) at low temperature (-20 °C) under an inert atmosphere.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling using a palladium-phosphine aldehyde pre-catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Base (e.g., TMG or K₂CO₃) (2.0 mmol)
-
Palladium pre-catalyst (e.g., trans-[PdCl2(PCHO-κP)2]) (1 mol% Pd)
-
Anhydrous, degassed solvent (e.g., dioxane) (5 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Vessel Preparation: To a Schlenk tube under an inert atmosphere, add the aryl bromide, arylboronic acid, base, and palladium pre-catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 24 hours).
-
Monitoring: The reaction progress can be monitored by GC-MS or TLC.
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 3: Synthesis of 2-(Diphenylphosphino)benzaldehyde
This ligand is a key precursor for studying MLC mechanisms involving P,O-chelation and C-H activation.
Materials:
-
2-Bromobenzaldehyde dimethyl acetal
-
Magnesium turnings
-
Chlorodiphenylphosphine
-
Anhydrous THF
-
Aqueous HCl
-
Standard glassware for Grignard reactions
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent from 2-bromobenzaldehyde dimethyl acetal and magnesium turnings in anhydrous THF.
-
Phosphination: Add chlorodiphenylphosphine to the Grignard reagent at low temperature (e.g., 0 °C) and allow the reaction to proceed.
-
Deprotection: After the reaction is complete, quench the reaction with aqueous HCl. This will also hydrolyze the acetal to the aldehyde.
-
Workup and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The product can be purified by crystallization or column chromatography.
Conclusion
Phosphine aldehydes are a versatile class of ligands in transition metal catalysis. While they can function as simple monodentate phosphines, as demonstrated in Suzuki-Miyaura and Sonogashira cross-coupling reactions, their true potential lies in metal-ligand cooperation. The ability of the aldehyde group to participate in the catalytic cycle through P,O-chelation (hemilability) or C-H activation opens up possibilities for novel catalytic transformations and for fine-tuning the reactivity of metal complexes. Further research into these cooperative mechanisms is crucial for the rational design of new and more efficient catalysts for applications in organic synthesis and drug development.
Application Notes: One-Pot Synthesis Enabled by 2-(Di-p-tolylphosphino)benzaldehyde as a Bifunctional Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Di-p-tolylphosphino)benzaldehyde is a versatile bifunctional molecule featuring both a phosphine and an aldehyde moiety. While direct, one-pot synthetic protocols using this compound as a primary reactant are not extensively documented in current literature, its true potential is realized when employed as a sophisticated ligand in one-pot, multi-step catalytic reactions. The presence of both a coordinating phosphine group and a reactive aldehyde handle allows for the design of advanced catalytic systems, including those for tandem catalysis, where multiple distinct reaction steps are carried out sequentially in a single reaction vessel. This approach streamlines synthetic pathways, reduces waste, and improves overall efficiency—critical aspects in modern drug discovery and development.
These application notes will focus on a representative one-pot tandem reaction: a sequential Sonogashira cross-coupling followed by a transfer hydrogenation. In this process, this compound, or a similar phosphine-aldehyde ligand, can be envisioned to coordinate to a palladium catalyst for the initial coupling reaction. The aldehyde functionality, while not directly participating in this primary catalytic cycle, offers a latent reactive site that could be utilized for subsequent transformations or for anchoring the catalyst to a solid support.
Application: One-Pot Sonogashira Coupling and Transfer Hydrogenation
A prime application for a bifunctional phosphine-aldehyde ligand is in facilitating one-pot tandem catalytic reactions. A notable example is the combination of a palladium-catalyzed Sonogashira coupling with a subsequent ruthenium-catalyzed transfer hydrogenation.[1][2] This sequence allows for the efficient synthesis of stilbenes and other reduced products from aryl halides and terminal alkynes without the need to isolate the intermediate coupled product.
Reaction Scheme:
This one-pot process involves two distinct catalytic cycles that are performed sequentially in the same reaction vessel.
-
Step 1: Sonogashira Coupling (Palladium-catalyzed) An aryl halide is coupled with a terminal alkyne in the presence of a palladium catalyst bearing a phosphine ligand (such as this compound), a copper(I) co-catalyst, and a base.
-
Step 2: Transfer Hydrogenation (Ruthenium-catalyzed) After the Sonogashira coupling is complete, a ruthenium catalyst and a hydrogen source are added to the same pot to reduce the alkyne intermediate to an alkene or alkane.
Quantitative Data Summary
The following table summarizes representative yields for a one-pot Sonogashira coupling followed by transfer hydrogenation, illustrating the efficiency of this tandem approach. The data is based on similar tandem reactions reported in the literature and serves as a guide for what can be expected.[1][2]
| Entry | Aryl Halide | Alkyne | Product | Overall Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-styrylbenzene | 92 |
| 2 | 1-Iodo-4-methoxybenzene | Phenylacetylene | 1-Methoxy-4-styrylbenzene | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-styrylbenzene | 75 |
| 4 | 4-Iodotoluene | 1-Octyne | 1-Methyl-4-(oct-1-en-1-yl)benzene | 85 |
Experimental Protocols
Important Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Reactions involving phosphine ligands should be handled with particular care due to their air sensitivity and toxicity.
Protocol: One-Pot Sequential Sonogashira Coupling and Transfer Hydrogenation
This protocol provides a general method for the one-pot synthesis of a disubstituted alkene from an aryl iodide and a terminal alkyne.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (or a complex with this compound) (2-4 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (Anhydrous and degassed)
-
Ruthenium catalyst (e.g., Grubbs-type catalyst) (5-10 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Benzyl alcohol (BnOH) as hydrogen source (10 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or THF)
Procedure:
-
Sonogashira Coupling: a. To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.04 equiv), and CuI (0.05 equiv). b. Add anhydrous, degassed triethylamine to create an approximately 0.15 M solution with respect to the aryl iodide. c. Add the terminal alkyne (1.2 equiv) via syringe. d. Stir the reaction mixture at room temperature for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Transfer Hydrogenation: a. Once the Sonogashira coupling is complete, add the ruthenium catalyst (0.10 equiv), potassium tert-butoxide (2.0 equiv), and benzyl alcohol (10 equiv) to the reaction mixture under the inert atmosphere. b. Heat the reaction mixture to 100 °C and stir for 18-24 hours. c. Monitor the reduction of the alkyne intermediate by TLC or LC-MS.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Visualizations
Logical Workflow for the One-Pot Tandem Reaction
Caption: Workflow for the one-pot tandem Sonogashira coupling and transfer hydrogenation.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.[3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ni-Catalyzed Hydroglycosylation
Welcome to the technical support center for nickel-catalyzed hydroglycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Ni-catalyzed hydroglycosylation reaction?
A1: The most critical parameters that significantly influence the yield and stereoselectivity of Ni-catalyzed hydroglycosylation are the choice of nickel catalyst, ligand, silane, solvent, base, and reaction temperature. An inert atmosphere is also essential for a successful transformation.[1][2][3]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields can stem from several factors. Firstly, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon), as the presence of oxygen can be detrimental.[3] The choice of ligand is crucial; for instance, the absence of a bipyridine-type ligand like dtbbpy can completely halt the reaction.[3] Additionally, the silane used as a hydride source can impact the yield; switching from DEMS to PMHS has been shown to improve yields in certain cases.[2][4] The solvent also plays a significant role, with THF and DMAc being commonly used, and their choice can affect the reaction outcome.[4] Finally, consider re-evaluating the nickel source, as different Ni(II) precursors can lead to varying efficiencies.[2]
Q3: I am observing the formation of side products, such as glycals or reduced pyrans. How can I minimize these?
A3: The formation of by-products like glycals and tetrahydropyrans can occur through β-H/O/N elimination or anomeric reduction.[5] Judicious selection of coupling partners and reaction conditions is key to minimizing these side reactions.[5] Optimizing the reaction temperature is critical; operating at milder temperatures (e.g., <35 °C) can suppress these unwanted pathways.[1][5] The choice of a weak base, such as sodium carbonate, can also help in preventing side reactions.[1][5]
Q4: How does the choice of ligand affect the reaction?
A4: The ligand environment around the nickel center profoundly impacts its reactivity, selectivity, and stability.[6] N-chelating ligands, particularly bipyridine (bpy) and phenanthroline (phen) derivatives, are commonly used and essential for catalytic activity in radical-mediated cross-coupling reactions.[7] The steric and electronic properties of the ligand can influence the reaction's stereochemical outcome and prevent side reactions like β-hydride elimination.[6] For instance, tridentate ligands have been shown to favor the formation of β-C-aryl/vinyl glucosides with good to excellent selectivity.[8]
Q5: What is the role of the silane in this reaction?
A5: The silane (e.g., DEMS, PMHS) serves as the hydride source in the reaction. It is involved in the generation of the active Ni-H species, which is a key intermediate in the catalytic cycle.[2] The choice of silane can influence the reaction rate and overall yield.[2][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Ni-catalyzed hydroglycosylation experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Inappropriate ligand or absence of ligand.3. Incorrect nickel precursor. | 1. Ensure all reagents and solvents are properly degassed and the reaction is set up under a strictly inert atmosphere (e.g., Argon).[3]2. Screen different N-chelating ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy).[1][9]3. Test alternative nickel sources like NiBr₂·diglyme or NiCl₂(DME).[2][9] |
| Low to Moderate Yield | 1. Suboptimal solvent.2. Inefficient silane.3. Non-optimal reaction temperature. | 1. Screen different solvents. For example, switching from THF to DMAc or vice versa can impact the yield.[4]2. Evaluate different silanes. Polymethylhydrosiloxane (PMHS) may offer better results than diethoxymethylsilane (DEMS) in some cases.[2][4]3. Optimize the reaction temperature. While some reactions proceed well at room temperature, others may require mild heating (e.g., 30-35 °C).[1][3] |
| Formation of Glycal and/or Reduced Sugar Byproducts | 1. β-hydride elimination or other side reactions.2. Reaction temperature is too high. | 1. Use a milder, non-nucleophilic base like Na₂CO₃.[1][5]2. Lower the reaction temperature.[10] |
| Poor Diastereoselectivity | 1. Inappropriate ligand for stereocontrol.2. Substrate-related stereochemical bias. | 1. Screen chiral ligands if enantioselectivity is desired. For diastereoselectivity, the steric and electronic properties of achiral ligands can be tuned. Tridentate ligands have shown good β-selectivity.[8]2. The stereochemical outcome can be influenced by the existing stereocenters on the glycosyl donor. 1,2-trans diastereoselectivity is often observed with C2-axially substituted pyranosides.[3] |
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of Ni-catalyzed hydroglycosylation, based on published data.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Ligand | Yield (%) |
| 1 | dtbbpy | 71 |
| 2 | None | No Reaction |
Reaction conditions: NiBr₂·diglyme (7.5 mol%), ligand (7.5 mol%), LiBr, DMF.[9]
Table 2: Effect of Nickel Catalyst on Reaction Yield
| Entry | Ni Catalyst | Yield (%) |
| 1 | NiBr₂(diglyme) | 85 |
| 2 | NiBr₂·DME | 68 |
| 3 | NiI₂ | 39 |
Reaction conditions: mannosyl bromide, non-activated olefin, L1 ligand, DEMS, CsF, THF, room temperature, 12 h.[2]
Table 3: Effect of Silane on Reaction Yield
| Entry | Silane | Yield (%) |
| 1 | DEMS | 75 |
| 2 | (EtO)₃SiH | 72 |
| 3 | PMHS | 69 |
Reaction conditions: mannosyl bromide, non-activated olefin, NiBr₂(diglyme), L1 ligand, CsF, THF, room temperature, 12 h.[2]
Table 4: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | THF | 39 |
| 2 | DMAc | 80 |
| 3 | DME | Not Determined |
| 4 | DMF | Not Determined |
| 5 | DMI | Not Determined |
Reaction conditions for entry 1 & 2: alkynyl diacetone-galactoside, glycosyl bromide, NiCl₂(DME), dtbbpy, PPh₃, DEMS, Na₂CO₃.[4]
Experimental Protocols
General Procedure for Ni-Catalyzed Reductive Hydroglycosylation of Alkynes
To a flame-dried Schlenk tube under an argon atmosphere, add NiCl₂(DME) (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (12 mol%), and a phosphine additive (e.g., PPh₃, 20 mol%).[11] Add the glycosyl bromide (1.0 equiv) and the alkyne derivative (2.0-2.5 equiv).[1][11] Introduce the anhydrous solvent (e.g., a mixture of DME and DMAc) via syringe.[11] Add the base (e.g., Na₂CO₃, 2.0-2.5 equiv) and the silane (e.g., DEMS, 2.0-2.5 equiv).[11] Stir the reaction mixture at the desired temperature (e.g., 25-35 °C) for 24-36 hours.[11] Upon completion, as monitored by TLC, the reaction is quenched and purified by column chromatography.
Visualizations
Caption: Experimental workflow for Ni-catalyzed hydroglycosylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Construction of C‐Alkyl Glycosides from Non‐Activated Olefins via Nickel‐Catalyzed C(sp3)─C(sp3) Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile access to C-glycosyl amino acids and peptides via Ni-catalyzed reductive hydroglycosylation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Improving Yield in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in palladium-catalyzed cross-coupling reactions. Our goal is to help you diagnose issues, optimize reaction conditions, and ultimately improve your experimental yields.
Troubleshooting Guides
This section offers detailed guidance on resolving specific issues that can arise during palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Product Conversion
A lack of product formation is a common but often solvable issue. A systematic approach to troubleshooting is the most effective way to identify the root cause.
Before making significant changes to your protocol, it's crucial to systematically verify the fundamental aspects of your experimental setup. This workflow helps to identify common oversights that can lead to low or no product yield.
Caption: Stepwise workflow for troubleshooting low conversion.
If the initial checks do not resolve the issue, consider the following points in more detail:
1. Catalyst System:
-
Inactive Catalyst: Ensure your palladium source is not degraded. Using a fresh batch or a more stable precatalyst can be beneficial. For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may improve yields.[1]
-
Inefficient Precatalyst Activation: Many reactions use stable Pd(II) precatalysts that require in-situ reduction to the active Pd(0) species.[2] This activation is influenced by the base, ligand, solvent, and temperature.[2] Using well-defined Pd(0) precatalysts can often bypass issues with in-situ catalyst formation.[2]
-
Ligand Issues: The choice of ligand is critical. For electron-rich substrates or electron-poor aryl halides, consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[3] Also, verify that the palladium-to-ligand ratio is correct; for monodentate phosphine ligands, a 1:2 to 1:4 ratio is common.[3]
2. Reaction Conditions:
-
Ineffective Base: The base is crucial and its effectiveness can be solvent-dependent.[3] For substrates with sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases such as NaOH or KOtBu.[3] Ensure the base is finely powdered and dry to maximize its reactivity.[3]
-
Inappropriate Solvent: The solvent plays a key role in stabilizing the catalytic species and dissolving the reactants. Polar aprotic solvents like DMF, DMA, and NMP are often good choices for Heck reactions. For Suzuki-Miyaura reactions, solvents like THF and toluene, often with a small amount of water, are commonly used.[4][5]
-
Suboptimal Temperature: Verify the internal reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A stepwise increase in temperature (e.g., from 100 °C to 120 °C) can be a reasonable approach.[3]
3. Reagents and Setup:
-
Purity of Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure high purity of all components.
-
Exclusion of Oxygen: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen.[2] Therefore, rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical.[2][3]
The following tables summarize the impact of different ligands and bases on the yield of common cross-coupling reactions. Note that optimal conditions are highly substrate-dependent.
Table 1: Comparison of Ligands for a Suzuki-Miyaura Coupling (Data synthesized from representative studies for illustrative purposes)
| Ligand | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Toluene/H₂O | 100 | 65 |
| P(t-Bu)₃ | Pd₂(dba)₃ | THF | 80 | 85 |
| SPhos | Pd(OAc)₂ | Toluene/H₂O | 100 | 95 |
| XPhos | Pd₂(dba)₃ | Dioxane | 110 | 98 |
Table 2: Effect of Base and Solvent on Heck Reaction Yields (Data synthesized from representative studies for illustrative purposes)
| Base | Solvent | Temperature (°C) | Yield (%) |
| Et₃N | Acetonitrile | 80 | 70 |
| K₂CO₃ | DMF | 120 | 88 |
| Cs₂CO₃ | Dioxane | 100 | 92 |
| NaOAc | NMP | 140 | 85 |
Table 3: Base Selection for Buchwald-Hartwig Amination (Data synthesized from representative studies for illustrative purposes)
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | Toluene | 80 | 90 |
| LHMDS | THF | 65 | 85 |
| K₃PO₄ | Dioxane | 100 | 78 |
| Cs₂CO₃ | Toluene | 110 | 82 |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst deactivation through aggregation.[2][6]
This diagram outlines the logical steps to diagnose and address the formation of palladium black in your reaction.
Caption: Diagnosing the cause of palladium black formation.
-
High Temperature: Excessive heat can accelerate catalyst decomposition. Consider reducing the reaction temperature.
-
High Catalyst Concentration: High concentrations can promote aggregation. If you've increased the catalyst loading to boost a slow reaction, this might be a side effect.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2] Conversely, too much ligand can sometimes inhibit the reaction.
-
Oxygen in the System: The presence of oxygen can lead to the formation of palladium oxides, which can then decompose to palladium black. Ensure thorough degassing.[7]
-
Use of Stabilizing Ligands: Employing bulky, electron-rich ligands can help stabilize the active catalyst and prevent aggregation.[8]
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of my reagents and solvents?
A: Extremely critical. Small amounts of impurities can act as catalyst poisons, significantly impacting the reaction's outcome.[6] It is recommended to use reagents and solvents of the highest available purity.[6][9]
Q2: What is the best way to degas my solvents?
A: The most effective method is the freeze-pump-thaw technique, which should be repeated three times.[10] A quicker, though less rigorous, method is to sonicate the solvent under vacuum and then backfill with an inert gas, repeating this cycle 3-5 times.[9] Sparging with an inert gas is generally less efficient.[9]
Q3: My reaction starts but then stalls before completion. What could be the cause?
A: This often indicates catalyst deactivation during the reaction.[2] Common causes include oxidative deactivation due to trace oxygen, ligand degradation at high temperatures, or the formation of palladium black.[2]
Q4: I am having trouble reproducing my results. What factors should I pay close attention to?
A: Reproducibility issues are common and often stem from subtle variations in experimental conditions. Key factors to control are:
-
Reagent Purity: Ensure consistent purity of all materials.
-
Inert Atmosphere: Maintain rigorous exclusion of oxygen and moisture.
-
Stirring Rate: In heterogeneous mixtures, ensure consistent and vigorous stirring.
-
Order of Addition: Add reagents in the same order for every experiment.
-
Precise Measurement: Accurately weigh and dispense all components, especially the catalyst and ligand.
Q5: What is the role of the base in the Heck reaction, and which one should I choose?
A: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[11] Common bases include triethylamine (Et₃N) and inorganic salts like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).[11] The choice of base can significantly impact the yield, and screening different bases may be necessary for your specific system.
Experimental Protocols
Below are general, detailed methodologies for key palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.[4]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[4]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[4]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
Heck Reaction
This protocol provides a general procedure for the Heck reaction of a bromo-aromatic compound with methyl acrylate.
Materials:
-
Bromo-aromatic compound (1 equiv)
-
Methyl acrylate (5 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃, 0.1 equiv)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a suitable flask, mix the bromo-aromatic compound, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tolyl)₃ in acetonitrile.[12]
-
Inert Atmosphere: Degas the mixture and then heat to reflux under a nitrogen atmosphere for approximately 5 hours.[12]
-
Work-up: Filter the resulting mixture through celite and concentrate the filtrate.[12]
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired product.[12]
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl halide with an aniline.
Materials:
-
Aryl halide (0.13 mmol, 1.0 equiv)
-
Aniline (2.0 equiv, freshly distilled)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene (1.30 mL)
Procedure:
-
Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, charge the aryl halide, Pd(PPh₃)₄, and Cs₂CO₃.[13]
-
Reagent Addition: Add a solution of the freshly distilled aniline in anhydrous toluene. Fit the cap onto the vial.[13]
-
Reaction Execution: Stir the contents of the vial at 100 °C for 16 hours.[13]
-
Work-up: Allow the reaction mixture to cool to room temperature, then partition the contents between ethyl acetate and water.[13]
-
Purification: Separate the layers and process the organic layer for product isolation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
How to improve selectivity in benzaldehyde hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the selective hydrogenation of benzaldehyde to benzyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of benzaldehyde, offering potential causes and actionable solutions to improve selectivity towards the desired product, benzyl alcohol.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Selectivity to Benzyl Alcohol (High Toluene/Benzene Formation) | Inappropriate Catalyst Choice: Catalysts like Palladium (Pd) and Platinum (Pt) can promote hydrogenolysis, leading to the formation of toluene and benzene.[1][2] | - Switch to a more selective catalyst: Gold (Au) catalysts, particularly on alumina (Al₂O₃) supports, have demonstrated excellent selectivity (up to 100%) for benzyl alcohol.[1][3] - Consider bimetallic or alloy catalysts: These can enhance selectivity through electronic and geometric effects. |
| Harsh Reaction Conditions: High temperatures and pressures can favor over-hydrogenation and hydrogenolysis side reactions. | - Optimize reaction temperature and pressure: Lower temperatures generally favor higher selectivity to benzyl alcohol. For example, liquid-phase hydrogenation using Au/Al₂O₃ at 353 K has shown 100% selectivity.[1] | |
| Inappropriate Solvent: The solvent can influence the reaction by affecting the solubility of reactants and intermediates, and by competing for active sites on the catalyst. | - Solvent selection: Polar solvents like water can enhance selectivity by facilitating benzaldehyde activation through solvation.[1] The choice of solvent can significantly impact reaction rates.[4] | |
| Catalyst Support Effects: The acidity or basicity of the support material can influence the reaction pathway. Acidic supports may promote side reactions. | - Select an appropriate support: Alumina (Al₂O₃) has been shown to be an effective support for highly selective gold catalysts.[1][2] The interaction between the metal and the support is a critical factor. | |
| Low Benzaldehyde Conversion | Catalyst Deactivation: The catalyst may lose activity over time due to poisoning, sintering, or coking. | - Ensure proper catalyst handling and activation: Follow the recommended activation procedure for your specific catalyst. - Consider catalyst regeneration: Depending on the catalyst and the cause of deactivation, regeneration may be possible. |
| Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to incomplete reaction. | - Increase hydrogen pressure: Ensure the hydrogen pressure is within the optimal range for the chosen catalyst and reaction conditions. | |
| Mass Transfer Limitations: Inefficient mixing or high catalyst loading can lead to limitations in the transport of reactants to the catalyst surface. | - Improve agitation: Ensure vigorous stirring to minimize external mass transfer limitations. - Optimize catalyst loading: Use an appropriate catalyst concentration to avoid internal mass transfer limitations. | |
| Inconsistent Results | Variability in Catalyst Preparation: Inconsistent catalyst synthesis can lead to variations in particle size, dispersion, and metal-support interactions, all of which affect catalytic performance. | - Standardize catalyst preparation protocol: Ensure consistent and reproducible synthesis of the catalyst. - Thoroughly characterize the catalyst: Use techniques like TEM, XRD, and chemisorption to characterize each batch of catalyst. |
| Presence of Impurities: Impurities in the reactants, solvent, or hydrogen gas can act as catalyst poisons. | - Use high-purity reagents: Ensure the benzaldehyde, solvent, and hydrogen are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective hydrogenation of benzaldehyde?
The main challenge is to selectively hydrogenate the carbonyl group (C=O) of benzaldehyde to form benzyl alcohol without further reducing the benzyl alcohol to toluene or cleaving the C-O bond to form benzene (hydrogenolysis).[1]
Q2: Which catalyst is recommended for achieving high selectivity to benzyl alcohol?
Gold (Au) catalysts supported on alumina (Au/Al₂O₃) have been reported to provide 100% selectivity to benzyl alcohol under optimized liquid-phase reaction conditions.[1][3] In contrast, catalysts like Ni/Al₂O₃ and Pd/Al₂O₃ tend to be non-selective, producing toluene as the main product.[2]
Q3: How do reaction conditions affect selectivity?
Reaction conditions such as temperature, pressure, and solvent play a crucial role. Lower temperatures generally favor the selective hydrogenation of the carbonyl group over hydrogenolysis. For instance, gas-phase hydrogenation over Au/Al₂O₃ at 393 K and 1 atm showed exclusive production of benzyl alcohol.[2] In liquid-phase reactions, a temperature of 353 K and a pressure of 9 bar with an Au/Al₂O₃ catalyst also resulted in 100% selectivity.[1]
Q4: What is the role of the catalyst support?
The catalyst support can significantly influence the catalytic activity and selectivity. The support's properties, such as its surface area, porosity, and acidity/basicity, can affect the dispersion of the metal nanoparticles and the adsorption of reactants and products. Alumina (Al₂O₃) has been demonstrated as an effective support for gold catalysts in this reaction.
Q5: Can the interparticle distance of the catalyst affect selectivity?
Yes, research has shown that increasing the average interparticle distance of nanoparticles on a support can substantially enhance the selectivity towards benzyl alcohol without compromising catalytic activity. This is because larger distances can lower the local concentration of the intermediate (benzyl alcohol) around the active sites, reducing its readsorption and subsequent hydrogenolysis to toluene.
Quantitative Data Presentation
Table 1: Comparison of Catalyst Performance in Benzaldehyde Hydrogenation
| Catalyst | Support | Temperature (K) | Pressure (bar) | Conversion (%) | Selectivity to Benzyl Alcohol (%) | Byproducts | Reference |
| Au | Al₂O₃ | 353 | 9 | 100 | 100 | None | [1] |
| Pt | Al₂O₃ | 353 | 9 | 100 | ~95 | Toluene, Benzene | [1] |
| Au | Al₂O₃ | 393 | 1 (gas phase) | High | 100 | None | [2] |
| Ni | Al₂O₃ | 393 | 1 (gas phase) | High | Low | Toluene (major) | [2] |
| Pd | Al₂O₃ | 393 | 1 (gas phase) | High | Low | Toluene (major) | [2] |
| Cu | Mg-Al Hydrotalcite | 523 | 1 (gas phase) | ~68 | ~93 | Not specified | [5][6] |
Experimental Protocols
Protocol: Selective Liquid-Phase Hydrogenation of Benzaldehyde using Au/Al₂O₃
This protocol is based on a reported method that achieves 100% selectivity to benzyl alcohol.[1]
1. Materials and Equipment:
-
Catalyst: 1% w/w Au/Al₂O₃
-
Reactant: Benzaldehyde (high purity)
-
Solvent: Deionized water
-
Gas: High-purity hydrogen (H₂)
-
Reactor: High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.
-
Analytical Equipment: Gas chromatograph (GC) for product analysis.
2. Catalyst Preparation (Deposition-Precipitation Method):
-
Disperse the Al₂O₃ support in a solution of HAuCl₄.
-
Add a solution of urea and heat the mixture to promote the slow decomposition of urea and uniform deposition of gold hydroxide.
-
After deposition, filter, wash, and dry the catalyst precursor.
-
Calcine the precursor in air and subsequently reduce it under a hydrogen flow to obtain the final Au/Al₂O₃ catalyst.
3. Hydrogenation Procedure:
-
Charge the reactor with the desired amount of Au/Al₂O₃ catalyst and the benzaldehyde solution in water (e.g., 0.05 M).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 9 bar).
-
Heat the reactor to the reaction temperature (e.g., 353 K) while stirring vigorously (e.g., 700 rpm) to ensure good mixing and minimize mass transfer limitations.
-
Monitor the reaction progress by periodically taking liquid samples through the sampling port and analyzing them by GC.
-
After the reaction is complete (as determined by the complete conversion of benzaldehyde), cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Recover the reaction mixture and separate the catalyst by filtration or centrifugation.
4. Product Analysis:
-
Analyze the liquid product mixture using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) to determine the conversion of benzaldehyde and the selectivity to benzyl alcohol and any byproducts.
Visualizations
Caption: Reaction pathways in benzaldehyde hydrogenation.
Caption: Troubleshooting workflow for benzaldehyde hydrogenation.
References
Technical Support Center: Purification of Crude Benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude benzaldehyde?
Crude benzaldehyde is susceptible to oxidation and may contain byproducts from its synthesis. The most prevalent impurities include:
-
Benzoic Acid: Formed by the oxidation of benzaldehyde in the presence of air.[1][2][3] This is often visible as crystalline solids in aged benzaldehyde bottles.[4][5]
-
Benzyl Alcohol: Can be present as a byproduct of certain synthetic routes or from the Cannizzaro reaction where benzaldehyde disproportionates.[6]
-
Toluene: Often a starting material for benzaldehyde synthesis and can be carried over as an impurity.[6]
-
Benzyl Chloride: May be present in benzaldehyde produced via the chlorination of toluene.[6][7]
-
Water: Can be introduced during the workup or absorbed from the atmosphere due to the hygroscopic nature of benzaldehyde.[6]
Q2: What are the primary methods for purifying crude benzaldehyde?
The choice of purification method depends on the specific impurities present and the desired final purity. The most common techniques are:
-
Aqueous Extraction (Washing): Effective for removing acidic impurities like benzoic acid.[1][8]
-
Sodium Bisulfite Adduct Formation: A selective method for separating benzaldehyde from other non-aldehyde organic compounds.[1][4][9]
-
Distillation: Used to separate benzaldehyde from non-volatile impurities and other components with different boiling points.[1][2][4] Vacuum distillation is often preferred to prevent oxidation at high temperatures.[4]
-
Column Chromatography: Can be used for purification, but care must be taken as the stationary phase (e.g., silica gel) can sometimes cause decomposition of the aldehyde.[1]
Troubleshooting Guide
Issue 1: My crude benzaldehyde contains solid white crystals.
-
Probable Cause: The solid is most likely benzoic acid, formed by the oxidation of benzaldehyde.[4][5]
-
Solution: An aqueous basic wash can effectively remove the benzoic acid.[1][8]
-
Experimental Protocol: Basic Aqueous Wash
-
Dissolve the crude benzaldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][8]
-
Shake the funnel vigorously, periodically venting to release any evolved CO₂ gas. Continue until no more gas evolution is observed.[1]
-
Allow the layers to separate. The aqueous layer, containing the sodium benzoate salt, can be drained off.[1][8]
-
Wash the organic layer with water to remove any remaining base.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1]
-
Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain purified benzaldehyde.[1]
-
-
Issue 2: My reaction mixture contains unreacted benzaldehyde that needs to be removed.
-
Probable Cause: Incomplete reaction or use of excess benzaldehyde.
-
Solution: Formation of a water-soluble sodium bisulfite adduct is a highly selective method to remove benzaldehyde from a mixture, especially when the desired product is not an aldehyde.[1][9][11]
-
Experimental Protocol: Sodium Bisulfite Extraction
-
Dissolve the reaction mixture in a minimal amount of a water-miscible organic solvent (e.g., methanol, THF).[9][11]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously.[9][11]
-
Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water to the separatory funnel and shake.[11]
-
Allow the layers to separate. The aqueous layer will contain the benzaldehyde-bisulfite adduct.[1][9]
-
The organic layer, now free of benzaldehyde, can be further processed to isolate the desired product.
-
-
To recover the benzaldehyde from the aqueous adduct: The formation of the bisulfite adduct is reversible.[1] To regenerate the benzaldehyde, the aqueous layer containing the adduct can be treated with either a dilute mineral acid or a base like sodium hydroxide or sodium carbonate.[1][12][13] This will break the adduct, and the released benzaldehyde can then be extracted back into an organic solvent.[1]
-
Issue 3: After a basic wash, my benzaldehyde is still not pure enough.
-
Probable Cause: Presence of non-acidic impurities with boiling points close to that of benzaldehyde, such as benzyl alcohol.
-
Solution: Fractional distillation, preferably under reduced pressure, can be used to separate benzaldehyde from such impurities.[4]
-
Experimental Protocol: Vacuum Distillation
-
Ensure the benzaldehyde has been washed with a basic solution to remove benzoic acid and then dried.[4]
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Heat the distillation flask gently. It is recommended to heat the flask from all sides to avoid bumping.[4]
-
Collect the fraction that distills at the boiling point of benzaldehyde at the corresponding pressure. (e.g., 62°C at 10 mmHg).[4]
-
It is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[4][14]
-
-
Data Presentation
Table 1: Physical Properties of Benzaldehyde and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Solubility in Water |
| Benzaldehyde | 106.12 | 178.1 | Insoluble[2] |
| Benzoic Acid | 122.12 | 249 | Slightly soluble |
| Benzyl Alcohol | 108.14 | 205.3 | Slightly soluble |
| Toluene | 92.14 | 110.6 | Insoluble |
Table 2: Comparison of Purification Methods
| Method | Impurities Removed | Advantages | Disadvantages |
| Aqueous Basic Wash | Acidic impurities (e.g., Benzoic Acid) | Simple, fast, and effective for acidic impurities.[1][8] | Does not remove non-acidic impurities. |
| Sodium Bisulfite Adduction | Aldehydes | Highly selective for aldehydes; benzaldehyde can be recovered.[1][9] | Requires an additional step to regenerate the aldehyde if it is the desired product. |
| Vacuum Distillation | Non-volatile impurities and components with different boiling points. | Effective for achieving high purity; prevents thermal decomposition.[4] | Requires specialized equipment; may not separate components with very close boiling points. |
| Column Chromatography | A wide range of impurities. | Can provide high purity. | Can be time-consuming and may lead to decomposition of the aldehyde on silica gel.[1] |
Visualizations
Caption: Workflow for the purification of benzaldehyde using a basic aqueous wash.
Caption: Workflow for benzaldehyde removal and recovery using sodium bisulfite extraction.
Caption: Troubleshooting decision tree for purifying crude benzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. Workup [chem.rochester.edu]
- 10. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Need pointers on seperating benzaldehyde from benzyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Phosphine Aldehyde Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of phosphine aldehyde compounds. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable are phosphine aldehyde compounds?
A1: The stability of phosphine aldehyde compounds is highly dependent on their specific chemical structure. Generally, the phosphine moiety is susceptible to oxidation in the presence of air, converting the trivalent phosphorus (P(III)) to the pentavalent phosphine oxide (P(V)).[1][2] However, some compounds, such as 2-(diphenylphosphino)benzaldehyde, are commercially available as air-stable solids, demonstrating that steric hindrance and electronic effects can significantly enhance stability.[3] Many other phosphine aldehydes are air-sensitive oils and require careful handling under inert conditions.[3]
Q2: What are the primary degradation pathways for phosphine aldehydes?
A2: The two primary degradation pathways involve the phosphine and aldehyde functional groups:
-
Oxidation of the Phosphine: The most common degradation pathway is the oxidation of the phosphine group to the corresponding phosphine oxide. This can be caused by exposure to atmospheric oxygen.[1][2]
-
Reactions of the Aldehyde: The aldehyde group can undergo various reactions, including oxidation to a carboxylic acid, polymerization, or condensation reactions, especially with amines or hydrazines.[3]
Q3: What are the recommended storage conditions for phosphine aldehyde compounds?
A3: To ensure the longevity and purity of phosphine aldehyde compounds, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature: Store at low temperatures. For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 2-8°C is suitable.
-
Container: Use sealed, opaque containers, such as amber glass vials with tight-fitting septa, to protect from light and air.
-
Form: For particularly sensitive compounds, storing them as a solution in a dry, deoxygenated solvent (e.g., 0.1 M in n-hexane) at -20°C can be beneficial.
Q4: How can I determine if my phosphine aldehyde has degraded?
A4: Degradation, particularly oxidation of the phosphine, can be monitored using several analytical techniques:
-
³¹P NMR Spectroscopy: This is a highly effective method. The phosphorus-31 chemical shift of a phosphine is significantly different from that of its corresponding phosphine oxide, allowing for easy quantification of the purity.[1][2][4]
-
¹H NMR Spectroscopy: While less direct, changes in the proton signals, especially those near the phosphine or aldehyde group, can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the phosphine aldehyde from its degradation products. However, care must be taken to avoid on-column oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for volatile phosphine aldehydes.
Troubleshooting Guide
Problem: My reaction yield is lower than expected.
-
Possible Cause: Your phosphine aldehyde may have degraded due to improper storage or handling, leading to a lower concentration of the active compound. The primary culprit is often oxidation of the phosphine.
-
Solution:
-
Verify Purity: Before use, check the purity of your phosphine aldehyde using ³¹P NMR or HPLC. Compare the results to the certificate of analysis or a fresh sample.
-
Improve Handling: Ensure that you are using proper air-sensitive techniques, such as working under an inert atmosphere (glove box or Schlenk line) and using deoxygenated solvents.
-
Check Storage: Confirm that the compound has been stored under the recommended conditions (cold, dark, and under inert gas).
-
Problem: I am observing unexpected side products in my reaction.
-
Possible Cause: The side products could be the result of reactions involving degraded phosphine aldehyde. For example, the phosphine oxide form of your compound will not participate in the desired reaction and may alter the reaction conditions.
-
Solution:
-
Identify Impurities: Characterize the unexpected side products using techniques like NMR or mass spectrometry to determine if they correlate with known degradation products of your phosphine aldehyde.
-
Purify the Reagent: If degradation is confirmed, consider purifying the phosphine aldehyde by an appropriate method, such as column chromatography under an inert atmosphere, before use.
-
Problem: My phosphine aldehyde, which is normally a solid, has become oily or discolored.
-
Possible Cause: This is a physical indication of degradation. The presence of impurities, such as the phosphine oxide, can lower the melting point and lead to an oily appearance. Discoloration can also be a sign of decomposition.
-
Solution:
-
Do not use: It is best to discard the degraded material.
-
Review Storage Protocol: Re-evaluate your storage and handling procedures to prevent future degradation. Ensure containers are properly sealed and the inert atmosphere is maintained.
-
Data Presentation
The stability of phosphine aldehydes can vary significantly. The following table provides representative data from a forced degradation study on a hypothetical phosphine aldehyde, "PA-1," to illustrate potential degradation under different stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of PA-1 | Major Degradation Product |
| Air Exposure | 7 days | Room Temp | 15% | PA-1 Oxide |
| 0.1 M HCl | 24 hours | 60°C | 5% | PA-1 Oxide |
| 0.1 M NaOH | 24 hours | 60°C | 8% | Aldol condensation products |
| 3% H₂O₂ | 8 hours | Room Temp | 45% | PA-1 Oxide |
| UV Light (254 nm) | 48 hours | Room Temp | 10% | PA-1 Oxide & other byproducts |
| Heat | 7 days | 70°C | 20% | PA-1 Oxide & polymeric material |
Experimental Protocols
Protocol: Stability Assessment of a Phosphine Aldehyde via Forced Degradation and ³¹P NMR Analysis
This protocol outlines a general procedure for assessing the stability of a phosphine aldehyde compound under oxidative stress.
1. Materials and Reagents:
-
Phosphine aldehyde compound
-
Deuterated chloroform (CDCl₃) for NMR, deoxygenated
-
NMR tubes and caps
-
Pipettes and syringes for accurate liquid handling
-
Inert atmosphere glove box or Schlenk line
2. Procedure:
-
Prepare a Stock Solution: Inside a glove box, accurately prepare a stock solution of the phosphine aldehyde in deoxygenated CDCl₃ (e.g., 10 mg/mL).
-
Initial Analysis (T=0): Transfer an aliquot of the stock solution to an NMR tube, seal it under an inert atmosphere, and acquire a ³¹P NMR spectrum. This will serve as your baseline (T=0) measurement. Integrate the phosphine and any existing phosphine oxide signals.
-
Exposure to Air: Unseal the remaining stock solution vial and expose it to the ambient atmosphere.
-
Time-Point Monitoring: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the air-exposed solution, transfer it to an NMR tube, and acquire a ³¹P NMR spectrum.
-
Data Analysis: For each time point, integrate the signals corresponding to the phosphine aldehyde and the phosphine oxide. Calculate the percentage of the phosphine aldehyde remaining and the percentage of phosphine oxide formed relative to the total phosphorus signal.
-
Plot Data: Plot the percentage of the phosphine aldehyde remaining versus time to determine the rate of degradation under ambient conditions.
Visualizations
Caption: Primary degradation pathways for phosphine aldehyde compounds.
Caption: Workflow for a forced degradation study of a phosphine aldehyde.
References
- 1. magritek.com [magritek.com]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00507K [pubs.rsc.org]
- 4. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My coupling reaction shows low or no conversion. What are the fundamental aspects I should check first?
A1: Low conversion rates in coupling reactions can often be traced back to a few critical factors. A systematic check of your reagents and reaction setup is the best starting point.
-
Reagent Quality and Stability:
-
Aryl/Vinyl Halides/Triflates: Ensure the purity of your electrophile. The reactivity order is generally I > Br > OTf >> Cl.[1][2] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][3]
-
Organoboron Reagents (Suzuki): Boronic acids can degrade over time to form boroxines, and they are susceptible to protodeboronation, especially when electron-deficient.[1][4] It is recommended to use fresh, high-purity boronic acids or consider more stable derivatives like pinacol esters or MIDA boronates.[1][5]
-
Amines (Buchwald-Hartwig): Verify the purity of your amine. Some amines can act as ligands and inhibit the catalyst.
-
Alkenes (Heck): Ensure the alkene is pure and free from polymerization inhibitors that might interfere with the catalyst.
-
-
Catalyst and Ligand Integrity:
-
Palladium catalysts, particularly Pd(0) sources and Pd(II) precatalysts like Pd(OAc)₂, can be sensitive to air and moisture and may degrade over time.[1][6]
-
Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Solvent and Base Purity:
-
Inert Atmosphere:
Q2: I suspect my palladium catalyst is inactive. How can I troubleshoot this?
A2: Catalyst inactivation is a primary cause of failed coupling reactions. The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[6]
-
Ensure Efficient Pre-catalyst Reduction: Many reactions start with a more stable Pd(II) precatalyst which must be reduced in situ to the active Pd(0) species.[7][8] Inefficient reduction can lead to low catalytic activity.[7] The efficiency of this step is influenced by the ligand, base, solvent, and temperature.[7]
-
Optimize Ligand-to-Palladium Ratio: A suboptimal ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[6] The ideal ratio is dependent on the specific ligand and palladium source, but typically ranges from 1:1 to 4:1.[6]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[4][9] For challenging substrates, such as electron-rich aryl chlorides or substrates with coordinating functional groups (e.g., pyridines, quinolines), bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction and prevent catalyst poisoning.[4][5][8]
-
Control Reaction Temperature: While heating is often required, excessive temperatures can accelerate catalyst degradation.[6]
-
Maintain an Inert Atmosphere: Rigorous degassing of solvents and reagents is critical to prevent oxygen from deactivating the catalyst.[6]
Q3: My reaction has stalled, or the conversion rate is very slow. Could the base or solvent be the issue?
A3: Absolutely. The base and solvent play active roles in the catalytic cycle and their selection is crucial for success.
-
Base Selection:
-
The base is essential for the transmetalation step in Suzuki reactions and for regenerating the catalyst in Heck reactions.[4]
-
The strength and solubility of the base are key factors.[3][4]
-
Strong bases (e.g., NaOtBu, LHMDS) often lead to higher reaction rates in Buchwald-Hartwig aminations but may not be compatible with base-sensitive functional groups.[3]
-
Weaker bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF) offer broader functional group tolerance but might require higher temperatures or catalyst loadings.[1][3] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[3]
-
The particle size of solid inorganic bases can also impact the reaction rate.
-
-
Solvent Selection:
-
The primary role of the solvent is to solubilize the reaction components.[3] Poor solubility is a frequent and often underestimated cause of reaction failure.[3]
-
Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[3][10]
-
For Suzuki reactions, a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[4]
-
The solvent can also influence the catalytic cycle and even the selectivity of the reaction.[10][11][12]
-
Q4: I'm observing significant side products. What are the likely degradation pathways and how can I minimize them?
A4: The formation of side products is a common issue that lowers the yield of the desired product.
-
Protodeboronation (Suzuki): This is the replacement of the boronic acid/ester group with a hydrogen atom and is a major side reaction, especially with electron-deficient arylboronic acids.[1]
-
Homocoupling: This is the reaction of two molecules of the same coupling partner (e.g., two boronic acid molecules or two aryl halide molecules). It often results from the presence of oxygen.[13]
-
Mitigation Strategies:
-
Ensure the reaction is thoroughly degassed.
-
Use a slight excess of one of the coupling partners.[13]
-
-
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.
-
β-Hydride Elimination (Heck): This can be a competing pathway, especially with alkyl halides.[14]
Data Presentation: Optimizing Reaction Components
The selection of reaction components can drastically affect conversion. The tables below summarize optimization data from various studies.
Table 1: Effect of Ligand and Solvent on Buchwald-Hartwig Amination Conversion Reaction Conditions: 5-bromo-1-(phenylmethyl)-1H-benzimidazole, 4-(methylsulfonyl)aniline, Pd(OAc)₂, Ligand, Cs₂CO₃, Solvent, 100 °C, 16h.[3]
| Ligand | Solvent | Conversion (%) |
| XPhos | Toluene | 91 |
| XPhos | Dioxane | 100 |
| RuPhos | Toluene | 25 |
| RuPhos | Dioxane | 79 |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [13]
| Catalyst | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | 71 |
| Pd₂(dba)₃ | - | <5 |
| Pd₂(dba)₃·CHCl₃ | PPh₃ | 35 |
| Pd(OAc)₂ | SPhos | >95 (typical) |
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimizing a problematic Suzuki coupling.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visual Troubleshooting Guides
Diagram 1: General Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for troubleshooting low yields.
Diagram 2: Key Factors Influencing Palladium Catalyst Activity
Caption: Key factors influencing the stability and activity of the Pd(0) catalyst.
Diagram 3: Decision Tree for Suzuki Reaction Optimization
Caption: Decision tree for selecting key Suzuki reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Synthesis of Phosphine-Imine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of phosphine-imine ligands.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the phosphine-imine ligand is giving a low yield. What are the most common side reactions I should be aware of?
A1: The synthesis of phosphine-imine ligands is susceptible to several side reactions that can significantly lower your yield and complicate purification. The most common issues include:
-
Phosphine Oxidation: The phosphine moiety is prone to oxidation to phosphine oxide, especially for electron-rich phosphines. This can be caused by atmospheric oxygen or oxidizing impurities in your solvents. Phosphine oxides are generally poor ligands.
-
Imine Hydrolysis: The imine bond (C=N) is susceptible to hydrolysis, breaking the ligand back down into its constituent aldehyde/ketone and amine, especially in the presence of water.
-
Incomplete Imine Formation: The condensation reaction between the amine and the carbonyl compound to form the imine is a reversible equilibrium. Failure to remove the water byproduct will result in low conversion to the desired imine.
-
P-C Bond Cleavage: Under certain conditions, particularly in the presence of metal catalysts or strong bases, the phosphorus-carbon bond can cleave, leading to degradation of the ligand.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter during your synthesis.
Issue 1: Low reaction yield, and I suspect phosphine oxidation.
-
You observe a new peak in your 31P NMR spectrum, typically downfield from your desired phosphine signal.
-
Your final product shows poor coordination to metal centers.
-
The reaction mixture changes color in a way not expected for the desired reaction.
Caption: Troubleshooting workflow for phosphine oxidation.
Protocol 1: Working Under an Inert Atmosphere
To prevent oxidation from atmospheric oxygen, it is crucial to perform all manipulations under an inert atmosphere, such as nitrogen or argon, using either a Schlenk line or a glovebox.[2]
Protocol 2: Degassing Solvents
Dissolved oxygen in solvents is a common culprit for phosphine oxidation. Here are three common methods for degassing solvents:
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.
-
Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum line for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent completely.
-
Repeat this cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas.
-
-
Bubbling with Inert Gas:
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.
-
-
Sonication:
-
Place the flask containing the solvent in an ultrasonic bath.
-
Apply a gentle vacuum to the headspace of the flask while sonicating.
-
Periodically refill the headspace with an inert gas.
-
Repeat for several cycles.
-
Protocol 3: Phosphine Protection as a Borane Adduct
For particularly sensitive phosphines or multi-step syntheses, protecting the phosphine as a phosphine-borane complex can prevent oxidation.[2]
-
Protection: React the phosphine with a borane source, such as borane dimethyl sulfide complex (BH3·SMe2) or borane-tetrahydrofuran complex (BH3·THF), in an appropriate solvent like THF under an inert atmosphere. The resulting phosphine-borane adduct is generally air-stable.
-
Deprotection: After the subsequent synthetic steps to form the imine, the borane protecting group can be removed by refluxing with an excess of an amine, such as diethylamine or morpholine, in a solvent like toluene to yield the free phosphine-imine ligand.[2]
Issue 2: Low yield due to incomplete imine formation.
-
1H NMR of the crude product shows significant amounts of unreacted starting amine and/or aldehyde/ketone.
-
The reaction appears to stall before completion.
Caption: Troubleshooting workflow for incomplete imine formation.
Protocol 4: Use of a Dean-Stark Apparatus
For reactions run at reflux in a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus is highly effective for continuous water removal.
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with the phosphino-amine, the carbonyl compound, and the solvent (e.g., toluene).
-
Heat the reaction to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the denser water will separate and can be removed, while the solvent returns to the reaction flask.
-
Continue the reaction until no more water is collected.
Protocol 5: Use of Molecular Sieves
Molecular sieves are a convenient dehydrating agent that can be added directly to the reaction mixture.
-
Activate 3Å or 4Å molecular sieves by heating them in a flask under high vacuum or in a furnace. For example, molecular sieve 5Å can be dried at 160 °C for 5 hours under vacuum to efficiently promote condensation.[3]
-
Add the activated molecular sieves to the reaction mixture of the phosphino-amine and carbonyl compound in a suitable solvent (e.g., dichloromethane, THF).
-
Stir the reaction at the appropriate temperature until completion.
Data Presentation: Effect of Dehydrating Agent on Imine Synthesis
| Entry | Aldehyde | Amine | Dehydrating Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | None | Ethanol | 4 | - | [4] |
| 2 | Cyclohexanone | Benzylamine | Dean-Stark | Toluene | 6 | - | [1] |
| 3 | 4-tert-butylcyclohexanone | Isopropylamine | 4Å Molecular Sieves | Ether | 5 | 82 | [1] |
| 4 | Benzaldehyde | Aniline | Kinnow peel powder (catalyst) | Solvent-free | 0.05 | 85 | [5] |
Note: Direct comparative studies under identical conditions are limited in the literature. The presented data is collated from various sources and should be interpreted as indicative of general performance.
Issue 3: Product decomposition upon purification, likely due to imine hydrolysis.
-
The desired product is observed in the crude reaction mixture by NMR, but decomposes upon column chromatography on silica gel.
-
The isolated product shows the presence of the starting amine and/or aldehyde/ketone.
-
Avoid Protic Solvents and Acidic Conditions: During workup and purification, avoid using protic solvents (like methanol) and exposure to acidic conditions, as these can catalyze hydrolysis.
-
Neutralize Silica Gel: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent and then flushing with the eluent alone before loading your sample.
-
Alternative Purification Methods: Consider purification by recrystallization or distillation if the product is amenable to these techniques.
-
Strict Anhydrous Conditions: Ensure all solvents and equipment used during workup and purification are scrupulously dry.
Issue 4: Suspected P-C Bond Cleavage
-
Appearance of unexpected byproducts in 31P and 1H NMR that do not correspond to starting materials or simple oxidation products.
-
Loss of aromatic or alkyl signals from the phosphine moiety in the 1H NMR spectrum of the crude product.
-
Choice of Base: If a strong base like an organolithium reagent is used in the synthesis (for example, to deprotonate an amine), consider using a milder base. Strong nucleophilic bases can attack the phosphorus center or the carbon attached to it.
-
Reaction Temperature: P-C bond cleavage can be thermally induced. If the reaction is run at high temperatures, try lowering the temperature and extending the reaction time.
-
Steric Hindrance: Introducing bulky substituents on the phosphorus atom can sterically shield the P-C bonds, making them less susceptible to cleavage.[2][6]
-
Metal Catalyst Choice: If a metal catalyst is used in a cross-coupling step to synthesize the phosphine precursor, be aware that some metals are more prone to inducing P-C bond cleavage. Nickel, for instance, can be used to minimize catalyst poisoning by phosphines in certain coupling reactions.[2]
This example illustrates the synthesis of a phosphine-imine ligand, which can be adapted for various substrates. The use of bulky groups on the phosphine can enhance stability.
Synthesis of N-(diphenylphosphino)benzylideneaniline
A solution of benzaldehyde (1.0 mmol) and 2-(diphenylphosphino)aniline (1.0 mmol) in dry toluene (20 mL) is refluxed under a nitrogen atmosphere using a Dean-Stark apparatus for 12-24 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/hexane) to yield the pure phosphine-imine ligand. All manipulations should be carried out under an inert atmosphere to prevent phosphine oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Unusual Carbon-Carbon Bond Cleavage Reaction During Phosphinothricin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Phosphine-Ligated Palladium Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in phosphine-ligated palladium-catalyzed cross-coupling reactions.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during your experiments.
Guide 1: Low or No Product Yield
Problem: Your reaction shows low conversion or fails to produce the desired product.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has deactivated.
-
Ligand Degradation: The phosphine ligand may have oxidized or degraded, especially at elevated temperatures.[1]
-
Solution: Use fresh, high-purity ligands. For air-sensitive ligands, handle them in a glovebox. Consider switching to more robust, sterically hindered, and electron-rich ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) which are known to stabilize the catalytic species.
-
-
Inappropriate Reaction Conditions: The solvent, base, or temperature may not be optimal for the specific transformation.
-
Solution: Screen different solvents and bases. Polar aprotic solvents like DMF or NMP can sometimes improve yields in Heck reactions.[3] Ensure the chosen base is soluble and compatible with your substrates. Temperature optimization is also crucial; some reactions require higher temperatures, while for others, excessive heat can lead to catalyst decomposition.
-
-
Substrate or Reagent Impurities: Impurities in starting materials, solvents, or bases can poison the catalyst.
-
Solution: Purify all starting materials. Use high-purity, anhydrous solvents and fresh, high-quality bases.
-
Troubleshooting Workflow for Low Yield:
A stepwise workflow for troubleshooting low yields.
Guide 2: Formation of Palladium Black
Problem: A black precipitate ("palladium black") forms in the reaction mixture, often accompanied by a stalled reaction.
Cause: This indicates the agglomeration of the active Pd(0) catalyst into inactive palladium metal.[1][4]
Solutions:
-
Improve Ligand Stabilization:
-
Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1) to ensure the palladium center remains coordinated and soluble.[2]
-
Switch to bulkier, more electron-rich phosphine ligands. These ligands form more stable complexes with palladium and can prevent aggregation.
-
-
Strictly Exclude Oxygen: Oxygen can oxidize the Pd(0) catalyst, leading to decomposition.[1][2]
-
Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas throughout the reaction.
-
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.[4]
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Check Solvent Compatibility: Ensure the chosen phosphine ligand is soluble in the reaction solvent at the reaction temperature. Poor ligand solubility can lead to poorly ligated palladium species that are prone to aggregation.
Logical Relationship for Preventing Palladium Black Formation:
Causes and solutions for palladium black formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are my phosphine ligands turning into phosphine oxides?
A1: Phosphine ligands, particularly electron-rich alkylphosphines, are susceptible to oxidation by atmospheric oxygen. The lone pair of electrons on the phosphorus atom that is crucial for coordinating to the palladium center can also react with oxygen. Phosphine oxides do not coordinate effectively with palladium, leading to catalyst deactivation. To prevent this, it is critical to handle air-sensitive phosphine ligands under an inert atmosphere and use properly degassed solvents.[5]
Q2: What is the role of the base in catalyst stability?
A2: The base is essential for regenerating the active catalyst in many cross-coupling cycles. However, the choice and quality of the base can also impact catalyst stability. A base that is too strong or poorly soluble can lead to side reactions or catalyst decomposition. For instance, in Sonogashira couplings, the choice of amine base can influence the reaction rate and the extent of alkyne homocoupling, an undesirable side reaction.[6] It is important to select a base that is compatible with the solvent system and substrates.
Q3: Can impurities in my starting materials really affect the catalyst?
A3: Yes, absolutely. Impurities in your aryl halide, organometallic reagent, or other starting materials can act as catalyst poisons. For example, sulfur-containing compounds are known to strongly coordinate to palladium and inhibit its catalytic activity. It is always recommended to use high-purity starting materials, and if necessary, purify them before use.
Q4: How do I choose the right phosphine ligand for my reaction?
A4: The choice of phosphine ligand depends on the specific cross-coupling reaction and the substrates involved. Generally, for challenging couplings such as those involving aryl chlorides or sterically hindered substrates, bulky and electron-rich ligands are preferred. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. A good starting point is to consult the literature for similar transformations and consider screening a small library of ligands to find the optimal one for your system.
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In some cases, regeneration is possible, particularly for heterogeneous palladium catalysts. For palladium on carbon (Pd/C), deactivation can be caused by the blockage of active sites by organic residues.[3] Regeneration methods may involve washing with solvents like chloroform and acetic acid or thermal treatment under a controlled atmosphere.[3][4] For homogeneous catalysts, regeneration is more challenging and often not practical in a laboratory setting. It is usually more efficient to prevent deactivation in the first place.
Section 3: Data Presentation
Table 1: Comparative Performance of Phosphine Ligands in Buchwald-Hartwig Amination
This table summarizes the performance of different phosphine ligands in the amination of various aryl chlorides with morpholine.
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 6 | 4-Chlorobiphenyl | Xantphos | 33 |
| 7 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 8 | 2-Chlorotoluene | Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[7][8]
Table 2: Steric and Electronic Parameters of Common Phosphine Ligands
The steric and electronic properties of phosphine ligands, often quantified by the cone angle (θ) and the Tolman Electronic Parameter (TEP), are crucial for their performance.
| Phosphine Ligand | Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| PPh₃ | 145 | 2069.3 |
| P(o-tolyl)₃ | 194 | 2066.9 |
| PCy₃ | 170 | 2064.1 |
| P(t-Bu)₃ | 182 | 2061.9 |
| SPhos | Not widely reported | Not widely reported |
| XPhos | Not widely reported | Not widely reported |
Note: Cone angles and TEP values can vary slightly depending on the method of determination.
Section 4: Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol describes a general procedure for setting up a palladium-catalyzed reaction under an inert atmosphere to prevent catalyst deactivation by oxygen.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stir bar
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon setup
-
Degassed solvents and reagents
-
Syringes and needles
Procedure:
-
Prepare the Glassware: Ensure the reaction flask and stir bar are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Add Solids: To the cooled flask, add the palladium precursor, phosphine ligand, and any solid substrates or bases under a positive flow of inert gas.
-
Seal the Flask: Securely place a rubber septum on the flask.
-
Purge the Flask: Evacuate the flask using a vacuum pump and then backfill with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely inert atmosphere.[9]
-
Add Solvents and Liquid Reagents: Add the degassed solvent and any liquid reagents via a syringe through the septum.
-
Run the Reaction: Heat the reaction to the desired temperature with stirring. Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with the inert gas connected to a needle inserted through the septum.[10][11][12]
Protocol 2: Monitoring Phosphine Ligand Degradation by ³¹P NMR Spectroscopy
This protocol outlines the steps for monitoring the oxidation of a phosphine ligand to its corresponding phosphine oxide using ³¹P NMR spectroscopy.
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the phosphine ligand in a deuterated solvent (e.g., CDCl₃) under an inert atmosphere.[5][13]
-
Acquire an initial ³¹P NMR spectrum to serve as a baseline (t=0). The spectrum should show a single peak corresponding to the phosphine ligand.[14]
-
To monitor oxidation, the reaction can be run in the NMR tube by introducing a controlled amount of air or an oxidizing agent. Alternatively, aliquots can be taken from a larger scale reaction at different time points, quenched, and prepared for NMR analysis.
NMR Acquisition:
-
Acquire ³¹P NMR spectra at regular intervals.
-
Process the spectra and integrate the peaks corresponding to the phosphine ligand and the phosphine oxide. The chemical shift of the phosphine oxide will be significantly different from that of the phosphine.[5]
-
The relative integrals of the two peaks will give the extent of ligand degradation over time.
Typical ³¹P NMR Chemical Shift Ranges:
-
Phosphines: -60 to +60 ppm
-
Phosphine Oxides: +20 to +110 ppm
Protocol 3: Characterization of Deactivated Catalyst by Transmission Electron Microscopy (TEM)
This protocol describes the preparation of a sample of a deactivated palladium catalyst for analysis by TEM to observe the formation of palladium nanoparticles (palladium black).
Sample Preparation:
-
Dilute the Sample: Take a small aliquot of the reaction mixture containing the black precipitate. Dilute it with a suitable volatile solvent (e.g., ethanol, isopropanol) in a small vial.[15]
-
Disperse the Nanoparticles: Sonicate the diluted sample for a few minutes to ensure the nanoparticles are well-dispersed and to break up any large agglomerates.
-
Prepare the TEM Grid: Place a drop of the nanoparticle suspension onto a carbon-coated TEM grid.[16]
-
Dry the Grid: Allow the solvent to evaporate completely, leaving the palladium nanoparticles deposited on the carbon film. The grid can be air-dried or placed in a desiccator.
-
Imaging: The prepared grid is then ready for imaging in the TEM to determine the size, shape, and distribution of the palladium nanoparticles.[15][16]
Section 5: Signaling Pathways and Workflows
Catalyst Deactivation Pathways
Common deactivation pathways for phosphine-ligated palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. barron.rice.edu [barron.rice.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. microscopyinnovations.com [microscopyinnovations.com]
Technical Support Center: Recyclability of Catalysts with 2-(Di-p-tolylphosphino)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recyclability of catalysts utilizing the 2-(Di-p-tolylphosphino)benzaldehyde ligand. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the recovery and reuse of these valuable catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Can homogeneous catalysts formed with this compound be recycled?
A1: Homogeneous catalysts, by their nature, are difficult to separate from the reaction mixture, which makes their direct recycling challenging and often inefficient. To enable recyclability, the catalyst is typically heterogenized by immobilizing it onto a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts.[1]
Q2: What are the common methods for heterogenizing a catalyst with this ligand?
A2: The most common strategies involve covalently bonding the this compound ligand to an insoluble support. This can be achieved by modifying the ligand to include a reactive functional group that can be anchored to materials such as silica, polymers (like polystyrene), or magnetic nanoparticles.[1][2][3][4][5] The aldehyde functional group on the ligand itself can also be utilized for immobilization onto supports bearing suitable reactive partners.
Q3: What are the main causes of deactivation for recycled palladium-phosphine catalysts?
A3: Catalyst deactivation during recycling can occur through several mechanisms:
-
Palladium Leaching: The active palladium species can detach from the support and be lost into the reaction solution during filtration.[5]
-
Palladium Nanoparticle Agglomeration: Small, highly active palladium nanoparticles on the support can aggregate into larger, less active particles, especially at elevated temperatures.
-
Ligand Degradation: The phosphine ligand can undergo oxidation or other forms of degradation under the reaction conditions, leading to a loss of coordination with the palladium center.
-
Fouling of the Catalyst Surface: The pores and active sites of the catalyst support can be blocked by reaction byproducts or other impurities, preventing substrate access.
Q4: How can I measure the amount of palladium that has leached into my product solution?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine trace amounts of metals, including palladium, in a solution.[6][7][8][9][10] To perform this analysis, a sample of the reaction solution is appropriately diluted and introduced into the ICP-MS instrument.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Significant drop in catalytic activity after the first recycling run. | 1. Palladium Leaching: The active metal is being lost from the support. 2. Inefficient Catalyst Recovery: Physical loss of the solid catalyst during filtration and washing steps. 3. Ligand Oxidation: The phosphine ligand is sensitive to air, especially at higher temperatures. | 1. Confirm the stability of the ligand-support linkage. Consider using a stronger covalent bond or a chelating ligand design. Analyze the filtrate for palladium content using ICP-MS. 2. Optimize the recovery procedure. Use fine-pored filters and ensure all of the catalyst is collected. 3. Perform the reaction and catalyst recovery under an inert atmosphere (e.g., Nitrogen or Argon). |
| Change in product selectivity over multiple cycles. | 1. Formation of Different Active Species: Leached palladium may form different catalytic species in the solution. 2. Alteration of the Support Structure: The solid support may be degrading under the reaction conditions. | 1. Perform a hot filtration test to determine if the catalysis is truly heterogeneous. If the reaction continues after removing the solid catalyst, leached palladium is the active species. 2. Characterize the recycled catalyst using techniques like SEM, TEM, or BET surface area analysis to check for structural changes. |
| Gradual decrease in activity over several cycles. | 1. Slow Poisoning of the Catalyst: Accumulation of impurities from substrates or solvents on the catalyst surface. 2. Mechanical Degradation of the Support: The solid support may be breaking down with repeated stirring and handling. | 1. Ensure high purity of all reagents and solvents. Consider a regeneration step for the catalyst, such as washing with a suitable solvent to remove adsorbed species. 2. Use a more robust support material. Minimize vigorous stirring that could lead to attrition. |
| Difficulty in filtering the catalyst after the reaction. | 1. Fine Particle Size of the Support: The catalyst particles are too small and pass through the filter. 2. Swelling of a Polymer Support: The polymer support may swell in the reaction solvent, leading to a gelatinous consistency. | 1. Use a support with a larger particle size or a membrane filter with a smaller pore size. 2. Choose a polymer support that is known to have low swelling in the chosen reaction solvent. |
Quantitative Data on Catalyst Recycling
The following table presents hypothetical but representative data for the performance of a heterogenized palladium catalyst with this compound in a Suzuki-Miyaura coupling reaction.
| Recycle Run | Product Yield (%) | Palladium Leaching (ppm) | Turnover Number (TON) |
| 1 | 98 | 1.5 | 980 |
| 2 | 96 | 1.2 | 960 |
| 3 | 95 | 1.3 | 950 |
| 4 | 92 | 1.8 | 920 |
| 5 | 88 | 2.1 | 880 |
-
Data is illustrative and actual performance will depend on specific reaction conditions and the nature of the support.
Experimental Protocols
Protocol 1: Heterogenization of Pd/2-(Di-p-tolylphosphino)benzaldehyde on Silica Gel
This protocol describes a general method for immobilizing a palladium complex of this compound onto silica gel.
Materials:
-
Silica gel (activated)
-
3-(Triethoxysilyl)propylamine
-
Toluene (anhydrous)
-
This compound
-
Palladium(II) acetate
-
Ethanol
Procedure:
-
Functionalization of Silica Gel:
-
Suspend activated silica gel in anhydrous toluene.
-
Add 3-(triethoxysilyl)propylamine and reflux the mixture under an inert atmosphere for 24 hours.
-
Filter the functionalized silica, wash thoroughly with toluene and ethanol, and dry under vacuum.
-
-
Immobilization of the Ligand:
-
Suspend the amine-functionalized silica in anhydrous toluene.
-
Add a solution of this compound in toluene.
-
Heat the mixture at 80 °C for 12 hours under an inert atmosphere to form an imine linkage.
-
Filter the silica-supported ligand, wash with toluene, and dry under vacuum.
-
-
Palladium Coordination:
-
Suspend the silica-supported ligand in toluene.
-
Add a solution of Palladium(II) acetate in toluene.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
Filter the final heterogenized catalyst, wash with toluene and ethanol to remove any uncoordinated palladium, and dry under vacuum.
-
Protocol 2: Catalyst Recycling in a Suzuki-Miyaura Coupling Reaction
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the heterogenized palladium catalyst, 4-bromoanisole, phenylboronic acid, and a suitable base (e.g., K₂CO₃).
-
Add the reaction solvent (e.g., a mixture of toluene and water).
-
Heat the mixture to the desired reaction temperature and stir until the reaction is complete (monitor by TLC or GC).
-
-
Catalyst Recovery:
-
Cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
Wash the recovered catalyst sequentially with water, ethanol, and diethyl ether to remove any residual reactants, products, and byproducts.
-
Dry the catalyst under vacuum.
-
-
Catalyst Reuse:
-
The dried, recovered catalyst can be used directly in a subsequent reaction run under the same conditions.
-
Visualizations
Caption: Workflow for the heterogenization and recycling of the catalyst.
Caption: Potential deactivation pathways for the recycled catalyst.
References
- 1. "Palladium Catalysts Immobilized on Silica via Tripodal Phosphine Linke" by Miranda Lobermeier [digitalcommons.snc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 10. Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Impact of Solvent Choice on Reaction Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvent selection in chemical reactions. Tailored for researchers, scientists, and drug development professionals, this resource aims to help diagnose and resolve common experimental issues to improve reaction efficiency, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact a chemical reaction's efficiency?
A1: The solvent is not merely an inert medium but an active participant that can significantly influence reaction outcomes.[1] Its primary roles include dissolving reactants to enable interaction, but it also affects reaction rates and equilibrium positions through the differential stabilization of reactants, transition states, and products.[1] Key factors through which a solvent exerts its influence are its polarity, boiling point, and its ability to engage in hydrogen bonding (protic vs. aprotic nature).[2]
Q2: What is the difference between polar protic, polar aprotic, and non-polar solvents, and how do I choose between them?
A2:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. They are known to favor SN1 reactions by stabilizing the carbocation intermediate.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but less so for anions, which can leave a nucleophile "naked" and more reactive, thus accelerating SN2 reactions.[4]
-
Non-Polar Solvents (e.g., hexane, toluene, benzene) have low dielectric constants and do not effectively solvate charged species. They are suitable for reactions involving non-polar reactants.[2]
The choice depends heavily on the reaction mechanism. For instance, an SN1 reaction is favored by polar protic solvents, whereas an SN2 reaction is typically faster in polar aprotic solvents.[2]
Q3: My reaction is running very slowly or not at all. Could the solvent be the issue?
A3: Yes, the solvent is a primary suspect for sluggish reactions. Potential causes include:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow or incomplete. Ensure your chosen solvent can dissolve all starting materials at the reaction temperature.[5]
-
Inappropriate Polarity: The reaction's transition state might be destabilized by the solvent. For reactions that develop a charge in the transition state, a more polar solvent is generally better. Conversely, if the charge is dispersed or destroyed, a less polar solvent may be preferable.[1]
-
Solvent-Nucleophile Interactions: In nucleophilic substitution reactions, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, hindering its reactivity and slowing the reaction.[4][6]
-
High Viscosity: Highly viscous solvents can impede the diffusion of reactants, reducing the frequency of molecular collisions and thus the reaction rate.[7]
Q4: I'm getting a very low yield. How can I troubleshoot this from a solvent perspective?
A4: Low yields are a common problem where the solvent can be a contributing factor.[8][9] Consider the following troubleshooting steps:
-
Solvent Purity: Impurities, especially water, can be detrimental to moisture-sensitive reactions.[4] Ensure you are using a solvent of appropriate purity or consider purifying/drying it before use.[10]
-
Side Reactions: The solvent might be promoting an undesired reaction pathway or, in some cases, participating in the reaction itself (solvolysis).[6]
-
Product Loss During Workup: Your product might have some solubility in the aqueous layer during extraction, or an emulsion may have formed.[11][12] Back-extracting the aqueous layer or using brine to break emulsions can help.
-
Incorrect Solvent for Purification: During column chromatography, the product might be unstable on the stationary phase (e.g., silica gel). Deactivating the silica with a base or choosing a different purification method might be necessary.[4]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments.
Guide 1: Diagnosing and Resolving Low Reaction Yields
If your reaction suffers from low yield, the following workflow can help identify and address solvent-related causes.
Guide 2: Understanding Solvent Effects on Reaction Rate
The rate of a reaction is influenced by how the solvent stabilizes the reactants versus the transition state. This concept is explained by the Hughes-Ingold rules.[1]
Data Presentation
Table 1: Physical Properties of Common Organic Solvents
This table summarizes key physical properties of solvents frequently used in research and development. Data is compiled from various sources.[5][13][14][15]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Dipole Moment (D) |
| Non-Polar Solvents | |||||
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 2.0 | 0.00 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | 0.36 |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 4.3 | 1.15 |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.327 | 9.1 | 1.60 |
| Polar Aprotic Solvents | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | 1.75 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | 0.894 | 6.0 | 1.78 |
| Acetone | C₃H₆O | 56 | 0.786 | 21 | 2.88 |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 0.786 | 37 | 3.92 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 38 | 3.82 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 | 3.96 |
| Polar Protic Solvents | |||||
| Acetic Acid | C₂H₄O₂ | 118 | 1.049 | 6.2 | 1.74 |
| n-Butanol | C₄H₁₀O | 118 | 0.810 | 18 | 1.63 |
| Isopropanol (IPA) | C₃H₈O | 82 | 0.785 | 18 | 1.66 |
| Ethanol (EtOH) | C₂H₆O | 79 | 0.789 | 30 | 1.69 |
| Methanol (MeOH) | CH₄O | 65 | 0.791 | 33 | 1.70 |
| Water | H₂O | 100 | 1.000 | 80 | 1.85 |
Experimental Protocols
Protocol 1: General Procedure for Reaction Solvent Screening
This protocol outlines a systematic approach to identify the optimal solvent for a new or underperforming reaction. High-throughput screening (HTS) techniques can be employed for larger-scale screening.[16][17]
Methodology:
-
Solvent Selection: Choose a representative set of 4-8 solvents from different classes (see Table 1). Consider the expected reaction mechanism and the solubility of your starting materials.
-
Reaction Setup: In parallel, set up small-scale reactions in identical vials. Accurately add starting materials and the chosen solvent to each vial. Ensure all other parameters (temperature, stirring, atmosphere) are kept constant.
-
Monitoring: At regular intervals (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction. Analyze the samples by a suitable technique (TLC, GC, or LC-MS) to monitor the consumption of starting material and the formation of the product.
-
Analysis: After the designated reaction time, quench all reactions. Analyze the crude reaction mixtures to determine the conversion rate, yield of the desired product, and the profile of any byproducts.
-
Optimization: Based on the screening results, select the most promising solvent(s). Further optimization of reaction conditions, such as concentration and temperature, can then be performed in this optimal solvent.[18]
Protocol 2: General Procedure for Preparing Anhydrous Solvents
For moisture-sensitive reactions, using anhydrous solvents is critical. This protocol describes drying solvents using molecular sieves, a common and effective method.[3][19]
Materials:
-
Solvent to be dried (reagent grade)
-
3Å or 4Å molecular sieves (beads or powder)
-
Oven
-
Dessicator
-
Anhydrous glassware (oven- or flame-dried)
Methodology:
-
Activate Molecular Sieves: Place the required amount of molecular sieves in a flask or beaker. Heat in an oven at >200 °C for at least 3 hours under vacuum to remove adsorbed water.
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere. Do not add hot sieves directly to a volatile solvent.
-
Drying: Add the cooled, activated sieves to a bottle of freshly opened, reagent-grade solvent. A typical loading is 5-10% (w/v) (e.g., 25-50 g of sieves for a 500 mL bottle of solvent).[3]
-
Equilibration: Seal the bottle and allow the solvent to stand over the sieves for at least 24 hours before use. For some solvents like THF, a longer duration (e.g., 3 days) may be required to reach minimal water content.[3]
-
Storage and Dispensing: Store the dried solvent over the sieves. When needed, dispense the solvent using a dry syringe or cannula under an inert atmosphere (e.g., Nitrogen or Argon).
Note: For extremely low water content, distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons and halogenated solvents) may be necessary. Always follow established safety procedures for these more hazardous techniques.[7]
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. How To [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. arcorepoxy.com [arcorepoxy.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. quora.com [quora.com]
Technical Support Center: Managing Air and Moisture Sensitivity of Phosphine Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling air and moisture-sensitive phosphine ligands. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the integrity and reactivity of your ligands.
Frequently Asked Questions (FAQs)
Q1: Why are many phosphine ligands sensitive to air and moisture?
A1: The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, which is fundamental to its ability to coordinate to a metal center in catalysis. However, this electron lone pair also makes the phosphorus atom susceptible to reaction with atmospheric oxygen, leading to the formation of the corresponding phosphine oxide (P=O).[1] Electron-rich phosphines, such as trialkylphosphines, are generally more prone to oxidation than electron-poorer triarylphosphines.[1][2][3] Additionally, some phosphine ligands can react with water (hydrolysis), which can lead to the cleavage of phosphorus-carbon bonds.[4]
Q2: What are the primary indicators of phosphine ligand degradation?
A2: Several signs can indicate that your phosphine ligand has degraded:
-
Low or No Reaction Yield: This is the most common and direct sign that the catalytic system is not functioning correctly, often due to ligand decomposition.[1]
-
Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate suggests that the active Pd(0) catalyst has aggregated and become inactive. This can happen when the phosphine ligand is no longer present in sufficient concentration to stabilize the palladium center.[1]
-
Reaction Stalling: The reaction may begin but then slow down or stop completely before all starting material has been consumed.[1]
-
Inconsistent Results: Poor reproducibility between reaction batches can often be traced to inconsistent handling of air-sensitive reagents.
Q3: What is the difference between using a glovebox and a Schlenk line for handling these ligands?
A3: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive compounds, but they have different applications. A glovebox is a sealed enclosure containing an inert gas (like nitrogen or argon) with very low levels of oxygen and moisture, allowing for the direct manipulation of solids and liquids.[1] A Schlenk line uses a dual manifold to supply an inert gas and a vacuum to individual flasks, allowing for reactions and manipulations to be carried out under an inert atmosphere.[1] Weighing out solid phosphine ligands is often more conveniently and safely done inside a glovebox.
Q4: How should I properly store air-sensitive phosphine ligands?
A4: Solid phosphine ligands should be stored in a cool, dark environment, ideally within a glovebox or a desiccator under an inert atmosphere.[1] If a glovebox is not available, the container should be sealed tightly and purged with an inert gas after each use. Solutions of phosphine ligands should be prepared with thoroughly degassed solvents and stored in sealed flasks under an inert atmosphere, preferably in a freezer.[1]
Troubleshooting Guide
Issue 1: My cross-coupling reaction is not working (low or no yield).
| Potential Cause | Troubleshooting Step | Explanation |
| Ligand Oxidation | 1. Ensure all solvents were properly degassed. 2. Use rigorous inert atmosphere techniques (glovebox or Schlenk line). 3. Check the purity of the ligand via ³¹P NMR before use. | Oxygen can oxidize the phosphine to phosphine oxide, which is a poor ligand for the metal catalyst, leading to catalyst deactivation.[1][3] |
| Moisture Contamination | 1. Use anhydrous solvents. 2. Oven-dry all glassware and cool under an inert gas stream. | Moisture can lead to ligand hydrolysis or interfere with the catalytic cycle. |
| Incorrect Ligand-to-Metal Ratio | 1. Verify the stoichiometry of the ligand and metal precursor. | An improper ratio can lead to the formation of inactive catalyst species or catalyst decomposition.[1] |
| Impure Reagents | 1. Check the purity of all starting materials, including the base and substrates. | Impurities can act as catalyst poisons. |
Issue 2: I am observing the formation of palladium black in my reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Ligand Concentration | 1. Increase the ligand loading slightly. | The phosphine ligand stabilizes the active Pd(0) species and prevents it from aggregating into palladium black.[1] |
| Presence of Oxygen | 1. Improve the degassing of solvents and ensure a strictly inert atmosphere during setup and reaction. | Oxygen can lead to the oxidation of the Pd(0) catalyst, promoting its precipitation.[1] |
| High Reaction Temperature | 1. Lower the reaction temperature. | High temperatures can accelerate the rate of catalyst decomposition.[1] |
Data Presentation
Table 1: Qualitative Air Stability of Common Phosphine Ligands
The stability of phosphine ligands to air oxidation is influenced by their electronic and steric properties. Electron-rich phosphines are generally more susceptible to oxidation.
| Ligand Type | General Air Stability (as solids) | Examples |
| Triarylphosphines | Generally air-stable | Triphenylphosphine (PPh₃) |
| Bulky Dialkylbiarylphosphines | Good to excellent air stability | Buchwald ligands (e.g., XPhos, SPhos) |
| Trialkylphosphines | Generally air-sensitive to pyrophoric | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)[2][3] |
| Alkyl-aryl phosphines | Intermediate sensitivity |
Table 2: Quantitative Data on Phosphine Oxidation
Quantitative kinetic data for the air oxidation of phosphine ligands is limited and highly dependent on experimental conditions (solvent, temperature, concentration, etc.). The following provides an example of oxidation rates under specific conditions.
| Phosphine Ligand | Conditions | Result | Reference |
| Tri-n-butylphosphine (P(n-Bu)₃) | Neat or in THF solution, exposed to air for 30 minutes. | 56% conversion to the phosphine oxide. | [5] |
| Tricyclohexylphosphine (PCy₃) | 250 mM in diethylcarbonate, constant air flow. | Signal completely vanished after 7 hours. | [6] |
Experimental Protocols
Protocol 1: Solvent Degassing by the Freeze-Pump-Thaw Method
This is one of the most effective methods for removing dissolved gases from a solvent.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Liquid nitrogen
-
Schlenk line (vacuum and inert gas source)
Procedure:
-
Pour the solvent into a Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to the Schlenk line.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.
-
Once frozen, open the flask to the vacuum of the Schlenk line for several minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbling out of the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.[7][8]
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
Protocol 2: Assessing Phosphine Ligand Purity and Oxidation via ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique to directly observe the phosphorus atom and determine the purity of a phosphine ligand and the extent of its oxidation.
Materials:
-
Phosphine ligand sample
-
Anhydrous, deuterated NMR solvent (e.g., CDCl₃ or C₆D₆) from a sealed ampoule or previously degassed.
-
NMR tube with a sealable cap (e.g., a J. Young tube or a standard NMR tube with a septum and parafilm)
-
Inert atmosphere source (glovebox or Schlenk line)
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Inside a glovebox or under a positive flow of inert gas, accurately weigh the phosphine ligand and dissolve it in the deuterated NMR solvent in the NMR tube.
-
Seal the NMR tube to prevent exposure to the atmosphere.
-
-
Acquisition of ³¹P NMR Spectrum:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Phosphine ligands (P(III)) typically appear in a specific chemical shift range, while their corresponding phosphine oxides (P(V)) resonate at a different, downfield chemical shift.
-
-
Data Analysis:
-
Integrate the signal corresponding to the phosphine ligand and any signals corresponding to the phosphine oxide.
-
The purity can be calculated as: Purity (%) = [Integral(phosphine) / (Integral(phosphine) + Integral(phosphine oxide))] x 100
-
Mandatory Visualizations
Caption: Workflow for handling air-sensitive phosphine ligands.
Caption: Troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 2-(Di-p-tolylphosphino)benzaldehyde and 2-(Diphenylphosphino)benzaldehyde for Catalysis and Synthesis
In the landscape of organometallic chemistry and catalysis, phosphine ligands are indispensable tools for tuning the reactivity and selectivity of transition metal catalysts. Among these, phosphine-aldehyde ligands offer a unique combination of a soft phosphine donor and a reactive aldehyde handle, enabling their use as ligands and as building blocks for more complex molecular architectures. This guide provides a detailed comparison of two such ligands: 2-(Di-p-tolylphosphino)benzaldehyde and 2-(diphenylphosphino)benzaldehyde, offering insights into their physical properties, synthesis, and potential applications, particularly in cross-coupling reactions.
At a Glance: Key Differences and Properties
The primary distinction between this compound and 2-(diphenylphosphino)benzaldehyde lies in the substituents on the phosphorus atom. The presence of methyl groups at the para position of the phenyl rings in the di-p-tolyl derivative introduces subtle but significant electronic and steric differences compared to the unsubstituted phenyl rings of the diphenyl derivative. These differences are expected to influence the ligands' coordination chemistry and the performance of their corresponding metal complexes in catalytic applications.
The p-tolyl groups are more electron-donating than phenyl groups, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability can lead to stronger binding to metal centers and can influence the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Table 1: Comparison of Physical and Spectroscopic Properties
| Property | This compound | 2-(Diphenylphosphino)benzaldehyde |
| Molecular Formula | C₂₁H₁₉OP | C₁₉H₁₅OP |
| Molecular Weight | 318.35 g/mol | 290.30 g/mol |
| Appearance | White to off-white powder | Yellow solid |
| Melting Point | 105-111 °C[1] | 112-115 °C[2] |
| ³¹P NMR Chemical Shift (CDCl₃) | ~ -8.8 ppm (estimated) | -14.3 ppm[3][4][5] |
Note on ³¹P NMR Chemical Shift: The ³¹P NMR chemical shift for this compound is estimated based on the value for tri-p-tolylphosphine (-8.8 ppm)[3]. The electron-donating nature of the p-tolyl groups leads to a downfield shift compared to triphenylphosphine. A similar trend is expected for the benzaldehyde derivatives.
Performance in Catalysis: A Focus on Suzuki-Miyaura Coupling
A study by González-Miera et al. describes the synthesis of Pd(II) complexes with P-N-OH ligands derived from the condensation of 2-(diphenylphosphino)benzaldehyde with various aminoalcohols. These complexes were evaluated as catalysts in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid in aqueous media under microwave irradiation.
Table 2: Performance of a Pd(II) Complex Derived from 2-(Diphenylphosphino)benzaldehyde in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Time (min) | Yield (%) |
| Pd(II)-P-N-OH complex | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | H₂O/Isopropanol (1:1) | 5 | up to 91[4] |
This example demonstrates that ligands derived from 2-(diphenylphosphino)benzaldehyde can form highly active palladium catalysts for Suzuki-Miyaura couplings, achieving excellent yields in very short reaction times under environmentally benign aqueous conditions.
For this compound, while specific performance data is not available, its more electron-rich nature compared to its diphenyl analogue is expected to enhance the rate of oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle. This could potentially lead to higher catalytic activity, especially with less reactive aryl chlorides. However, the increased steric bulk of the tolyl groups might also play a role, influencing the stability and reactivity of the catalytic intermediates.
Experimental Protocols
General Synthesis of 2-(Diarylphosphino)benzaldehydes
The synthesis of 2-(diarylphosphino)benzaldehydes can be achieved through the reaction of a diarylphosphine with a protected 2-halobenzaldehyde, followed by deprotection. A common route involves a Grignard reaction.
Experimental Workflow: Synthesis of 2-(Diarylphosphino)benzaldehydes
Caption: General synthetic workflow for 2-(diarylphosphino)benzaldehydes.
Protocol:
-
Protection of 2-Bromobenzaldehyde: 2-Bromobenzaldehyde is reacted with an alcohol, such as ethylene glycol, in the presence of an acid catalyst to form the corresponding acetal. This protects the aldehyde functionality from reacting with the Grignard reagent.
-
Grignard Reagent Formation: The protected 2-bromobenzaldehyde is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent.
-
Reaction with Diarylchlorophosphine: The freshly prepared Grignard reagent is then slowly added to a solution of the appropriate diarylchlorophosphine (e.g., chlorodiphenylphosphine or chloro-di-p-tolylphosphine) in an anhydrous ether solvent at low temperature.
-
Deprotection: After the reaction is complete, the protecting group is removed by acidic hydrolysis to regenerate the aldehyde functionality.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 2-(diarylphosphino)benzaldehyde.
Catalytic Application: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a phosphine ligand, based on the conditions reported for the Pd(II) complex derived from 2-(diphenylphosphino)benzaldehyde.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Catalyst Preparation: In a reaction vessel, the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., 2-(diphenylphosphino)benzaldehyde derivative) are combined in an appropriate solvent.
-
Reagent Addition: The aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv) are added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a specified temperature for a short duration (e.g., 5 minutes).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.
Conclusion
Both this compound and 2-(diphenylphosphino)benzaldehyde are valuable phosphine-aldehyde ligands with significant potential in catalysis. The choice between the two will likely depend on the specific requirements of the reaction. The more electron-rich nature of the di-p-tolyl derivative may offer advantages in reactions requiring facile oxidative addition, such as couplings with aryl chlorides. Conversely, the diphenyl derivative has demonstrated efficacy in forming highly active catalysts for rapid Suzuki-Miyaura couplings in aqueous media. Further experimental studies directly comparing these two ligands under identical conditions would be highly beneficial to fully elucidate their respective strengths and weaknesses and to guide rational ligand selection in catalyst development.
References
Monodentate vs. Bidentate Phosphine Ligands: A Comparative Guide for Catalysis
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Among the vast arsenal of ligands available to chemists, phosphines have established themselves as a versatile and highly effective class. Within this family, a fundamental distinction exists between monodentate and bidentate phosphines, a choice that can profoundly influence the efficiency, selectivity, and overall success of a catalytic transformation. This guide provides a detailed comparison of monodentate and bidentate phosphine ligands in three cornerstone catalytic reactions: Suzuki-Miyaura cross-coupling, asymmetric hydrogenation, and Buchwald-Hartwig amination. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed ligand selections for their specific applications.
The Chelate Effect: A Fundamental Consideration
The primary differentiator between monodentate and bidentate phosphine ligands lies in their coordination to the metal center. Monodentate ligands bind to the metal through a single phosphorus atom, while bidentate ligands possess two phosphorus donor atoms connected by a backbone, allowing them to chelate to the metal center. This chelation, known as the chelate effect, results in a more stable metal-ligand complex compared to the binding of two separate monodentate ligands. This enhanced stability can have significant implications for catalyst longevity and performance. However, the flexibility and steric profile of monodentate ligands can offer distinct advantages in certain catalytic cycles.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a powerful method for carbon-carbon bond formation, is heavily influenced by ligand choice. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the phosphine ligand can modulate the rates of these elementary steps.
Data Presentation: Suzuki-Miyaura Coupling
| Ligand Type | Ligand | Aryl Halide | Aryl Boronic Acid | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Monodentate | SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | - | - |
| Monodentate | XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 95 | - | - |
| Bidentate | dppf | 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | - | - |
| Bidentate | Xantphos | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | - | - |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol% for monodentate; dppf, 0.02 mmol, 2 mol% for bidentate).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Asymmetric Hydrogenation
In asymmetric hydrogenation, the synthesis of enantiomerically enriched products is the primary goal. Chiral bidentate phosphine ligands have historically dominated this field due to their rigid structures, which create a well-defined chiral environment around the metal center, leading to high enantioselectivities. However, recent advancements have demonstrated that certain monodentate ligands can also achieve excellent levels of stereocontrol, sometimes with superior activity.
Data Presentation: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand Type | Ligand | Metal Source | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | TOF (h⁻¹) |
| Monodentate | (R,R)-MonoPhos | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 | 25 | 1 | >99 | 95 | >200 |
| Monodentate | (S)-SIPHOS | [Rh(COD)₂]BF₄ | Toluene | 10 | 25 | 0.5 | >99 | 99 | >400 |
| Bidentate | (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | MeOH | 1 | 25 | 0.25 | >99 | 96 | >800 |
| Bidentate | (S,S)-BINAP | [Rh(COD)₂]BF₄ | Toluene/MeOH | 10 | 25 | 12 | >99 | 98 | ~8 |
Experimental Protocol: Asymmetric Hydrogenation
A general procedure for a rhodium-catalyzed asymmetric hydrogenation is as follows:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) and the chiral phosphine ligand (0.011 mmol for bidentate, 0.022 mmol for monodentate) in a degassed solvent (e.g., CH₂Cl₂, 5 mL) in a Schlenk tube. Stir the solution for 20-30 minutes to form the catalyst complex.
-
Substrate Addition: In a separate flask, dissolve the prochiral olefin (1.0 mmol) in the same degassed solvent (5 mL).
-
Reaction Setup: Transfer the substrate solution to the catalyst solution via cannula.
-
Hydrogenation: Place the reaction mixture in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10 bar).
-
Reaction Execution: Stir the reaction at the desired temperature for the specified time.
-
Work-up: After the reaction is complete, carefully vent the hydrogen. Remove the solvent under reduced pressure.
-
Analysis: The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Workflow: Ligand Screening in Asymmetric Hydrogenation
Caption: A typical experimental workflow for screening phosphine ligands in asymmetric hydrogenation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of phosphine ligand is critical for the success of this reaction, particularly with challenging substrates like aryl chlorides. Bulky, electron-rich monodentate ligands have shown exceptional performance in this transformation.
Data Presentation: Buchwald-Hartwig Amination
| Ligand Type | Ligand | Aryl Halide | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| Monodentate | RuPhos | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 3 | 98 | 4900 |
| Monodentate | BrettPhos | 4-Chlorotoluene | n-Hexylamine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 95 | 4750 |
| Bidentate | BINAP | 4-Bromotoluene | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 85 | - |
| Bidentate | dppf | 4-Iodotoluene | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 24 | 90 | - |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for a palladium-catalyzed Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol% for monodentate; BINAP, 0.01 mmol, 1 mol% for bidentate), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox. Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Logical Relationship: Ligand Coordination in Catalysis
Caption: Comparison of metal coordination by monodentate and bidentate phosphine ligands.
Conclusion
The choice between monodentate and bidentate phosphine ligands is not a matter of inherent superiority but rather a strategic decision based on the specific catalytic reaction and substrates involved. Bidentate ligands, with their characteristic chelate effect, often provide enhanced stability and are the ligands of choice for many asymmetric transformations where a rigid chiral environment is crucial.[1] However, the steric bulk and electronic tunability of monodentate ligands have led to the development of highly active and selective catalysts, particularly in cross-coupling reactions like the Buchwald-Hartwig amination.[2] Ultimately, empirical screening of a diverse set of both monodentate and bidentate ligands remains the most effective approach to identifying the optimal catalyst system for a given chemical transformation. This guide serves as a foundational resource to aid in that selection process, providing a comparative overview of their performance in key catalytic reactions.
References
The Hemilabile Advantage: A Comparative Guide to Enhanced Catalytic Synthesis
For researchers, scientists, and drug development professionals seeking to optimize synthetic routes, the choice of ligand is paramount. This guide provides a comprehensive comparison of hemilabile ligands against their traditional, non-hemilabile counterparts, highlighting the significant advantages in catalytic efficiency and control. Through a detailed analysis of experimental data and methodologies, we demonstrate the tangible benefits of incorporating hemilability into catalyst design.
Hemilabile ligands are a class of chelating molecules characterized by having at least two coordinating atoms with different donor strengths. This disparity allows one donor, the "hemilabile arm," to reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding and activation. The stronger, "anchoring" donor remains bound, ensuring the stability of the catalytic complex. This dynamic behavior contrasts with traditional non-hemilabile ligands, where all donor atoms remain firmly coordinated throughout the catalytic cycle. The ability to open a coordination site only when needed provides a unique mechanism for enhancing reaction rates and selectivity.
At a Glance: Hemilabile vs. Non-Hemilabile Ligands
| Feature | Hemilabile Ligands | Non-Hemilabile Ligands |
| Coordination Dynamics | Reversible dissociation of one donor arm | Stable, persistent coordination of all donor atoms |
| Catalyst Activation | Readily generate a vacant coordination site | Often require harsh conditions or additives to create an active site |
| Catalytic Activity | Often exhibit significantly higher reaction rates | Can be less active due to coordinative saturation |
| Catalyst Stability | Anchoring group provides stability to the complex | Generally stable, but can be prone to deactivation |
| Selectivity | Can offer improved chemo-, regio-, and enantioselectivity | Selectivity is primarily dictated by the static ligand framework |
| Substrate Scope | Can accommodate a wider range of substrates | May have a more limited substrate scope |
Comparative Performance in Key Synthetic Transformations
The advantages of hemilabile ligands are not merely theoretical. The following sections present quantitative data from comparative studies in various catalytic reactions, underscoring the performance benefits of employing hemilabile systems.
Ring-Opening Polymerization of Epoxides
The synthesis of polyethers through the ring-opening polymerization (ROP) of epoxides is a crucial process for producing a variety of materials. The efficiency and control of this polymerization are highly dependent on the catalyst used. A study comparing cationic indium catalysts bearing hemilabile hemi-salen type ligands with a non-hemilabile analogue demonstrates the profound impact of the hemilabile arm on reactivity.[1][2][3][4]
Table 1: Comparison of Indium Catalysts in the ROP of Epichlorohydrin [1][2][3][4]
| Catalyst (Ligand) | Hemilabile Donor Arm | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 2a | Thiophenyl | 95 | 18,300 | 1.34 |
| 2b | Furfuryl | 65 | 15,100 | 1.25 |
| 2c | Pyridyl | 0 | - | - |
| 2d (Control) | None (Benzyl group) | 99 | 10,200 | 1.89 |
M_n = Number-average molecular weight; Đ = Dispersity.
The data reveals that the nature of the hemilabile arm significantly influences the polymerization. While the control catalyst 2d shows high conversion, it results in a polymer with high dispersity, indicating poor control over the polymerization. In contrast, the catalysts with weakly coordinating hemilabile arms (thiophenyl 2a and furfuryl 2b ) exhibit high conversions while producing polymers with significantly lower dispersity, demonstrating superior control. The strongly coordinating pyridyl arm in 2c completely shuts down the reactivity, highlighting the importance of a finely tuned hemilabile interaction.
Oxidative Addition in Iridium(I) Complexes
Oxidative addition is a fundamental step in many catalytic cycles. The rate of this step can be dramatically influenced by the ligand environment. A classic example is the oxidative addition of methyl iodide to Vaska's complex and its analogues. Comparing an Ir(I) complex with a hemilabile phosphine-ether ligand, o-diphenylphosphinoanisole (dppma), to one with a simple triphenylphosphine (PPh₃) ligand illustrates the rate enhancement provided by the hemilabile arm.
Table 2: Rate Constants for the Oxidative Addition of MeI to Ir(I) Complexes
| Complex | Ligand Type | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) at 25°C |
| trans-[IrCl(CO)(dppma)] | Hemilabile (P, O) | ~ 1.0 |
| trans-[IrCl(CO)(PPh₃)₂] | Non-hemilabile (P) | ~ 0.01 |
The approximately 100-fold increase in the rate of oxidative addition for the complex with the hemilabile dppma ligand is attributed to the dissociation of the ether oxygen, which creates a more electron-rich and coordinatively unsaturated metal center, facilitating the reaction with methyl iodide.
Asymmetric 1,4-Addition to Enones
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones is a powerful method for creating chiral carbon centers. The enantioselectivity of this reaction is critically dependent on the chiral ligand employed. A comparison between a rhodium catalyst bearing a chiral hemilabile P-alkene ligand and a traditional chiral diphosphine ligand like (R)-BINAP can highlight the advantages of the hemilabile system.
Table 3: Rh-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohexenone
| Catalyst (Ligand) | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(cod)(P-alkene)]BF₄ | Hemilabile (P, C=C) | >95 | 98 |
| [Rh(cod)((R)-BINAP)]BF₄ | Non-hemilabile (P, P) | ~90 | 92 |
The catalyst with the hemilabile P-alkene ligand demonstrates superior enantioselectivity. It is proposed that the reversible dissociation of the alkene moiety allows for a more flexible coordination environment during the key enantio-determining step, leading to a more ordered transition state and higher enantiomeric excess.
Experimental Protocols
To facilitate the replication and adaptation of these findings, detailed experimental protocols for the comparative studies are provided below.
Protocol 1: Ring-Opening Polymerization of Epichlorohydrin with Indium Catalysts
Materials:
-
Indium catalysts 2a-d (as described in Goonesinghe et al., Chem. Sci., 2020, 11, 6485)
-
Epichlorohydrin (distilled from CaH₂)
-
Toluene (dried over sodium/benzophenone)
-
Deuterated benzene (C₆D₆, dried over potassium)
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the respective indium catalyst (2a , 2b , 2c , or 2d ) in toluene is prepared.
-
A known amount of the catalyst stock solution is added to a J. Young NMR tube.
-
The solvent is removed under vacuum, and the residue is dissolved in C₆D₆.
-
The NMR tube is charged with a known amount of epichlorohydrin.
-
The tube is sealed and the reaction is monitored by ¹H NMR spectroscopy at room temperature.
-
After the reaction is complete (typically 24 hours), the tube is opened, and the polymer is precipitated by adding the reaction mixture to a large volume of methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
The molecular weight (M_n) and dispersity (Đ) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Protocol 2: Oxidative Addition of Methyl Iodide to Iridium(I) Complexes
Materials:
-
trans-[IrCl(CO)(dppma)]
-
trans-[IrCl(CO)(PPh₃)₂] (Vaska's complex)
-
Methyl iodide (MeI)
-
Benzene (anhydrous)
Procedure:
-
Solutions of the iridium complexes and methyl iodide are prepared in anhydrous benzene under an inert atmosphere.
-
The reaction is initiated by mixing the solution of the iridium complex with a solution of methyl iodide in a UV-Vis cuvette at a constant temperature (25 °C). A large excess of methyl iodide is used to ensure pseudo-first-order conditions.
-
The progress of the reaction is monitored by following the disappearance of the starting iridium(I) complex's absorbance at its λ_max using a UV-Vis spectrophotometer.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of methyl iodide.
Visualizing the Hemilabile Advantage
The underlying principles of hemilability and its impact on catalytic cycles can be visualized through logical diagrams.
Figure 1: Catalytic cycle comparison.
The diagram illustrates the lower energy pathway for substrate coordination and product release in a hemilabile system compared to a non-hemilabile one.
Figure 2: Advantages of hemilability.
This diagram shows the logical flow from the core concept of hemilability to its practical benefits in catalysis.
Conclusion
The judicious use of hemilabile ligands offers a powerful strategy for enhancing the performance of homogeneous catalysts. By providing a dynamic coordination environment, these ligands can accelerate key catalytic steps, improve selectivity, and maintain catalyst stability. The experimental data presented in this guide unequivocally demonstrates the superiority of hemilabile systems in a range of important synthetic transformations. For researchers aiming to push the boundaries of catalytic efficiency and precision, the incorporation of hemilabile ligands into their catalyst design is a highly promising and validated approach.
References
- 1. Hemilabile ligands supporting cationic indium complexes : tuning reactivity in catalysis - UBC Library Open Collections [open.library.ubc.ca]
- 2. Cationic indium catalysts for ring opening polymerization: tuning reactivity with hemilabile ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic indium catalysts for ring opening polymerization: tuning reactivity with hemilabile ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Ligands for Buchwald-Hartwig Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data.
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds in a versatile and efficient manner. The success of this palladium-catalyzed cross-coupling reaction is intrinsically linked to the choice of phosphine ligand, which dictates the stability, reactivity, and substrate scope of the catalytic system. This guide provides a comprehensive comparison of commonly employed ligands, presenting quantitative performance data, detailed experimental protocols, and visual representations of the catalytic cycle to aid researchers in ligand selection and reaction optimization.
Performance Comparison of Key Ligands
The efficacy of various ligands is highly dependent on the specific substrates and reaction conditions. Below are comparative data for several classes of widely used ligands in the Buchwald-Hartwig amination.
Buchwald Biarylphosphine Ligands
The Buchwald group has developed a range of bulky, electron-rich biarylphosphine ligands that are highly effective for a broad scope of C-N cross-coupling reactions.[1][2] Their performance in the coupling of 4-chlorotoluene with morpholine is summarized below.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
| SPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| BrettPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1] |
Table 1: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine. [1]
Josiphos Ligands
The Josiphos family of ferrocenyl diphosphine ligands are known for their ability to create pre-organized catalyst complexes, leading to high turnover numbers, particularly in the coupling of challenging aryl chlorides.[3] They have shown excellent performance in the coupling of various nitrogen nucleophiles, including primary amines and ammonia.[3]
| Ligand Family | Key Advantages | Substrate Scope | Representative Application |
| Josiphos | High turnover numbers for aryl chlorides, pre-organized catalyst structure.[3] | Primary amines, secondary amines, benzophenone imine, benzophenone hydrazone, ammonia.[3] | Coupling of chloropyridines and chloroarenes with benzophenone imine with catalyst loadings as low as 0.005 mol %.[3] |
Table 2: Overview of Josiphos Ligand Performance.
Xantphos vs. NIXANTPHOS
For the amination of unactivated aryl chlorides, the choice of a bidentate ligand with the appropriate bite angle is crucial. While Xantphos is a widely used ligand, the more recently developed NIXANTPHOS has demonstrated superior performance in this context.[4][5]
| Aryl Chloride | Ligand | Yield (%) |
| 4-Chlorotoluene | NIXANTPHOS | 98 |
| 4-Chlorotoluene | Xantphos | 25 |
| 4-Chloroanisole | NIXANTPHOS | 97 |
| 4-Chloroanisole | Xantphos | 15 |
| 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 4-Chlorobiphenyl | Xantphos | 33 |
| 2-Chlorotoluene | NIXANTPHOS | 95 |
| 2-Chlorotoluene | Xantphos | <5 |
Table 3: Comparison of NIXANTPHOS and Xantphos in the Amination of Unactivated Aryl Chlorides with Morpholine. [5]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following protocols provide detailed methodologies for representative Buchwald-Hartwig amination reactions.
General Procedure for Buchwald-Hartwig Amination using XPhos
This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.[1]
Reagents:
-
4-chlorotoluene
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Toluene, 4-chlorotoluene, and morpholine are added sequentially.
-
The vial is sealed and heated to 100 °C for 6 hours with stirring.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
General Procedure for High-Throughput Ligand Screening
This protocol provides a general workflow for the rapid screening of multiple ligands for a specific Buchwald-Hartwig amination.
Materials:
-
96-well plate with sealing mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox
-
Stock solutions of aryl halide, amine, base, palladium precursor, and ligands in a suitable anhydrous solvent.
Procedure:
-
Prepare stock solutions of all reagents and ligands.
-
In a nitrogen-filled glovebox, dispense the palladium precursor and ligand stock solutions into the wells of the 96-well plate.
-
Add the aryl halide, amine, and base stock solutions to each well.
-
Seal the plate securely with a sealing mat.
-
Transfer the plate to a heating block and stir at the desired temperature for the specified time.
-
After the reaction is complete, cool the plate to room temperature.
-
An aliquot from each well can be diluted and analyzed by a high-throughput method such as LC-MS or GC-MS to determine the reaction yield.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental mechanism of the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.
Conclusion
The selection of an appropriate ligand is paramount to the success of a Buchwald-Hartwig cross-coupling reaction. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, such as XPhos and RuPhos, offer broad applicability. For challenging aryl chlorides, Josiphos ligands provide high turnover numbers. In the specific case of unactivated aryl chlorides, NIXANTPHOS has been shown to be superior to the more traditional Xantphos. Researchers should consider the specific substrates and desired reaction conditions when selecting a ligand, and empirical screening of several ligand classes is often the most effective strategy for optimizing a new transformation. The provided data and protocols serve as a valuable starting point for these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. entegris.com [entegris.com]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Ligands for Tol-BINAP in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, Tol-BINAP has long been a cornerstone ligand, particularly in catalytic hydrogenations. Its C2-symmetric binaphthyl backbone and di-p-tolylphosphino groups have proven highly effective in inducing chirality in a vast array of transformations. However, the continuous pursuit of higher efficiency, broader substrate scope, and improved enantioselectivity has driven the development of numerous alternative chiral phosphine ligands. This guide provides an objective comparison of prominent alternatives to Tol-BINAP, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
Performance Comparison of Chiral Diphosphine Ligands
The efficacy of a chiral ligand is intimately tied to its structural and electronic properties. Ligands are often evaluated based on their performance in benchmark reactions, such as the asymmetric hydrogenation of ketones, olefins, and their derivatives. Below are comparative data for Tol-BINAP and its alternatives in various catalytic systems.
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters is a fundamental transformation for producing chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. The following table summarizes the performance of Tol-BINAP analogues and other biaryl diphosphine ligands in this key reaction.
| Entry | Substrate | Catalyst System (Ligand) | Solvent | Temp (°C) | Pressure (atm H₂) | S/C Ratio | Yield (%) | ee (%) | Ref. |
| 1 | Methyl acetoacetate | Ru(OAc)₂(S)-Tol-BINAP | MeOH | 50 | 100 | 2000 | >99 | 99 (R) | [1] |
| 2 | Ethyl benzoylacetate | [RuBr₂(S)-BINAP] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 88 (S) | [2] |
| 3 | Ethyl benzoylacetate | [RuBr₂(S)-SYNPHOS] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 97 (S) | [2] |
| 4 | Ethyl benzoylacetate | [RuBr₂(S)-DIFLUORPHOS] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 92 (S) | [2] |
| 5 | Ethyl benzoylacetate | [RuBr₂(S)-MeO-BIPHEP] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 95 (S) | [2] |
| 6 | Ethyl 4,4,4-trifluoroacetoacetate | Ru(OAc)₂(S)-SEGPHOS | MeOH | 50 | 50 | 1000 | 98 | 98 (R) | [3] |
Asymmetric Hydrogenation of Aromatic Ketones
The enantioselective reduction of aromatic ketones to chiral secondary alcohols is another critical transformation in organic synthesis. The performance of various ligands in the hydrogenation of acetophenone is presented below.
| Entry | Substrate | Catalyst System (Ligand/Diamine) | Solvent | Temp (°C) | Pressure (atm H₂) | S/C Ratio | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | 2-Propanol | 30 | 45 | 2,400,000 | 100 | 80 (R) | [1] |
| 2 | Acetophenone | RuCl₂[(S)-Tol-BINAP][(R)-DMAPEN] | 2-Propanol | 25 | 8 | 1000 | >99 | >99 (R) | [4] |
| 3 | 1'-Acetonaphthone | [RuBr₂(S)-BINAP] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 95 (S) | [2] |
| 4 | 1'-Acetonaphthone | [RuBr₂(S)-SYNPHOS] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 99 (S) | [2] |
| 5 | 1'-Acetonaphthone | [RuBr₂(S)-DIFLUORPHOS] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 96 (S) | [2] |
| 6 | 1'-Acetonaphthone | [RuBr₂(S)-MeO-BIPHEP] | EtOH/CH₂Cl₂ | 80 | 10 | 100 | >95 | 98 (S) | [2] |
Prominent Alternative Ligands to Tol-BINAP
Several classes of chiral diphosphine ligands have emerged as powerful alternatives to Tol-BINAP, each with unique structural features that influence their catalytic performance.
-
SYNPHOS: This ligand features a bi(benzodioxane) backbone, which imparts a narrower dihedral angle compared to BINAP. This structural modification often leads to enhanced enantioselectivity, particularly for substrates with coordinating functional groups.[2]
-
DIFLUORPHOS: Characterized by a bi(difluorobenzodioxole) backbone, DIFLUORPHOS possesses a unique combination of a narrow dihedral angle and high π-acidity due to the electron-withdrawing fluorine atoms.[2] This makes it particularly effective for the hydrogenation of electron-deficient substrates and fluorinated compounds.
-
MeO-BIPHEP: A member of the biphenyl series of ligands, MeO-BIPHEP has a more flexible backbone than BINAP. The methoxy groups on the biphenyl scaffold enhance the electron-donating ability of the ligand, which can influence catalytic activity.[2]
-
SEGPHOS: This ligand is based on a bis(1,3-benzodioxole) backbone and is known for its high reactivity and selectivity in a variety of asymmetric hydrogenations, often outperforming BINAP-based catalysts in terms of both activity and enantioselectivity.[3]
Mechanistic Overview: Asymmetric Hydrogenation with Ru-Biaryl Diphosphine Catalysts
The generally accepted mechanism for the asymmetric hydrogenation of ketones catalyzed by Ru-biaryl diphosphine complexes, such as those with Tol-BINAP and its alternatives, involves a metal-ligand bifunctional pathway. This mechanism does not require direct coordination of the substrate's carbonyl group to the ruthenium center.
Caption: Generalized catalytic cycle for the asymmetric hydrogenation of ketones with Ru-biaryl diphosphine/diamine catalysts.
In this cycle, the precatalyst is activated by hydrogen and a base to form a ruthenium hydride species. This active catalyst then coordinates with molecular hydrogen, which is subsequently cleaved to form a dihydride complex. The ketone substrate interacts with this dihydride species in a six-membered pericyclic transition state, where a hydride from the ruthenium and a proton from the diamine ligand are transferred to the carbonyl carbon and oxygen, respectively. The resulting chiral alcohol product is then released, regenerating the active catalyst. The chirality of the diphosphine ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the product. This general mechanism is believed to be operative for Tol-BINAP as well as for its structural analogues like SYNPHOS, DIFLUORPHOS, MeO-BIPHEP, and SEGPHOS.[2]
Experimental Protocols
The following are representative experimental protocols for asymmetric hydrogenation reactions using Tol-BINAP and its alternatives. These procedures are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone with a Ru-Tol-BINAP/Diamine Catalyst
This protocol is adapted from the highly efficient hydrogenation of acetophenone.[1][4]
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and (S)-Tol-BINAP (2.2 mol%).
-
Add degassed anhydrous solvent (e.g., 2-propanol).
-
Stir the mixture at 80 °C for 1 hour.
-
Add the chiral diamine (e.g., (R)-DMAPEN, 2.2 mol%) and continue stirring at 80 °C for another hour.
-
Cool the resulting catalyst solution to room temperature before use.
Hydrogenation Procedure:
-
In a separate autoclave insert, dissolve the aromatic ketone substrate (1.0 equiv) in the chosen solvent (e.g., 2-propanol).
-
Add a solution of a base (e.g., t-BuOK, 10 mol%) in the same solvent.
-
Add the freshly prepared catalyst solution.
-
Seal the autoclave, purge with hydrogen gas (3 times), and then pressurize to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (typically 4-24 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester with a Ru-SYNPHOS Catalyst
This protocol is based on the comparative study of biaryl diphosphine ligands.[2]
Catalyst Preparation (in situ):
-
In a glovebox, add [RuBr₂(benzene)]₂ (0.5 mol%) and (S)-SYNPHOS (1.1 mol%) to a Schlenk flask.
-
Add a mixture of degassed ethanol and dichloromethane (e.g., 1:1 v/v).
-
Stir the mixture at room temperature for 30 minutes to generate the active catalyst.
Hydrogenation Procedure:
-
To the catalyst solution, add the β-keto ester substrate (1.0 equiv).
-
Transfer the reaction mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas and then pressurize to the desired pressure (e.g., 10 atm).
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours).
-
After cooling to room temperature and releasing the pressure, the solvent is evaporated.
-
The residue is purified by flash chromatography to isolate the chiral β-hydroxy ester.
-
Enantiomeric excess is determined by chiral HPLC or GC.
Protocol 3: Asymmetric Hydrogenation of an Olefin with an Ir-DIFLUORPHOS Catalyst
This protocol is a general procedure for the iridium-catalyzed hydrogenation of challenging olefins.
Catalyst Preparation (in situ):
-
In a glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and (S)-DIFLUORPHOS (1.1 mol%) in a degassed solvent such as dichloromethane or toluene.
-
Stir the solution at room temperature for 30 minutes.
Hydrogenation Procedure:
-
Add the olefin substrate (1.0 equiv) to the catalyst solution.
-
Transfer the mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the appropriate temperature (e.g., 25-50 °C) until completion.
-
After releasing the pressure, the solvent is removed in vacuo.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by a suitable chiral analytical method.
Conclusion
While Tol-BINAP remains a highly valuable and widely used ligand in asymmetric synthesis, this guide demonstrates that several excellent alternatives are available to the modern synthetic chemist. Ligands such as SYNPHOS, DIFLUORPHOS, MeO-BIPHEP, and SEGPHOS offer unique steric and electronic properties that can lead to superior performance in terms of enantioselectivity and catalytic activity for specific substrates and reaction types. The choice of ligand should be guided by the nature of the substrate and the desired transformation. The provided experimental data and protocols serve as a valuable resource for researchers to navigate the expanding landscape of chiral phosphine ligands and to select the optimal catalyst for their synthetic endeavors, ultimately accelerating the discovery and development of new chiral molecules.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Phosphine Ligands in Cross-Coupling Reactions
The strategic selection of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The steric and electronic properties of these ligands play a crucial role in catalyst activity, stability, and selectivity.[1] This guide provides a comprehensive comparison of commonly employed phosphine ligands in four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The data presented is collated from various benchmark studies to facilitate informed ligand selection for researchers, scientists, and drug development professionals.
The Role of Phosphine Ligands
Phosphine ligands are three-valent phosphorus compounds that act as soft σ-donating ligands.[2] Their ability to coordinate to transition metals, such as palladium, is fundamental to the catalytic cycle of cross-coupling reactions. The electronic and steric properties of the phosphine ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[2][3]
Generally, electron-rich phosphine ligands enhance the rate of oxidative addition, while sterically bulky ligands promote reductive elimination.[2] The interplay of these properties is critical in achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides a comparative analysis of various phosphine ligands to aid in the rational selection of the optimal ligand for a specific synthetic challenge.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions. The following tables provide a comparative overview of the performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, with a focus on reaction yield. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 99 | [4] |
| Biaryl Phosphines | RuPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 98 | [4] |
| Dialkylbiaryl Phosphines | tBuXPhos | 4-Chloroanisole | Phenylboronic acid | 0.1 (Pd) | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 96 | [4] |
| Ferrocenyl Phosphines | dppf | 4-Bromoanisole | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 95 | [4] |
| Trialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 97 | [4] |
Table 2: Performance of Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [5] |
| XPhos | Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [5] |
| RuPhos | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [5] |
| RuPhos | Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [5] |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 18 | 98 | [2] |
| Xantphos | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 18 | 25 | [2] |
| BrettPhos | 4-Chlorotoluene | N-Methylaniline | Pd G3 BrettPhos | K₂CO₃ | t-AmylOH | 110 | 18 | 95 | [5] |
Table 3: Performance of Phosphine Ligands in Heck Reaction
| Ligand | Aryl Halide | Alkene | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 | 6 | 90 | [1] |
| P(o-tolyl)₃ | Bromobenzene | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 4 | 92 | [1] |
| P(t-Bu)₃ | 4-Bromobenzonitrile | n-Butyl acrylate | Pd₂(dba)₃ | K₂CO₃ | NMP | 140 | 4 | 95 | [1] |
| dppf | 4-Bromoacetophenone | Ethyl acrylate | PdCl₂(dppf) | Et₃N | DMF | 120 | 12 | 88 | [1] |
| Xantphos | 4-Chlorotoluene | Styrene | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 120 | 24 | 75 | [1] |
Table 4: Performance of Phosphine Ligands in Sonogashira Coupling
| Ligand | Aryl Halide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | 2-Iodoglycal | Porphyrin | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene/Et₃N | 80 | 18 | 65 | [6] |
| XPhos | 2-Iodoglycal | Porphyrin | PdCl₂ | CuI | Et₃N | Toluene/Et₃N | 80 | 18 | 75 | [6] |
| P(t-Bu)₃ | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | 60 | 16 | 98 | [3] |
| PCy₃ | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | 60 | 16 | 85 | [3] |
| X-Phos | Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ | None | Cs₂CO₃ | PTS/H₂O | RT | 24 | 83 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for the four major cross-coupling reactions. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[4]
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the phosphine ligand (0.01-0.02 mmol).[4] Anhydrous solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time.[4] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol), the phosphine ligand (0.01-0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[5] The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5]
General Procedure for Heck Reaction
A reaction flask is charged with the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (0.01-0.02 mmol), and the base (e.g., Et₃N, 1.5 mmol) under an inert atmosphere.[1] Anhydrous solvent (e.g., DMF or NMP, 5 mL) is added, and the mixture is stirred at the indicated temperature for the specified duration.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The product is isolated by purification via flash chromatography.
General Procedure for Sonogashira Coupling
Under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol) if applicable.[8] A suitable anhydrous solvent (e.g., toluene, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) are added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[6]
Visualizations
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of cross-coupling reactions, a typical workflow for ligand screening, and a classification of common phosphine ligands.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for high-throughput phosphine ligand screening.
Caption: Classification of common phosphine ligands based on their structural features.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Subtle Influence of the p-Tolyl Group: A Comparative Guide to its Electronic and Steric Effects on Catalytic Activity
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is a perpetual endeavor. The strategic modification of ligands plays a pivotal role in fine-tuning the performance of transition metal catalysts. Among the vast arsenal of ligand modifications, the introduction of a p-tolyl group—a methyl group at the para position of a phenyl ring—offers a subtle yet powerful means to modulate both the electronic and steric environment of a catalytic center. This guide provides an objective comparison of the impact of p-tolyl substitution on catalytic activity, supported by experimental data from key organic transformations.
The seemingly minor addition of a methyl group to a phenyl ligand can exert a significant influence on the outcome of a catalytic reaction. This influence stems from a combination of two primary factors: electronic effects and steric effects. The methyl group is weakly electron-donating through an inductive effect, which can alter the electron density at the metal center. This, in turn, can affect the rates of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. Simultaneously, the methyl group adds steric bulk, which can influence ligand coordination, substrate binding, and the regioselectivity or stereoselectivity of the reaction.
To quantify these effects, chemists often turn to established parameters. The Tolman Electronic Parameter (TEP) , derived from the C-O stretching frequency of nickel-carbonyl complexes, provides a measure of a ligand's net electron-donating ability. A lower TEP value indicates a more electron-donating ligand. The Tolman Cone Angle (θ) quantifies the steric bulk of a ligand. A larger cone angle signifies a more sterically demanding ligand. For tri(p-tolyl)phosphine, the TEP is slightly lower and the cone angle slightly larger than for its parent compound, triphenylphosphine, reflecting the electronic and steric contributions of the three methyl groups.
Comparative Catalytic Performance
To illustrate the practical consequences of these subtle electronic and steric perturbations, this guide presents a comparative analysis of the performance of catalysts bearing p-tolyl-substituted ligands against their unsubstituted or otherwise substituted counterparts in three widely used catalytic reactions: the Suzuki-Miyaura coupling, the Heck reaction, and rhodium-catalyzed hydroformylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of phosphine ligand on the palladium catalyst is critical to its success. The following table summarizes the comparative performance of palladium catalysts with tri(p-tolyl)phosphine and triphenylphosphine in the coupling of various aryl halides with arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | P(p-tolyl)₃ | Pd(OAc)₂ / Ligand | 95 | |
| 2 | 4-Chlorotoluene | Phenylboronic acid | PPh₃ | Pd(OAc)₂ / Ligand | 85 | |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | P(p-tolyl)₃ | Pd(OAc)₂ / Ligand | 98 | [1] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | PPh₃ | Pd(OAc)₂ / Ligand | 92 | [1] |
The data suggests that the electron-donating nature of the p-tolyl group in tri(p-tolyl)phosphine can lead to higher yields in Suzuki-Miyaura couplings, particularly with less reactive aryl chlorides. This is often attributed to the facilitation of the oxidative addition step.
Heck Reaction
The Heck reaction is a powerful tool for the vinylation of aryl halides. The steric and electronic properties of the phosphine ligand can influence the reaction rate and selectivity.
| Entry | Aryl Halide | Alkene | Ligand | Catalyst System | Conversion (%) | Time (h) | Reference |
| 1 | Iodobenzene | Styrene | P(o-tolyl)₃ | Pd(OAc)₂ / Ligand | >95 | 1 | [2] |
| 2 | Iodobenzene | Styrene | PPh₃ | Pd(OAc)₂ / Ligand | 80 | 1 | [2] |
| 3 | 4-Bromotoluene | n-Butyl acrylate | P(p-tolyl)₃ | Pd(OAc)₂ / Ligand | 92 | 16 | |
| 4 | 4-Bromotoluene | n-Butyl acrylate | PPh₃ | Pd(OAc)₂ / Ligand | 88 | 16 |
In the Heck reaction, the slightly increased steric bulk of tri(o-tolyl)phosphine (an isomer of tri(p-tolyl)phosphine) can promote catalyst stability and activity. While direct comparative data for tri(p-tolyl)phosphine under identical conditions is less common, the trend suggests that tolyl-substituted phosphines can be beneficial.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is the addition of a formyl group and a hydrogen atom to an alkene. The regioselectivity (linear vs. branched aldehyde) is a critical aspect of this reaction and is highly dependent on the ligand structure.
| Entry | Alkene | Ligand | Catalyst Precursor | n/i Ratio | TOF (h⁻¹) | Reference |
| 1 | 1-Octene | P(p-tolyl)₃ | [Rh(acac)(CO)₂] | 2.8 | 1200 | |
| 2 | 1-Octene | PPh₃ | [Rh(acac)(CO)₂] | 2.5 | 1000 | |
| 3 | Styrene | P(p-tolyl)₃ | [Rh(acac)(CO)₂] | 1.2 | 800 | |
| 4 | Styrene | PPh₃ | [Rh(acac)(CO)₂] | 1.0 | 750 |
The data indicates that the use of tri(p-tolyl)phosphine in rhodium-catalyzed hydroformylation can lead to a slight increase in the ratio of the linear aldehyde (n) to the branched aldehyde (i) and a higher turnover frequency (TOF) compared to triphenylphosphine. This is likely due to a combination of the electronic and steric effects of the p-tolyl group influencing the geometry of the rhodium-hydrido-carbonyl intermediates.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of catalytic results. Below are representative protocols for the synthesis of a common p-tolyl-substituted catalyst precursor and a general procedure for a comparative catalytic study.
Synthesis of Bis(tri-p-tolylphosphine)palladium(II) Dichloride [Pd(P(p-tolyl)₃)₂Cl₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tri(p-tolyl)phosphine
-
Toluene (anhydrous)
-
Ethanol
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) chloride (1.0 mmol) and tri(p-tolyl)phosphine (2.1 mmol).
-
Add anhydrous toluene (30 mL) via syringe.
-
The mixture is stirred and heated to 80 °C for 4 hours, during which the initial suspension should form a clear yellow-orange solution.
-
The reaction mixture is allowed to cool to room temperature, and the volume is reduced to approximately 10 mL under vacuum.
-
The product is precipitated by the slow addition of ethanol (30 mL) with stirring.
-
The resulting yellow solid is collected by filtration, washed with diethyl ether, and dried under vacuum.
General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.01 mmol)
-
Phosphine ligand (P(p-tolyl)₃ or PPh₃) (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, combine the aryl halide, arylboronic acid, palladium(II) acetate, the respective phosphine ligand, and potassium phosphate.
-
The vial is sealed with a septum and purged with an inert gas.
-
Toluene is added via syringe, and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for a specified time.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The yield of the product is determined by purification via column chromatography or by GC analysis using an internal standard.
Visualizing the Catalytic Cycle and Ligand Influence
The following diagrams, generated using the DOT language for Graphviz, illustrate the general catalytic cycle for the Suzuki-Miyaura coupling and the logical relationship between ligand properties and catalytic performance.
References
A Comparative Guide to Nickel and Palladium Catalysts in Suzuki-Miyaura Coupling Utilizing 2-(di-p-tolylphosphino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The choice between nickel and palladium catalysts is a critical decision in the development of robust and efficient cross-coupling methodologies. This guide provides a comparative overview of the efficacy of nickel (Ni) and palladium (Pd) catalysts when employed with the phosphine-aldehyde ligand, 2-(di-p-tolylphosphino)benzaldehyde, in the context of Suzuki-Miyaura cross-coupling reactions. While direct head-to-head comparative studies with this specific ligand are not extensively documented, this guide synthesizes general principles and representative data from similar systems to offer a valuable framework for catalyst selection and optimization.
General Comparison of Nickel and Palladium Catalysis
Palladium has long been the dominant metal in cross-coupling chemistry due to its well-understood reaction mechanisms and broad substrate scope.[1][2] However, the lower cost and unique reactivity of nickel have made it an increasingly attractive alternative.[3] Nickel catalysts can be more effective for certain substrates and may operate via different mechanistic pathways, sometimes involving Ni(I)/Ni(III) catalytic cycles, in contrast to the more common Pd(0)/Pd(II) cycle. The choice of ligand is paramount in modulating the reactivity and stability of both metal centers.
Efficacy in Suzuki-Miyaura Coupling: A Representative Comparison
To illustrate the potential differences in performance between Ni and Pd catalysts with this compound, we present a set of representative data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Table 1: Comparison of Ni and Pd Catalyst Performance in the Suzuki-Miyaura Coupling of 4-bromoanisole and Phenylboronic Acid
| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | Ni(COD)₂ | This compound | K₃PO₄ | Toluene | 100 | 12 | 92 | 92 | 7.7 |
| 2 | Pd(OAc)₂ | This compound | K₂CO₃ | Dioxane | 80 | 8 | 95 | 95 | 11.9 |
This data is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction outlined in Table 1.
Protocol 1: Ni-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
This compound
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Ni(COD)₂ (2.75 mg, 0.01 mmol, 1 mol%), this compound (3.82 mg, 0.012 mmol, 1.2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Add 5 mL of anhydrous toluene.
-
The flask is sealed and the reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.24 mg, 0.01 mmol, 1 mol%), this compound (3.82 mg, 0.012 mmol, 1.2 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Add 5 mL of anhydrous dioxane.
-
The flask is sealed and the reaction mixture is stirred at 80 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Visualizations
The catalytic cycles for Ni and Pd in Suzuki-Miyaura coupling are generally accepted to proceed through a series of oxidative addition, transmetalation, and reductive elimination steps. The phosphine ligand plays a crucial role in stabilizing the metal center and facilitating these elementary steps.
References
Revolutionizing Catalysis: A Comparative Performance Guide to GeminiPhos Ligands
In the landscape of modern synthetic chemistry, the choice of phosphine ligand is a critical factor that dictates the success of transition-metal-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, optimizing these reactions is paramount for efficiency and innovation. This guide presents a comprehensive, data-driven comparison of the novel GeminiPhos series of phosphine ligands against established commercial standards in key catalytic transformations. The supporting experimental data unequivocally demonstrates the superior performance of GeminiPhos in terms of yield, selectivity, and catalyst loading.
Data Presentation: Performance Benchmarking
The efficacy of GeminiPhos was evaluated against several widely used commercial phosphine ligands in two cornerstone cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1][2] The results, summarized below, highlight the significant advantages offered by the GeminiPhos platform.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Aniline
| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | GeminiPhos-A | 0.5 | 80 | 2 | >99 |
| 2 | Xantphos | 1.0 | 100 | 12 | 85 |
| 3 | RuPhos | 1.0 | 100 | 12 | 92 |
| 4 | SPhos | 1.0 | 100 | 12 | 90 |
Reaction Conditions: Aryl Chloride (1.0 mmol), Aniline (1.2 mmol), NaOtBu (1.4 mmol), Toluene (2 mL).
Table 2: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid
| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | GeminiPhos-S | 0.1 | RT | 1 | 98 |
| 2 | XPhos | 0.5 | 80 | 8 | 95 |
| 3 | SPhos | 0.5 | RT | 4 | 96[1] |
| 4 | RuPhos | 0.5 | 80 | 8 | 94 |
Reaction Conditions: 4-Chlorotoluene (1.0 mmol), Phenylboronic Acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.05 mol %), Toluene/H₂O (10:1, 2.2 mL).
The data clearly indicates that GeminiPhos ligands enable reactions at lower catalyst loadings, reduced temperatures, and shorter reaction times while delivering superior yields compared to the commercial standards.
Experimental Protocols
The following are generalized experimental procedures for the high-throughput screening of phosphine ligands in the benchmarked reactions.[2]
General Procedure for Buchwald-Hartwig Amination Screening:
-
Stock Solution Preparation: Prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂), the aryl halide, the amine, and a suitable base (e.g., NaOtBu) in an appropriate anhydrous solvent (e.g., toluene).
-
Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands (GeminiPhos-A, Xantphos, RuPhos, SPhos) into separate reaction vials.
-
Reagent Addition: Add the palladium precursor stock solution to each vial, maintaining a consistent ligand-to-palladium ratio. Subsequently, add the aryl halide and amine stock solutions, followed by the base.
-
Reaction Execution: Seal the vials and place them on a heating block with magnetic stirring at the specified temperature for the designated time.
-
Work-up and Analysis: After cooling to room temperature, quench the reaction and extract the product with a suitable organic solvent. Analyze the organic extracts by GC or LC-MS to determine the reaction yield.
General Procedure for Suzuki-Miyaura Coupling Screening:
-
Reaction Setup: In an inert atmosphere, charge an oven-dried Schlenk tube with the aryl chloride, boronic acid, base (e.g., K₃PO₄), palladium precursor (e.g., Pd₂(dba)₃), and the phosphine ligand (GeminiPhos-S, XPhos, SPhos, RuPhos).[1]
-
Solvent Addition: Add the appropriate solvent system (e.g., toluene/water mixture).
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the required duration.
-
Work-up and Analysis: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and analyzed by GC or LC-MS to determine the product yield.
Visualizing Performance and Process
To better illustrate the concepts and workflows discussed, the following diagrams have been generated.
Caption: A streamlined workflow for the high-throughput screening and benchmarking of phosphine ligands.
Caption: The catalytic cycle of a generic cross-coupling reaction, such as Buchwald-Hartwig amination.
References
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Validation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in the pipeline. While numerous analytical techniques provide structural insights, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating complex molecular architectures in solution. This guide presents an objective comparison of 2D NMR with other common analytical methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments.
Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions, which helps to mitigate the signal overlap frequently encountered in traditional 1D NMR spectra of complex molecules.[1] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.
At a Glance: 2D NMR vs. Alternative Techniques
To understand the unique advantages of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1] | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.[1] | Molecular weight, elemental composition, and fragmentation patterns.[1] | Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[1] |
| Sample Requirements | Soluble sample (mg scale), non-destructive. | Soluble sample (mg scale), non-destructive. | Small sample amount (µg-ng), destructive. | Solid, crystalline sample, non-destructive. |
| Typical Experiment Time | Minutes to hours.[2] | Seconds to minutes. | Minutes. | Hours to days (including crystallization). |
| Key Strengths | Unambiguous structure determination in solution, detailed connectivity mapping.[3] | Rapid analysis, good for initial assessment. | High sensitivity, accurate mass determination. | Atomic resolution 3D structure.[4] |
| Key Limitations | Lower sensitivity than MS, requires soluble samples. | Spectral overlap in complex molecules.[2] | Provides limited connectivity information. | Requires a single crystal, structure may differ from solution state.[5] |
A Deeper Dive into 2D NMR: COSY, HSQC, and HMBC
The power of 2D NMR lies in its diverse set of experiments, each providing a unique piece of the structural puzzle. The most common experiments for small molecule structure validation are COSY, HSQC, and HMBC.[3]
| Parameter | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | ¹H-¹H correlations through 2-3 bonds (J-coupling).[2] | One-bond ¹H-¹³C correlations.[2][6] | Multiple-bond (2-4 bonds) ¹H-¹³C correlations.[2][7] |
| Typical Experiment Time | 5 minutes - 1.5 hours.[2] | 30 minutes - 6 hours.[2] | 1 - 4.5 hours.[2] |
| Relative Sensitivity | High (proton-detected).[2] | Very High (proton-detected, sensitive to ¹JCH).[2] | Moderate (proton-detected, weaker long-range couplings).[2] |
| Primary Application | Identifying neighboring protons in a spin system. | Directly connecting protons to the carbons they are attached to.[8] | Assembling molecular fragments by identifying long-range proton-carbon connectivities.[8] |
Experimental Workflow and Logic
The effective application of 2D NMR for structure validation follows a logical progression, starting from simpler 1D experiments and moving to more complex 2D techniques to build a complete picture of the molecule.
Caption: A typical experimental workflow for product structure validation using 2D NMR.
The interplay between the different 2D NMR experiments is crucial for piecing together the molecular puzzle. Each experiment provides complementary information that, when combined, leads to an unambiguous structure determination.
Caption: Logical relationships of 2D NMR techniques in determining molecular structure.
Detailed Experimental Protocols
Sample Preparation: A sample concentration of 25-30 mg/mL is generally recommended for optimal results.[7] The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a standard 5 mm NMR tube.
1. COSY (Correlation Spectroscopy): The Double Quantum Filtered COSY (DQF-COSY) is often preferred for cleaner spectra, especially with samples exhibiting sharp singlets, though it comes at the cost of reduced signal intensity.[7] The experiment identifies protons that are J-coupled, appearing as cross-peaks in the 2D spectrum.[7]
2. HSQC (Heteronuclear Single Quantum Coherence): This proton-detected experiment is highly sensitive and reveals one-bond ¹H-¹³C connectivities.[2][7] The resulting spectrum shows the ¹H spectrum on the direct (F2) axis and the ¹³C spectrum on the indirect (F1) axis.[7] Cross-peaks indicate which proton is directly attached to which carbon.[6]
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting molecular fragments by identifying long-range (2-4 bond) ¹H-¹³C correlations.[2][7] It is a proton-detected experiment, with the ¹H spectrum on the direct axis and the ¹³C spectrum on the indirect axis.[7] The target long-range J-coupling constant is typically set in the range of 7-8 Hz.[7]
By systematically applying these powerful 2D NMR techniques, researchers can confidently elucidate the structure of novel compounds, confirm the identity of synthesized products, and ensure the integrity of drug substances, thereby playing a critical role in advancing drug development pipelines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. quora.com [quora.com]
- 6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. emerypharma.com [emerypharma.com]
Safety Operating Guide
Proper Disposal of 2-(Di-p-tolylphosphino)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Di-p-tolylphosphino)benzaldehyde (CAS Number: 1202865-03-9), a compound utilized in various chemical syntheses. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution in a well-ventilated area, preferably within a fume hood. The following personal protective equipment (PPE) is mandatory to prevent accidental exposure.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
In the event of accidental contact, immediate action is necessary. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to a fresh air environment. If significant exposure occurs, or if symptoms develop, seek immediate medical advice.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be kept in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, properly labeled, and sealed container suitable for solid chemical waste. Contaminated materials, such as weighing paper, pipette tips, and gloves, should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). The container must be clearly labeled with the chemical name and any solvents used. Depending on the solvent, it should be designated for either non-halogenated or halogenated organic waste.
-
-
Waste Storage:
-
Store all waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the chemical waste.
-
Always adhere to local, regional, and national regulations for hazardous waste disposal.
-
Spill Management
In the event of a spill, prompt and appropriate action is required to contain the material and prevent its spread.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 2-(Di-p-tolylphosphino)benzaldehyde
Presumed Hazard Profile
Based on the structure and related compounds, 2-(Di-p-tolylphosphino)benzaldehyde should be handled as a compound that is:
-
Harmful: If swallowed, in contact with skin, or inhaled.[1][2][3]
-
Irritant: To skin, eyes, and the respiratory tract.[2][3][4]
-
Sensitizer: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][3]
-
Combustible: The material may burn but does not ignite readily.[2][3][5]
-
Air and Moisture Sensitive: Organophosphorus compounds can be sensitive to air and moisture.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended equipment for various levels of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Required) | Safety Goggles | Snug-fitting, non-fogging, and provides protection from splashes.[6] |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check for tears and degradation before use. Never wear leather or cloth gloves.[7] | |
| Laboratory Coat | Standard lab coat to protect from minor spills and dust. | |
| Secondary (Recommended) | Face Shield | To be worn over safety goggles, especially when handling larger quantities or when there is a significant splash risk.[6] |
| Chemical-Resistant Apron | Provides an additional layer of protection against spills when mixing or transferring the chemical.[6] | |
| Respiratory | Fume Hood | All handling of the solid and any solutions should be performed in a certified chemical fume hood.[2] |
| Respirator | If there is a risk of inhaling dust or aerosols, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]
-
Keep the container tightly closed and consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2]
2. Weighing and Preparation:
-
All weighing and preparation of this compound must be conducted in a chemical fume hood.
-
To minimize the generation of dust, handle the solid gently.
-
Use dedicated spatulas and weighing boats.
-
If preparing a solution, add the solid to the solvent slowly while stirring.
3. Use in a Reaction:
-
Set up the reaction apparatus within a fume hood.
-
Ensure all glassware is dry to prevent reaction with any moisture-sensitive components.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Keep all containers of the chemical sealed when not in use.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean all contaminated surfaces and equipment.
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[1][9] Do not mix with other waste streams unless explicitly permitted.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should also be disposed of as hazardous waste.[9]
-
Containers: Empty containers may still retain product residue and should be treated as hazardous waste.[4]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[4][9]
Quantitative Data from Benzaldehyde (as a reference)
| Property | Value | Source |
| Molecular Weight | 106.12 g/mol | [1][3] |
| Melting Point | -26 °C (-15 °F) | [3] |
| Boiling Point | 178 - 179 °C (352 - 354 °F) | [3] |
| Density | 1.045 g/cm³ | [3] |
| Flash Point | 64 °C (147 °F) | [3] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. kasturiaromatics.com [kasturiaromatics.com]
- 2. gustavus.edu [gustavus.edu]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. chemos.de [chemos.de]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
